molecular formula C8H14ClNO2 B1280584 Quinuclidine-3-carboxylic acid hydrochloride CAS No. 6238-34-2

Quinuclidine-3-carboxylic acid hydrochloride

Cat. No.: B1280584
CAS No.: 6238-34-2
M. Wt: 191.65 g/mol
InChI Key: LXHNHXQYRPDFPN-UHFFFAOYSA-N
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Description

Quinuclidine-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C8H14ClNO2 and its molecular weight is 191.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-azabicyclo[2.2.2]octane-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)7-5-9-3-1-6(7)2-4-9;/h6-7H,1-5H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHNHXQYRPDFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506436
Record name 1-Azabicyclo[2.2.2]octane-3-carboxylic acid--hydrogen chloride (1/1)
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Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6238-34-2
Record name 1-Azabicyclo[2.2.2]octane-3-carboxylic acid--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Quinuclidine-3-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Quinuclidine-3-carboxylic acid hydrochloride. The information is curated for professionals in research, science, and drug development who require a detailed understanding of this compound for their work.

Chemical Identity and Structure

This compound is the hydrochloride salt of quinuclidine-3-carboxylic acid. The quinuclidine moiety is a bicyclic amine, which imparts a rigid three-dimensional structure. The presence of both a carboxylic acid group and a tertiary amine (as its hydrochloride salt) defines its chemical behavior and reactivity.

IdentifierValue
IUPAC Name 1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride[1][2]
CAS Number 6238-34-2[3][4]
Molecular Formula C₈H₁₄ClNO₂[3]
Molecular Weight 191.66 g/mol [3]
Canonical SMILES C1CN2CCC1C(C2)C(=O)O.Cl
InChIKey LXHNHXQYRPDFPN-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various chemical and biological systems.

PropertyValue
Melting Point 271-273 °C
Solubility Enhanced water solubility due to the ionized amine nitrogen.[1]
Appearance Brown solid[4]
Acid-Base Properties

The molecule possesses both an acidic carboxylic acid group and a basic tertiary amine. In the hydrochloride salt form, the tertiary amine is protonated. The pKa of the parent quinuclidine's conjugate acid is approximately 11.3. The introduction of the carboxylic acid group at the 3-position influences the basicity of the nitrogen atom.

AcidBaseEquilibrium

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show complex multiplets for the protons on the quinuclidine ring. The proton at the 3-position, adjacent to the carboxylic acid, would likely appear as a distinct multiplet. The protons on the carbons adjacent to the nitrogen atom would be shifted downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show distinct signals for each of the carbon atoms in the asymmetric quinuclidine ring. The carbonyl carbon of the carboxylic acid would appear significantly downfield (typically >170 ppm). The carbons adjacent to the nitrogen atom would also be deshielded.

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid and the N-H stretching of the ammonium salt. A strong carbonyl (C=O) stretching absorption is expected around 1700-1730 cm⁻¹.

Mass Spectrometry

In mass spectrometry, the molecule would likely show a molecular ion peak corresponding to the free base (Quinuclidine-3-carboxylic acid) after the loss of HCl. Fragmentation patterns would involve the loss of the carboxyl group and cleavage of the quinuclidine ring.

Synthesis

This compound is typically synthesized from a quinuclidine precursor, most commonly 3-quinuclidinone. A general synthetic pathway involves the formation of a cyanohydrin from 3-quinuclidinone, followed by hydrolysis to the carboxylic acid.

SynthesisWorkflow

Role in Drug Development

Quinuclidine-3-carboxylic acid and its derivatives are important building blocks in medicinal chemistry. The rigid quinuclidine scaffold is a common feature in various biologically active molecules. It serves as a precursor for the synthesis of compounds targeting a range of receptors and enzymes.

DrugDevelopmentRole

Derivatives of quinuclidine-3-carboxylic acid have been investigated for their activity as antihistamines, antiarrhythmic drugs, and antibacterial agents.[1] The specific stereochemistry and functionalization of the quinuclidine core are key to the pharmacological activity of the resulting compounds.

Experimental Protocols

The following are generalized experimental protocols for determining key chemical properties of a solid organic compound like this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

  • A small, finely powdered sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute).

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point.[5] A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound.

MeltingPointProtocol

Solubility Determination

Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.

Methodology:

  • A known mass of the compound (e.g., 10 mg) is added to a specific volume of a solvent (e.g., 1 mL) in a vial.

  • The mixture is agitated (e.g., by vortexing or stirring) at a constant temperature.[6]

  • The mixture is visually inspected for the dissolution of the solid.

  • If the solid dissolves completely, more solute is added until saturation is reached. If the solid does not dissolve, the mixture can be gently heated to determine the effect of temperature on solubility.

  • Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L).

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa) of the compound.

Methodology:

  • A known concentration of this compound is dissolved in water.

  • A calibrated pH electrode is immersed in the solution.[7]

  • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the solution.[7]

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa values can be determined from the inflection points of the titration curve. The pH at the half-equivalence point corresponds to the pKa of the acidic or basic group.[8][9]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

This guide provides a foundational understanding of the chemical properties of this compound. For more specific applications and in-depth analysis, consulting primary research literature and spectral databases is recommended.

References

An In-depth Technical Guide to the Synthesis of Quinuclidine-3-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for Quinuclidine-3-carboxylic acid hydrochloride, a key building block in the development of various pharmaceutical agents. This document details several effective methodologies, presenting quantitative data in structured tables and offering detailed experimental protocols for key reactions. Visual diagrams of the synthetic pathways are included to facilitate a clear understanding of the chemical transformations involved.

Introduction

Quinuclidine-3-carboxylic acid and its derivatives are integral components in the synthesis of a wide range of biologically active molecules. The rigid bicyclic structure of the quinuclidine core imparts unique conformational constraints, making it a valuable scaffold in medicinal chemistry for designing ligands with high affinity and selectivity for various receptors. This guide explores the most prevalent and efficient synthetic strategies to obtain this compound, providing researchers with the detailed information necessary for its preparation in a laboratory setting.

Synthetic Routes

Three primary synthetic routes have been identified and are detailed below. These routes differ in their starting materials and overall strategy, offering flexibility based on the availability of precursors and desired scale of production.

Route 1: Hydrolysis of Ethyl Quinuclidine-3-carboxylate

This is the most direct approach, starting from the corresponding ethyl ester. The conversion is a straightforward hydrolysis reaction, typically carried out under acidic conditions.

Route 2: From 1-Azabicyclo[2.2.2]oct-2-en-3-carboxylic acid Methyl Ester Hydrochloride

This route involves the catalytic hydrogenation of an unsaturated precursor followed by ester hydrolysis. This method is particularly advantageous due to the high yield and stereoselectivity of the hydrogenation step.

Route 3: From 3-Quinuclidinone Hydrochloride via a Cyanohydrin Intermediate

This strategy begins with the readily available 3-quinuclidinone hydrochloride. The key steps involve the formation of a cyanohydrin, followed by hydrolysis to the desired carboxylic acid.

Data Presentation

The following tables summarize the quantitative data for the key steps in each synthetic route, allowing for easy comparison of yields and reaction conditions.

Table 1: Synthesis of this compound via Route 1

StepReactionReagentsKey ConditionsYield (%)Reference
1Hydrolysis of Ethyl quinuclidine-3-carboxylateHydrogen chlorideHeating, 4 hours80[1]

Table 2: Synthesis of this compound via Route 2

StepReactionReagentsKey ConditionsYield (%)Reference
1Hydrogenation of Methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate hydrochlorideH₂, Raney Nickel60°C, 6 bar H₂ pressure, 6 hours~99[2]
2Hydrolysis of Methyl quinuclidine-3-carboxylate hydrochlorideAcid or Base---

Note: A detailed experimental protocol for the hydrolysis in Step 2 of Route 2 was not explicitly found in the searched literature, though it is a standard chemical transformation.

Table 3: Synthesis of this compound via Route 3

StepReactionReagentsKey ConditionsYield (%)Reference
1Cyanohydrin formation from 3-Quinuclidinone hydrochlorideSodium cyanideAqueous solution, 2-25°C, 1-5 hours97[3]
2Hydrolysis of 3-Cyano-3-hydroxy-quinuclidineAcid--[3]

Note: While the formation of the cyanohydrin is well-documented, a specific yield for the subsequent hydrolysis to the carboxylic acid is not provided in the referenced patent. The overall yield for a multi-step process starting from the cyanohydrin is mentioned as low.[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Route 1: Hydrolysis of Ethyl Quinuclidine-3-carboxylate

A detailed experimental protocol for the hydrolysis of ethyl quinuclidine-3-carboxylate to this compound with an 80% yield involves heating with hydrogen chloride for 4 hours.[1]

Route 2: Hydrogenation of Methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate hydrochloride

Procedure:

  • Dissolve 500 g (2.45 mol) of methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate hydrochloride in 1250 ml of water.

  • Place the solution in an autoclave.

  • Add 70 g of Raney Nickel catalyst to the autoclave.

  • Heat the autoclave to 60°C.

  • Introduce hydrogen gas to a pressure of 6 bar.

  • Maintain the reaction at 60°C and 6 bar for 6 hours.

  • After the reaction is complete, cool the autoclave and carefully filter off the catalyst.

  • The resulting product is methyl quinuclidine-3-carboxylate hydrochloride.

Route 3: Synthesis of 3-Cyano-3-hydroxy-quinuclidine from 3-Quinuclidinone Hydrochloride

Procedure:

  • React 3-quinuclidinone hydrochloride with sodium cyanide in an aqueous solution.

  • Maintain the reaction temperature between 2-25°C. Cooling is necessary to prevent the reversible decomposition of the cyanohydrin product.

  • Allow the reaction to proceed for 1 to 5 hours.

  • The product, 3-cyano-3-hydroxy-quinuclidine, is obtained in a 97% yield.[3]

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the described synthetic routes.

Synthesis_Route_1 Ethyl quinuclidine-3-carboxylate Ethyl quinuclidine-3-carboxylate This compound This compound Ethyl quinuclidine-3-carboxylate->this compound HCl, Heat

Caption: Route 1: Direct hydrolysis of the ethyl ester.

Synthesis_Route_2 Methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate HCl Methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate HCl Methyl quinuclidine-3-carboxylate HCl Methyl quinuclidine-3-carboxylate HCl Methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate HCl->Methyl quinuclidine-3-carboxylate HCl H2, Raney Ni This compound This compound Methyl quinuclidine-3-carboxylate HCl->this compound Hydrolysis

Caption: Route 2: Hydrogenation followed by hydrolysis.

Synthesis_Route_3 3-Quinuclidinone HCl 3-Quinuclidinone HCl 3-Cyano-3-hydroxy-quinuclidine 3-Cyano-3-hydroxy-quinuclidine 3-Quinuclidinone HCl->3-Cyano-3-hydroxy-quinuclidine NaCN This compound This compound 3-Cyano-3-hydroxy-quinuclidine->this compound Hydrolysis

Caption: Route 3: Synthesis via a cyanohydrin intermediate.

Conclusion

This technical guide has outlined three distinct and effective synthetic routes to this compound. Each route offers certain advantages, and the choice of method will depend on factors such as starting material availability, desired scale, and laboratory capabilities. The provided experimental details and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the synthesis of this important molecular scaffold. Further optimization of the hydrolysis steps in Routes 2 and 3 could potentially improve the overall efficiency of these pathways.

References

The Quinuclidine Scaffold: A Technical Guide to its Mechanism of Action in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinuclidine nucleus, a rigid bicyclic amine, represents a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and basic nitrogen atom have made it a versatile building block for the synthesis of a wide array of therapeutic agents targeting the central and peripheral nervous systems. This technical guide provides an in-depth exploration of the mechanism of action of quinuclidine-based compounds, with a focus on their interactions with key biological targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate their function.

Core Mechanism of Action: Modulation of Cholinergic Neurotransmission

Quinuclidine-based compounds primarily exert their effects by modulating the activity of acetylcholine receptors, which are critical for a vast range of physiological processes, including learning, memory, attention, and muscle contraction. These receptors are broadly classified into two main families: muscarinic acetylcholine receptors (mAChRs) and nicotinic acetylcholine receptors (nAChRs).

Muscarinic Receptor Modulation

Quinuclidine derivatives have been extensively developed as ligands for the five subtypes of muscarinic acetylcholine receptors (M1-M5). These G-protein coupled receptors are involved in diverse physiological functions, making subtype-selective ligands highly sought after for therapeutic applications.

Agonists: Several quinuclidine-based compounds act as agonists at muscarinic receptors, mimicking the effect of the endogenous neurotransmitter acetylcholine. For instance, cevimeline, a quinuclidine derivative, is an M1 and M3 receptor agonist used to treat dry mouth associated with Sjögren's syndrome.

Antagonists: Conversely, many quinuclidine derivatives function as muscarinic antagonists, blocking the action of acetylcholine. Solifenacin, which incorporates a quinuclidine moiety, is a selective M3 receptor antagonist used to treat overactive bladder. Another example is 3-Quinuclidinyl benzilate (QNB), a potent non-selective muscarinic antagonist.[1]

Nicotinic Receptor Modulation

The quinuclidine scaffold is also a key feature in many compounds that interact with nicotinic acetylcholine receptors, which are ligand-gated ion channels.

Agonists and Partial Agonists: Varenicline, a partial agonist at the α4β2 nicotinic receptor that contains a structural analog of the quinuclidine ring system, is a widely used smoking cessation aid.

Allosteric Modulators: More recently, quinuclidine-based compounds have been identified as allosteric modulators of nAChRs. These molecules bind to a site on the receptor distinct from the acetylcholine binding site and can either enhance (positive allosteric modulators, PAMs) or reduce (negative allosteric modulators, NAMs) the receptor's response to acetylcholine.[2][3][4]

Quantitative Data on Quinuclidine-Based Compounds

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of representative quinuclidine-based compounds at various acetylcholine receptor subtypes.

Table 1: Binding Affinities (Ki, nM) of Quinuclidine Derivatives at Muscarinic Receptor Subtypes

CompoundM1M2M3M4M5Reference
(±)-Quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate2.0132.62.21.8[5][6]
Solifenacin-----[7]
3-Quinuclidinyl benzilate (QNB)High Affinity (non-selective)High Affinity (non-selective)High Affinity (non-selective)High Affinity (non-selective)High Affinity (non-selective)[1]

Table 2: Functional Potencies (IC50, µM) of Quinuclidine Derivatives at Nicotinic Receptors

CompoundReceptor SubtypeIC50 (µM)Reference
C14-alkyl chain quinuclidine derivativenAChR0.02[8]

Experimental Protocols

The characterization of the mechanism of action of quinuclidine-based compounds relies on a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Kd) of a radioligand and the inhibitory constant (Ki) of a test compound (quinuclidine derivative).

Materials:

  • Cell membranes expressing the receptor of interest (e.g., CHO or HEK cells stably expressing a specific mAChR or nAChR subtype).

  • Radioligand (e.g., [3H]-N-methylscopolamine for mAChRs, [3H]-epibatidine for nAChRs).

  • Test compound (quinuclidine derivative).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl2, 2.5 mM CaCl2, pH 7.4).

  • Filtration apparatus (e.g., Brandel cell harvester).

  • Scintillation counter.

Procedure:

  • Saturation Binding (to determine Kd):

    • Incubate a fixed amount of cell membrane preparation with increasing concentrations of the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., atropine for mAChRs, nicotine for nAChRs).

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Analyze the data using non-linear regression to determine Kd and Bmax (receptor density).

  • Competition Binding (to determine Ki):

    • Incubate a fixed amount of cell membrane preparation and a fixed concentration of the radioligand (typically at or below its Kd) with increasing concentrations of the unlabeled test compound.

    • Measure the bound radioactivity as described above.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Functional Assays

Functional assays measure the physiological response of a cell or tissue to a compound, determining whether it acts as an agonist, antagonist, or allosteric modulator.

1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:

Objective: To measure the ion flow through nicotinic acetylcholine receptors upon application of a quinuclidine-based compound.

Procedure:

  • Inject cRNA encoding the desired nAChR subunits into Xenopus laevis oocytes.

  • After 2-7 days of expression, place an oocyte in a recording chamber continuously perfused with recording solution.

  • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

  • Apply the test compound at various concentrations to the oocyte.

  • Record the resulting ion currents. Agonists will elicit a current, while antagonists will block the current induced by a known agonist.

2. Calcium Imaging Assays:

Objective: To measure changes in intracellular calcium concentration in response to the activation of Gq-coupled muscarinic receptors or calcium-permeable nicotinic receptors.

Procedure:

  • Plate cells expressing the receptor of interest in a multi-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Wash the cells to remove excess dye.

  • Add varying concentrations of the quinuclidine-based compound.

  • Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope. An increase in fluorescence indicates receptor activation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by quinuclidine-based compounds and a typical experimental workflow for their characterization.

muscarinic_signaling Ligand Quinuclidine-based Agonist M1_M3_M5 M1, M3, M5 (Gq/11-coupled) Ligand->M1_M3_M5 Binds M2_M4 M2, M4 (Gi/o-coupled) Ligand->M2_M4 Binds Gq Gαq/11 M1_M3_M5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 CellularResponse_Gq Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca2->CellularResponse_Gq PKC->CellularResponse_Gq Gi Gαi/o M2_M4->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP CellularResponse_Gi Cellular Response (e.g., Decreased Heart Rate) cAMP->CellularResponse_Gi

Caption: Muscarinic Receptor Signaling Pathways.

nicotinic_signaling Ligand Quinuclidine-based Agonist nAChR Nicotinic ACh Receptor (Ligand-gated ion channel) Ligand->nAChR Binds IonInflux Na⁺/Ca²⁺ Influx nAChR->IonInflux Opens Depolarization Membrane Depolarization IonInflux->Depolarization Ca_Signal Ca²⁺-dependent Signaling IonInflux->Ca_Signal AP Action Potential Generation Depolarization->AP Neurotransmission Neurotransmitter Release AP->Neurotransmission PI3K_AKT PI3K/Akt Pathway Ca_Signal->PI3K_AKT MAPK MAPK/ERK Pathway Ca_Signal->MAPK CellSurvival Cell Survival PI3K_AKT->CellSurvival GeneExpression Changes in Gene Expression MAPK->GeneExpression

Caption: Nicotinic Receptor Signaling Pathways.

experimental_workflow Start Compound Synthesis (Quinuclidine Derivative) BindingAssay Radioligand Binding Assay Start->BindingAssay FunctionalAssay Functional Assay (e.g., TEVC, Ca²⁺ Imaging) Start->FunctionalAssay Ki_Determination Determine Ki (Binding Affinity) BindingAssay->Ki_Determination SAR Structure-Activity Relationship (SAR) Analysis Ki_Determination->SAR Activity_Characterization Characterize Activity (Agonist, Antagonist, PAM, NAM) FunctionalAssay->Activity_Characterization Activity_Characterization->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Start Iterative Design InVivo In Vivo Studies Lead_Optimization->InVivo End Preclinical Candidate InVivo->End

Caption: Drug Discovery Workflow for Quinuclidine Compounds.

References

An In-depth Technical Guide to Quinuclidine-3-carboxylic acid hydrochloride (CAS 6238-34-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinuclidine-3-carboxylic acid hydrochloride, with the CAS number 6238-34-2, is a pivotal heterocyclic compound. Its rigid bicyclic structure, known as the quinuclidine nucleus (1-azabicyclo[2.2.2]octane), serves as a crucial scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and spectral characterization. Furthermore, it highlights its significant role as a key intermediate in the synthesis of various pharmaceuticals, including muscarinic receptor modulators.

Chemical Structure and Properties

This compound is the hydrochloride salt of quinuclidine-3-carboxylic acid. The core structure is a tertiary amine with a carboxylic acid substituent at the 3-position of the rigid bicyclic system. This unique framework imparts specific steric and conformational properties that are highly valuable in drug design.

Structure:

  • IUPAC Name: 1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride

  • CAS Number: 6238-34-2

  • Molecular Formula: C₈H₁₄ClNO₂[1]

  • Molecular Weight: 191.66 g/mol [1]

The quantitative physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Physical State White to light yellow crystalline powder[2]
Melting Point 271-273 °C[3]
Solubility Good solubility in polar protic solvents like water. Moderate solubility in alcohols (methanol, ethanol). Limited solubility in non-polar solvents (benzene, toluene, hexane).[3]
pKa of Conjugate Acid The pKa of the parent quinuclidine is 11.0. The carboxylic acid moiety introduces acidity.[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the aliphatic protons of the quinuclidine ring system. The proton at the 3-position, adjacent to the carboxylic acid, would likely appear as a distinct multiplet. The presence of the hydrochloride salt would lead to a broad signal for the N-H proton.

  • ¹³C NMR: The carbon NMR would display distinct signals for the carbons of the bicyclic cage and a characteristic signal for the carboxylic acid carbon in the range of 170-180 ppm. The carbons adjacent to the nitrogen atom would be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the following functional groups:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong absorption band around 1700-1730 cm⁻¹.

  • N-H stretch (ammonium salt): A broad band in the range of 2200-3000 cm⁻¹.

  • C-H stretch (aliphatic): Sharp peaks around 2800-3000 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, the compound would likely show a molecular ion peak corresponding to the free base (Quinuclidine-3-carboxylic acid, M.W. 155.19 g/mol ) after the loss of HCl.[4] Common fragmentation patterns would involve the loss of the carboxyl group.[4]

Experimental Protocols

This compound is typically synthesized from precursors such as 3-quinuclidinone or ethyl 3-quinuclidinecarboxylate. Below are generalized experimental protocols based on common synthetic routes.

Synthesis via Hydrolysis of Ethyl 3-Quinuclidinecarboxylate

This method involves the acid-catalyzed hydrolysis of the corresponding ethyl ester.

Protocol:

  • Reaction Setup: Ethyl 3-quinuclidinecarboxylate is dissolved in an aqueous solution of hydrochloric acid.

  • Heating: The mixture is heated to reflux for a specified period, typically several hours, to ensure complete hydrolysis.

  • Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to obtain the final product.

A reported synthesis describes heating with hydrogen chloride for 4 hours to achieve an 80% yield.[1]

Synthesis from 3-Quinuclidinone

A multi-step synthesis starting from 3-quinuclidinone is also a common approach.

Protocol:

  • Cyanohydrin Formation: 3-Quinuclidinone hydrochloride is reacted with a cyanide source, such as sodium cyanide, to form 3-cyano-3-hydroxy-quinuclidine.[4]

  • Hydrolysis of Nitrile: The resulting cyanohydrin is then subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid.

  • Formation of Hydrochloride Salt: The resulting Quinuclidine-3-carboxylic acid is then treated with hydrochloric acid to form the hydrochloride salt.

  • Purification: The final product is purified by recrystallization.

Role in Drug Development

The rigid, cage-like structure of the quinuclidine nucleus makes it an excellent scaffold for designing ligands that can fit into the binding pockets of various biological targets with high specificity. This compound serves as a key starting material for the synthesis of a range of pharmacologically active compounds.

Precursor to Muscarinic Receptor Modulators

Derivatives of quinuclidine are well-known for their interaction with muscarinic acetylcholine receptors, which are involved in a wide array of physiological functions.

  • Cevimeline: Used for the treatment of dry mouth associated with Sjögren's syndrome, cevimeline is a muscarinic agonist. Its synthesis can be initiated from quinuclidine derivatives.[3][5]

  • Solifenacin: An antagonist of muscarinic receptors used to treat overactive bladder, solifenacin also incorporates a quinuclidine moiety.[2]

Development of Other Therapeutics

The quinuclidine scaffold is also being explored for its potential in developing treatments for central nervous system disorders, such as Alzheimer's disease, by targeting nicotinic acetylcholine receptors.[6] Furthermore, its derivatives have been investigated for antihistaminic and antiarrhythmic properties.[3]

Visualized Synthetic Pathways

The following diagram illustrates the role of the quinuclidine core, derivable from Quinuclidine-3-carboxylic acid, as a foundational building block in the synthesis of notable pharmaceuticals.

G cluster_start Starting Material cluster_intermediates Key Quinuclidine Intermediates cluster_drugs Final Drug Products Quinuclidine-3-carboxylic_acid_HCl Quinuclidine-3-carboxylic acid (CAS 6238-34-2) Quinuclidin-3-one Quinuclidin-3-one Quinuclidine-3-carboxylic_acid_HCl->Quinuclidin-3-one Decarboxylation/ Oxidation Other_Therapeutics Other Therapeutics (e.g., Nicotinic Agonists) Quinuclidine-3-carboxylic_acid_HCl->Other_Therapeutics Derivatization R-Quinuclidin-3-ol (R)-Quinuclidin-3-ol Quinuclidin-3-one->R-Quinuclidin-3-ol Asymmetric Reduction Cevimeline Cevimeline (Muscarinic Agonist) Quinuclidin-3-one->Cevimeline Multi-step Synthesis Solifenacin Solifenacin (Muscarinic Antagonist) R-Quinuclidin-3-ol->Solifenacin Esterification

References

The Biological Landscape of Quinuclidine-3-carboxylic acid hydrochloride: A Precursor to Potent Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Quinuclidine-3-carboxylic acid hydrochloride stands as a pivotal scaffold in medicinal chemistry, primarily serving as a versatile precursor for the synthesis of a diverse array of biologically active compounds. While direct quantitative biological data for this compound itself is scarce in publicly available literature, its significance is underscored by the potent pharmacological activities of its derivatives. This technical guide provides a comprehensive review of the biological activities associated with molecules derived from this quinuclidine core, with a focus on antimicrobial and anticholinergic properties.

Antimicrobial Activity of Quinuclidine Derivatives

Derivatives of Quinuclidine-3-carboxylic acid, particularly quaternary ammonium compounds (QACs), have demonstrated significant antimicrobial efficacy. These compounds are of interest as potential new soft antibacterial agents.[1]

Quantitative Antimicrobial Data

The minimum inhibitory concentrations (MICs) for several 3-amidoquinuclidine QACs have been determined against various bacterial strains. The data highlights a broad range of antibacterial activity, which is influenced by the hydrophobic-hydrophilic balance of the molecules.[1]

Compound/DerivativeOrganismMIC (µM)
3-Amidoquinuclidine QACs Gram-positive bacteriaSingle-digit µM range
Quinuclidinium Oxime Derivatives Pseudomonas aeruginosa0.25 - 4.00 µg/mL
Gram-positive bacteria0.25 - 4.00 µg/mL
Gram-negative bacteria0.25 - 4.00 µg/mL

Note: The specific structures of the tested 3-amidoquinuclidine QACs were not detailed in the initial search results. The provided MIC range is a general finding from the study.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of quinuclidine derivatives is typically assessed by determining the MIC using the broth microdilution method.

Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Compound Dilution Compound Dilution Compound Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable growth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (medium only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]

Anticholinergic Activity of Quinuclidine Derivatives

The rigid bicyclic structure of the quinuclidine nucleus makes it a valuable pharmacophore for targeting cholinergic receptors, particularly muscarinic receptors.[3] Derivatives of Quinuclidine-3-carboxylic acid have been extensively studied as muscarinic receptor antagonists.

Quantitative Anticholinergic Data

Several studies have reported the binding affinities (Ki) of quinuclidine derivatives for muscarinic receptors and their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Compound/DerivativeTargetKi (µM)
N-alkyl quaternary quinuclidines Acetylcholinesterase (AChE)0.26 - 156.2
Butyrylcholinesterase (BChE)0.26 - 156.2
Quinuclidin-3-yl 1-aryl-1,2,3,4-tetrahydroisoquinoline-2-carboxylates Muscarinic M3 ReceptorHigh Affinity (specific Ki values not provided)
Signaling Pathway: Muscarinic Acetylcholine Receptor Antagonism

Quinuclidine-based antagonists act by competitively inhibiting the binding of the endogenous neurotransmitter acetylcholine (ACh) to muscarinic receptors. This blockade prevents the activation of downstream signaling pathways.

G cluster_receptor Cell Membrane M3R Muscarinic M3 Receptor Gq Gq Protein M3R->Gq Activates Blocked Blocked M3R->Blocked ACh Acetylcholine ACh->M3R Binds QD Quinuclidine Derivative (Antagonist) QD->M3R PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_PKC->Response G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Prep Membrane Preparation Incubation Incubation Membrane Prep->Incubation Radioligand Radioligand ([3H]QNB) Radioligand->Incubation Test Compound Test Compound Dilutions Test Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis Ki Calculation Scintillation Counting->Data Analysis G Q3O Quinuclidin-3-one Hydrochloride Cyanohydrin 3-Cyano-3-hydroxy-quinuclidine Q3O->Cyanohydrin NaCN Ester Methyl quinuclidine-3-carboxylate hydrochloride Cyanohydrin->Ester HCl, CH3OH Q3CA Quinuclidine-3-carboxylic acid hydrochloride Ester->Q3CA Hydrolysis Derivatives Bioactive Derivatives (e.g., Antimicrobials, Anticholinergics) Q3CA->Derivatives Further Synthesis

References

The Quinuclidine Alkaloids: A Comprehensive Technical Guide to Their Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinuclidine ring, a rigid bicyclic structure, forms the core of a diverse class of alkaloids with profound historical significance and ongoing therapeutic relevance. This in-depth technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of quinuclidine alkaloids. From the celebrated antimalarial Cinchona alkaloids to the potent anticancer Vinca alkaloids and synthetically derived therapeutic agents, this document explores their origins, structural elucidation, and the development of their synthesis. Detailed experimental protocols for key isolation and synthetic procedures are provided, alongside a structured summary of quantitative bioactivity data. Furthermore, this guide visualizes the intricate signaling pathways through which these molecules exert their pharmacological effects, offering a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Historical Background and Discovery

The story of quinuclidine alkaloids is deeply intertwined with the history of medicine itself, beginning with the empirical use of medicinal plants by indigenous cultures.

The Cinchona Alkaloids: A Serendipitous Discovery

The therapeutic journey of quinuclidine alkaloids began with the bark of the Cinchona tree, native to the Andean highlands of South America. Indigenous populations of Peru used the bark to treat fevers.[1] The introduction of "Jesuit's bark" to Europe in the 17th century marked a pivotal moment in the fight against malaria, a disease that ravaged the continent.[2] However, the variable efficacy of the bark, due to inconsistent alkaloid content, posed a significant challenge.[2]

A major breakthrough occurred in 1820 when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active principles, quinine and cinchonine, from Cinchona bark.[1][2] This achievement not only provided a standardized treatment for malaria but also laid the groundwork for the field of alkaloid chemistry and the modern pharmaceutical industry.[3] The determination of quinine's molecular formula by Adolph Strecker in 1854 further advanced the chemical understanding of this important alkaloid.[1]

The Vinca Alkaloids: From Folklore to Cancer Chemotherapy

The discovery of the anticancer properties of Vinca alkaloids from the Madagascar periwinkle, Catharanthus roseus, is a classic example of ethnobotanical leads in drug discovery. Traditionally used to treat diabetes, extracts of the plant were investigated in the 1950s for their potential hypoglycemic effects. While these effects were not significant, researchers observed a profound suppression of white blood cells in treated animals, suggesting a potential for treating leukemia. This serendipitous finding led to the isolation and identification of the potent antineoplastic agents, vinblastine and vincristine.

Synthetic Quinuclidine Derivatives: Rational Drug Design

The structural elucidation of natural quinuclidine alkaloids inspired the synthesis of numerous derivatives with diverse pharmacological activities. A notable example is aceclidine, a simpler quinuclidine derivative developed as a parasympathomimetic agent for the treatment of glaucoma.[4] The development of synthetic quinuclidine-based compounds continues to be an active area of research, with a focus on creating novel therapeutic agents with improved efficacy and selectivity.[5][6]

Structural Elucidation and Synthesis

The complex, three-dimensional structure of quinuclidine alkaloids presented a formidable challenge to early organic chemists. The journey from isolation to total synthesis is a testament to the advancements in analytical and synthetic chemistry.

Unraveling the Structure

The correct atomic connectivity of quinine was not established until 1907 by Paul Rabe. The molecule features a quinoline ring linked to a quinuclidine nucleus through a hydroxylated methylene bridge.[7] The presence of five stereogenic centers results in 16 possible stereoisomers, highlighting the complexity of its structure and the challenge of its synthesis.[7]

The Quest for Total Synthesis

The strategic importance of quinine, particularly during wartime, spurred intensive efforts to achieve its total synthesis.[8] The first successful, albeit not commercially viable, total synthesis of quinine was accomplished in 1944 by Robert B. Woodward and William E. Doering.[2][7] A key step in their landmark synthesis was the conversion of 7-hydroxyisoquinoline to d-quinotoxine, a precursor that had been previously converted to quinine by Paul Rabe in 1918.[2][7] This achievement was a milestone in organic synthesis.

The synthesis of other quinuclidine alkaloids, such as the Iboga alkaloids, has also been a significant focus of synthetic chemistry. The Iboga alkaloid ibogaine, with its intricate isoquinuclidine core, has been the subject of numerous synthetic efforts, driven by its potential as an anti-addiction agent.[9][10]

Quantitative Data Summary

The biological activity and physicochemical properties of quinuclidine alkaloids are diverse and dependent on their specific structures. The following tables summarize key quantitative data for representative members of this class.

Table 1: Physicochemical Properties of Major Cinchona Alkaloids
AlkaloidChemical FormulaMolar Mass ( g/mol )Melting Point (°C)Specific Rotation ([α]D)
QuinineC₂₀H₂₄N₂O₂324.42177-169° (in ethanol)
QuinidineC₂₀H₂₄N₂O₂324.42174-175+262° (in ethanol)
CinchonineC₁₉H₂₂N₂O294.39265+229° (in ethanol)
CinchonidineC₁₉H₂₂N₂O294.39210-109° (in ethanol)

Data sourced from BenchChem Technical Guide.[2]

Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition by Synthetic Quinuclidine Derivatives
CompoundAlkyl Chain LengthLinkerAChE Kᵢ (µM)BChE Kᵢ (µM)
Monouaternary Derivatives
3 C12-7.825.1
4 C14-3.245.3
5 C16-1.9156.2
10 C12Oxime10.533.7
11 C14Oxime4.155.8
12 C16Oxime2.5122.7
Bisquaternary Derivatives
7 C10Decano0.261.6
14 C10Decano0.21.1

Data adapted from Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs.[11]

Signaling Pathways and Mechanisms of Action

Quinuclidine alkaloids exert their diverse pharmacological effects by interacting with various cellular targets and modulating specific signaling pathways.

Vinca Alkaloids: Disruption of Microtubule Dynamics

The primary mechanism of action of Vinca alkaloids is their interaction with tubulin, the protein subunit of microtubules.[2] By binding to the β-tubulin subunit at a specific site known as the "Vinca domain," these alkaloids disrupt microtubule dynamics.[2] This disruption is critical during cell division, as it prevents the proper formation and function of the mitotic spindle, leading to metaphase arrest and subsequent apoptosis (programmed cell death).[1][7] The apoptotic cascade triggered by Vinca alkaloids can involve the activation of proteins such as p53 and the Bcl-2 family of proteins.[1]

Vinca_Alkaloid_Signaling cluster_cell Cancer Cell Vinca_Alkaloid Vinca Alkaloid Tubulin β-Tubulin Vinca_Alkaloid->Tubulin Binds to Vinca Domain Microtubule Microtubule Tubulin->Microtubule Inhibits Polymerization Mitotic_Spindle Mitotic Spindle Microtubule->Mitotic_Spindle Disrupts Formation Metaphase_Arrest Metaphase Arrest Mitotic_Spindle->Metaphase_Arrest Apoptosis_Pathway Apoptosis Signaling (p53, Bcl-2 family) Metaphase_Arrest->Apoptosis_Pathway Triggers Cell_Death Cell Death Apoptosis_Pathway->Cell_Death

Caption: Mechanism of action of Vinca alkaloids on microtubule dynamics.

Aceclidine: Muscarinic Acetylcholine Receptor Agonism

Aceclidine exerts its therapeutic effects in glaucoma by acting as a selective agonist at muscarinic acetylcholine receptors, particularly the M3 subtype, located in the iris sphincter muscle and ciliary body of the eye.[12][13] Activation of these G-protein coupled receptors initiates a signaling cascade that leads to the contraction of these muscles.[12] This contraction facilitates the outflow of aqueous humor, thereby reducing intraocular pressure.

Aceclidine_Signaling cluster_eye_muscle_cell Iris Sphincter / Ciliary Muscle Cell Aceclidine Aceclidine M3_Receptor Muscarinic M3 Receptor Aceclidine->M3_Receptor Binds and Activates G_Protein Gq/11 Protein M3_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_plus Ca²⁺ Release ER->Ca2_plus Muscle_Contraction Muscle Contraction Ca2_plus->Muscle_Contraction Initiates IOP_Reduction ↓ Intraocular Pressure Muscle_Contraction->IOP_Reduction

Caption: Signaling pathway of aceclidine via the muscarinic M3 receptor.

Experimental Protocols

The isolation of natural quinuclidine alkaloids and the synthesis of their derivatives involve a range of chemical techniques. The following protocols provide an overview of key experimental methodologies.

Extraction and Isolation of Cinchona Alkaloids

A common method for the extraction of alkaloids from Cinchona bark is an acid-base extraction.

Protocol:

  • Acidic Extraction: Powdered Cinchona bark is extracted with a dilute acid solution (e.g., 0.1-1% sulfuric or hydrochloric acid). This protonates the alkaloids, forming their water-soluble salts.

  • Basification: The acidic extract is filtered, and the filtrate is made alkaline by the addition of a base (e.g., sodium hydroxide or ammonia). This deprotonates the alkaloids, converting them back to their free base form, which is less soluble in water.

  • Organic Solvent Extraction: The alkaline aqueous solution is then extracted with an organic solvent (e.g., chloroform or dichloromethane). The free base alkaloids are more soluble in the organic phase.

  • Purification: The organic extract is dried and the solvent is evaporated to yield a crude mixture of alkaloids. Further purification can be achieved by techniques such as column chromatography or fractional crystallization.

Alkaloid_Extraction_Workflow Start Powdered Cinchona Bark Acid_Extraction Acidic Extraction (Dilute H₂SO₄ or HCl) Start->Acid_Extraction Filtration1 Filtration Acid_Extraction->Filtration1 Acidic_Extract Acidic Extract (Alkaloid Salts in Aqueous Solution) Filtration1->Acidic_Extract Basification Basification (NaOH or NH₄OH) Acidic_Extract->Basification Alkaline_Slurry Alkaline Slurry (Precipitated Alkaloid Free Bases) Basification->Alkaline_Slurry Organic_Extraction Organic Solvent Extraction (e.g., Chloroform) Alkaline_Slurry->Organic_Extraction Separation Phase Separation Organic_Extraction->Separation Organic_Phase Organic Phase (Alkaloids in Organic Solvent) Separation->Organic_Phase Aqueous_Phase Aqueous Phase (Discard) Separation->Aqueous_Phase Drying Drying and Evaporation Organic_Phase->Drying Crude_Alkaloids Crude Alkaloid Mixture Drying->Crude_Alkaloids Purification Purification (Chromatography/Crystallization) Crude_Alkaloids->Purification Pure_Alkaloids Pure Quinuclidine Alkaloids Purification->Pure_Alkaloids

Caption: General workflow for the extraction and isolation of Cinchona alkaloids.

Synthesis of Aceclidine

The synthesis of aceclidine typically involves the esterification of 3-quinuclidinol.

Protocol:

  • Starting Material: The synthesis begins with 3-quinuclidinone.

  • Reduction: The ketone group of 3-quinuclidinone is reduced to a hydroxyl group to form 3-quinuclidinol. This can be achieved using a reducing agent such as sodium borohydride or through catalytic hydrogenation.

  • Esterification: The resulting 3-quinuclidinol is then esterified with acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine or pyridine) to yield aceclidine.

  • Purification: The final product is purified by distillation or chromatography.

Conclusion

The quinuclidine alkaloids represent a remarkable class of natural and synthetic compounds that have had a profound impact on medicine and chemistry. From the historical battle against malaria with quinine to the modern-day fight against cancer with Vinca alkaloids, these molecules continue to be a rich source of therapeutic agents and inspiration for drug design. The ongoing exploration of their diverse biological activities and the development of novel synthetic methodologies promise to unlock further therapeutic potential. This guide provides a foundational resource for researchers dedicated to advancing our understanding and application of these fascinating and vital compounds.

References

Quinuclidine-3-carboxylic acid hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Quinuclidine-3-carboxylic acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key building block in synthetic and medicinal chemistry. This document details its chemical and physical properties, synthesis protocols, spectroscopic data, and its role in the development of pharmacologically active compounds, particularly those targeting the cholinergic system.

Physicochemical Properties

This compound is a bicyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1] Its rigid structure and functional groups make it a versatile scaffold for drug design.

PropertyDataReference(s)
Molecular Formula C₈H₁₄ClNO₂[2][3]
Molecular Weight 191.66 g/mol [2][3][4]
CAS Number 6238-34-2[2][3]
Appearance Brown solid[5]
IUPAC Name 1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride[6]
Solubility Enhanced solubility in water and other polar protic solvents compared to its free acid form. Moderate solubility in alcohols like methanol and ethanol. Limited solubility in non-polar solvents such as benzene and toluene.[7]

Synthesis of this compound

The synthesis of this compound often starts from precursors like 3-quinuclidone or ethyl 3-quinuclidinecarboxylate. A common method involves the hydrolysis of the corresponding ester.

G cluster_synthesis Synthesis Workflow start Ethyl 3-quinuclidinecarboxylate step1 Hydrolysis with HCl start->step1 Heating product This compound step1->product

Caption: General synthesis workflow for this compound.

Experimental Protocol: Hydrolysis of Ethyl 3-quinuclidinecarboxylate

This protocol is based on established chemical literature for the hydrolysis of quinuclidine esters.[2]

Materials:

  • Ethyl 3-quinuclidinecarboxylate

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled water

Procedure:

  • A solution of Ethyl 3-quinuclidinecarboxylate is prepared in a suitable reaction vessel.

  • An excess of concentrated hydrochloric acid is added to the solution.

  • The reaction mixture is heated under reflux for approximately 4 hours.

  • After the reaction is complete, the mixture is cooled to room temperature, allowing the product to crystallize.

  • The resulting solid, this compound, is isolated by filtration, washed with a cold solvent (e.g., acetone), and dried under vacuum.

  • An approximate yield of 80% can be expected for this conversion.[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Spectroscopic DataDescriptionReference(s)
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the protons on the quinuclidine ring. Due to the bicyclic structure, the signals would appear as complex multiplets. The proton on the carbon bearing the carboxylic acid group would be deshielded. The presence of the hydrochloride salt would lead to a downfield shift of the protons adjacent to the nitrogen atom.[6]
¹³C NMR The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear significantly downfield (typically >170 ppm). The carbons of the quinuclidine cage would resonate in the aliphatic region.[6]
Mass Spectrometry (MS) Electron ionization mass spectrometry would likely show a molecular ion peak corresponding to the free base (C₈H₁₃NO₂). Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-17 Da) and the entire carboxyl group (-45 Da). The rigid quinuclidine ring is relatively stable, but may undergo fragmentation involving the loss of ethylene bridges.[8][9]

Pharmacological Relevance and Mechanism of Action

While this compound is primarily a synthetic intermediate, the quinuclidine scaffold is a key pharmacophore in many biologically active molecules.[6] Derivatives of quinuclidine are known to be potent ligands for nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[10][11] The α7 nAChR is a ligand-gated ion channel implicated in cognitive processes and inflammatory pathways.

Activation of the α7 nAChR can trigger several downstream signaling cascades, including the JAK2-STAT3 pathway, which is involved in anti-inflammatory and anti-apoptotic effects.

G cluster_pathway α7 Nicotinic Acetylcholine Receptor Signaling Pathway Ligand α7 nAChR Agonist (e.g., Quinuclidine Derivative) Receptor α7 Nicotinic Acetylcholine Receptor (α7 nAChR) Ligand->Receptor Binds to JAK2 JAK2 Receptor->JAK2 Activates Ca_influx Ca²⁺ Influx Receptor->Ca_influx STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer (p-STAT3) STAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Transcription Gene Transcription (Anti-inflammatory & Anti-apoptotic genes) Nucleus->Transcription Downstream Downstream Cellular Effects Ca_influx->Downstream

Caption: Simplified signaling pathway of the α7 nicotinic acetylcholine receptor.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol describes a general method for testing the activity of compounds on α7 nAChRs expressed in Xenopus laevis oocytes.

Materials and Equipment:

  • Xenopus laevis oocytes

  • cRNA encoding the human α7 nAChR subunit

  • Microinjection setup

  • Two-electrode voltage clamp (TEVC) amplifier and data acquisition system

  • Perfusion system

  • Oocyte Ringer's solution (OR2)

  • Agonist (e.g., acetylcholine) and test compound solutions

Procedure:

  • Oocyte Preparation and Injection: Oocytes are surgically removed from a female Xenopus laevis frog and defolliculated. Each oocyte is then microinjected with cRNA encoding the α7 nAChR. The injected oocytes are incubated for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and continuously perfused with OR2 solution. Two microelectrodes are inserted into the oocyte. The membrane potential is clamped at a holding potential (typically -70 mV).

  • Compound Application: The perfusion solution is switched to one containing a known concentration of an agonist (e.g., acetylcholine) to elicit a baseline current response. After a washout period, the test compound (a quinuclidine derivative) is applied, followed by co-application with the agonist to test for antagonistic or modulatory effects. To test for agonistic activity, the compound is applied alone.

  • Data Analysis: The resulting currents are recorded and analyzed. The potency (EC₅₀) and efficacy (Iₘₐₓ) of agonists, or the inhibitory concentration (IC₅₀) of antagonists, are determined by constructing concentration-response curves.

Applications in Drug Development

Quinuclidine-3-carboxylic acid and its derivatives are vital precursors for several marketed drugs.

G cluster_applications Role as a Synthetic Precursor Precursor Quinuclidine Derivatives (from Quinuclidine-3-carboxylic acid) Cevimeline Cevimeline (M1/M3 Agonist) Precursor->Cevimeline Used in synthesis of Solifenacin Solifenacin (M3 Antagonist) Precursor->Solifenacin Used in synthesis of

Caption: Quinuclidine-3-carboxylic acid derivatives as precursors to pharmaceuticals.

  • Cevimeline: A muscarinic M1 and M3 receptor agonist used to treat dry mouth associated with Sjögren's syndrome. Its synthesis involves intermediates derived from 3-quinuclidinone.[7][10]

  • Solifenacin: A muscarinic M3 receptor antagonist used to treat overactive bladder. The synthesis of solifenacin utilizes (R)-quinuclidin-3-ol, which can be prepared from quinuclidine precursors.[2][5][12]

Conclusion

This compound is a compound of significant interest to the pharmaceutical and chemical industries. Its well-defined structure and reactivity make it an ideal starting material for the synthesis of complex molecules with therapeutic potential. A thorough understanding of its properties, synthesis, and pharmacological context is essential for researchers and scientists working in drug discovery and development.

References

The Therapeutic Potential of Quinuclidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Scaffold in Drug Discovery

Introduction

The quinuclidine scaffold, a bicyclic amine, represents a privileged structure in medicinal chemistry, conferring favorable physicochemical properties to molecules that incorporate it. Its rigid framework allows for precise orientation of functional groups, leading to high-affinity interactions with various biological targets. This technical guide provides a comprehensive overview of the therapeutic applications of quinuclidine derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to characterize them. This document is intended for researchers, scientists, and drug development professionals actively involved in the pursuit of novel therapeutics.

Core Therapeutic Applications

Quinuclidine derivatives have demonstrated significant therapeutic utility across a range of diseases, primarily by modulating the activity of muscarinic and nicotinic acetylcholine receptors. These receptors play crucial roles in the central and peripheral nervous systems, making them key targets for therapeutic intervention.

Muscarinic Receptor Modulation

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that are critical for regulating a wide array of physiological functions, including smooth muscle contraction, glandular secretion, and heart rate.[1] Quinuclidine-based compounds have been successfully developed as both agonists and antagonists of mAChRs, leading to treatments for conditions like overactive bladder and Sjögren's syndrome.[2][3]

Overactive Bladder (OAB): Solifenacin, a quinuclidine derivative, is a competitive M3 receptor antagonist.[4] By blocking the action of acetylcholine on the M3 receptors in the bladder, solifenacin reduces detrusor muscle contractions, thereby alleviating the symptoms of OAB, such as urinary urgency and frequency.[4][5]

Sjögren's Syndrome: Cevimeline, a muscarinic agonist with a quinuclidine core, primarily targets M1 and M3 receptors.[6] It stimulates salivary and lacrimal gland secretion, providing relief from the symptoms of dry mouth (xerostomia) and dry eyes (keratoconjunctivitis sicca) in patients with Sjögren's syndrome.[3][7][8]

Nicotinic Receptor Modulation

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are essential for synaptic transmission in the central and peripheral nervous systems. Quinuclidine derivatives have been developed as partial agonists of specific nAChR subtypes, most notably for smoking cessation.

Smoking Cessation: Varenicline is a high-affinity partial agonist for the α4β2 nicotinic acetylcholine receptor.[9][10] Its mechanism of action is twofold: as a partial agonist, it provides a moderate and sustained level of dopamine release, which alleviates craving and withdrawal symptoms.[11][12] Simultaneously, it acts as an antagonist in the presence of nicotine, blocking its ability to bind and produce the rewarding effects associated with smoking.[9][11]

Emerging Applications in Neurological Disorders

The modulation of cholinergic signaling by quinuclidine derivatives has led to their investigation in the context of neurodegenerative diseases, particularly Alzheimer's disease.

Alzheimer's Disease: Research has focused on developing quinuclidine-based muscarinic agonists that can penetrate the central nervous system and exhibit high efficacy at cortical muscarinic receptors.[13] The rationale is to enhance cholinergic neurotransmission, which is compromised in Alzheimer's disease.[13][14] Additionally, novel quinuclidine derivatives are being explored as positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor.[15][16] These PAMs can enhance the receptor's response to acetylcholine, potentially offering neuroprotective effects against β-amyloid toxicity.[15][16] One such compound, EQ-04, has demonstrated the ability to significantly enhance cell viability in the presence of β-amyloid.[15][16]

Quantitative Data on Efficacy

The clinical efficacy of several quinuclidine derivatives has been established through rigorous clinical trials. The following tables summarize key quantitative data from these studies.

Table 1: Clinical Efficacy of Solifenacin in Overactive Bladder
ParameterSolifenacin (10 mg)Placebop-valueReference
Mean Decrease in Micturitions/24h-3.0-1.5< 0.001[17]
Mean Decrease in Incontinence Episodes/24h-2.0-1.1< 0.001[17]
Mean Decrease in Urgency Episodes/24h-4.1-2.1< 0.001[17]
Mean Increase in Volume Voided/Micturition (mL)47.22.7< 0.001[17]
Percentage of Patients Achieving Continence52.9%33.8%< 0.001[17]

A pooled analysis of four phase III studies also demonstrated that solifenacin (5 mg and 10 mg) was significantly more effective than placebo in reducing episodes of incontinence, urgency, and micturition in patients with severe OAB symptoms at baseline.[18] A meta-analysis further confirmed that solifenacin significantly decreased urgency episodes, incontinence episodes, micturition frequency, and nocturia episodes compared to placebo.[19]

Table 2: Clinical Efficacy of Varenicline for Smoking Cessation
ParameterVareniclineBupropionPlaceboReference
Carbon-Monoxide-Confirmed Continuous Quit Rate (Weeks 9-12)44.2%29.7%17.7%[12]

A 2013 Cochrane review concluded that varenicline is the most effective single-agent medication for tobacco cessation, with smokers being nearly three times more likely to quit with varenicline than with a placebo.[10]

Table 3: Clinical Efficacy of Cevimeline in Sjögren's Syndrome
ParameterCevimeline (30 mg TID)Placebop-valueReference
Improvement in Global Assessment of Dry MouthStatistically Significant-0.0004[8]
Improvement in Global Assessment of Dry EyesStatistically Significant-0.0453[8]
Increase in Salivary FlowStatistically Significant-0.007[8]

A meta-analysis of three randomized controlled trials involving 302 patients confirmed that cevimeline significantly improves xerostomia in patients with Sjögren's syndrome, with a pooled odds ratio of -5.79 for the reduction of mouth dryness.[3]

Experimental Protocols

The characterization of quinuclidine derivatives relies on a variety of in vitro and in vivo experimental techniques. The following sections provide detailed methodologies for key assays.

Radioligand Binding Assay for Muscarinic Receptors

Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.[1] This protocol is adapted for determining the inhibitory constant (Ki) of a quinuclidine derivative at human M3 muscarinic receptors.

1. Membrane Preparation:

  • Human cells stably expressing the M3 muscarinic receptor are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[20]

  • The homogenate is centrifuged to pellet the cell membranes.[20]

  • The membrane pellet is washed, resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C.[20]

  • Protein concentration is determined using a standard assay (e.g., BCA assay).[20]

2. Competition Binding Assay:

  • The assay is performed in a 96-well plate in a final volume of 250 µL.[20]

  • To each well, add:

    • 150 µL of the membrane preparation (containing a specific amount of protein).[20]

    • 50 µL of the competing test compound (quinuclidine derivative) at various concentrations.[20]

    • 50 µL of a radiolabeled ligand (e.g., [3H]N-methyl-scopolamine) at a fixed concentration.[20]

  • The plate is incubated at 30°C for 60 minutes with gentle agitation.[20]

3. Filtration and Counting:

  • The incubation is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.[20]

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[20]

  • The filters are dried, and a scintillation cocktail is added.[20]

  • The radioactivity retained on the filters is counted using a scintillation counter.[20]

4. Data Analysis:

  • Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist (e.g., atropine).

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]

Radioligand_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Filtration & Data Analysis prep1 Harvest M3-expressing cells prep2 Homogenize in lysis buffer prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Wash and resuspend pellet prep3->prep4 prep5 Determine protein concentration prep4->prep5 assay1 Add membrane prep to plate prep5->assay1 assay2 Add quinuclidine derivative assay1->assay2 assay3 Add radiolabeled ligand assay2->assay3 assay4 Incubate at 30°C assay3->assay4 analysis1 Vacuum filtration assay4->analysis1 analysis2 Wash filters analysis1->analysis2 analysis3 Scintillation counting analysis2->analysis3 analysis4 Calculate IC50 and Ki analysis3->analysis4

Diagram of the radioligand binding assay workflow.
Patch-Clamp Electrophysiology for Nicotinic Receptors

Patch-clamp electrophysiology allows for the direct measurement of ion flow through nAChR channels, providing insights into the functional effects of modulatory compounds like quinuclidine derivatives.[21] This protocol is a generalized method for whole-cell patch-clamp recordings from cells expressing α4β2 nAChRs.

1. Cell Culture and Preparation:

  • Cells (e.g., HEK293) stably transfected with the cDNAs for the human α4 and β2 nAChR subunits are cultured on glass coverslips.[22]

  • Prior to recording, a coverslip is transferred to a recording chamber mounted on the stage of an inverted microscope and continuously perfused with an external recording solution.

2. Whole-Cell Recording Configuration:

  • A glass micropipette with a fine tip (patch pipette) is filled with an internal solution that mimics the intracellular ionic composition.

  • The patch pipette is lowered onto the surface of a single cell, and gentle suction is applied to form a high-resistance seal (giga-ohm seal) between the pipette tip and the cell membrane.[21]

  • A brief pulse of suction or voltage is then applied to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration, where the interior of the pipette is continuous with the cytoplasm.

3. Agonist Application and Data Acquisition:

  • The cell is voltage-clamped at a specific holding potential (e.g., -60 mV).

  • A solution containing a known concentration of acetylcholine or another nicotinic agonist is rapidly applied to the cell using a fast application system.

  • The resulting inward current, carried by cations flowing through the opened nAChR channels, is recorded using a patch-clamp amplifier.

  • To study the effect of a quinuclidine derivative, the compound can be co-applied with the agonist or pre-applied before agonist application.

4. Data Analysis:

  • The peak amplitude of the agonist-evoked current is measured.

  • Dose-response curves are generated by applying a range of agonist concentrations, and the EC50 (the concentration of agonist that produces 50% of the maximal response) is calculated.

  • The effect of the quinuclidine derivative on the agonist-evoked current (e.g., potentiation or inhibition) is quantified.

Patch_Clamp_Workflow cluster_setup Experimental Setup cluster_recording Recording Procedure cluster_analysis Data Analysis setup1 Culture nAChR-expressing cells setup2 Prepare recording solutions setup1->setup2 setup3 Fabricate patch pipettes setup2->setup3 rec1 Form giga-ohm seal setup3->rec1 rec2 Establish whole-cell configuration rec1->rec2 rec3 Voltage-clamp the cell rec2->rec3 rec4 Apply agonist +/- quinuclidine rec3->rec4 rec5 Record ion channel currents rec4->rec5 analysis1 Measure peak current amplitude rec5->analysis1 analysis2 Generate dose-response curves analysis1->analysis2 analysis3 Calculate EC50/IC50 values analysis2->analysis3

Workflow for whole-cell patch-clamp electrophysiology.

Signaling Pathways

The therapeutic effects of quinuclidine derivatives are mediated through their interaction with specific signaling pathways.

M3 Muscarinic Receptor Signaling Pathway

Solifenacin, as an M3 receptor antagonist, blocks the Gq-coupled signaling cascade in bladder smooth muscle.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Promotes PKC->Contraction Promotes ACh Acetylcholine ACh->M3R Activates Solifenacin Solifenacin Solifenacin->M3R Blocks

M3 muscarinic receptor signaling pathway and the inhibitory action of solifenacin.
α4β2 Nicotinic Receptor Signaling and Varenicline's Dual Action

Varenicline's efficacy stems from its dual role as a partial agonist and a competitive antagonist at the α4β2 nAChR, which is directly linked to the mesolimbic dopamine reward pathway.

a4b2_Signaling_Pathway cluster_presynaptic Presynaptic Terminal (VTA) cluster_postsynaptic Postsynaptic Terminal (Nucleus Accumbens) a4b2 α4β2 nAChR Dopamine_release Dopamine Release a4b2->Dopamine_release Stimulates Reward Reward & Reinforcement Dopamine_release->Reward Nicotine Nicotine (from smoking) Nicotine->a4b2 Full Agonist (High Dopamine Release) Varenicline Varenicline Varenicline->a4b2 Partial Agonist (Moderate Dopamine Release) Varenicline->a4b2 Competitive Antagonist (Blocks Nicotine)

Dual action of varenicline at the α4β2 nicotinic receptor.

Conclusion

The quinuclidine scaffold has proven to be a remarkably versatile and fruitful starting point for the development of novel therapeutics. The approved drugs solifenacin, cevimeline, and varenicline underscore the clinical success that can be achieved by leveraging the unique structural features of this bicyclic amine. Ongoing research into quinuclidine derivatives as potential treatments for Alzheimer's disease and other neurological disorders highlights the continuing importance of this chemical class in drug discovery. A thorough understanding of their mechanisms of action, quantitative efficacy, and the experimental methods used for their characterization is essential for the continued development of innovative medicines based on the quinuclidine core.

References

An In-depth Technical Guide to the Safety and Handling of Quinuclidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Quinuclidine-3-carboxylic acid hydrochloride, compiled from safety data sheets and chemical databases. It is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely.

Chemical Identification and Properties

This compound is a heterocyclic compound belonging to the quinuclidine class. These compounds are noted for their rigid bicyclic structure and are often investigated for their interactions with various biological targets, particularly nicotinic acetylcholine receptors (nAChRs).[1][2][3]

Table 1: Physical and Chemical Properties

PropertyValueSource
Chemical Formula C₈H₁₄ClNO₂Alfa Chemistry[4]
Molecular Weight 191.65 g/mol Alfa Chemistry[4]
CAS Number 6238-34-2ChemicalBook[5]
Appearance Off-white solid/powderFisher Scientific[6]
Melting Point >300 °C / 572 °FFisher Scientific[6], Sigma-Aldrich[7]
Solubility Soluble in waterFisher Scientific[6]

Hazard Identification and Classification

Understanding the hazards associated with a chemical is the first step toward safe handling. This compound is classified based on the Globally Harmonized System (GHS).

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementSource
Acute Toxicity, Oral4H302: Harmful if swallowedPubChem[8]
Skin Corrosion/Irritation2H315: Causes skin irritationPubChem[8]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationPubChem[8]

Note: The provided GHS classification is for the parent compound, Quinuclidine-3-carboxylic acid. The hydrochloride salt is expected to have a similar hazard profile.

Safety and Handling Protocols

Adherence to strict laboratory protocols is essential to minimize risk. The following sections detail procedures for handling, storage, and emergency response.

Experimental Protocol: Safe Handling and Personal Protective Equipment (PPE)

Objective: To outline the standard procedure for handling this compound powder to prevent exposure.

Methodology:

  • Engineering Controls: All handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[9] Ensure that an eyewash station and safety shower are readily accessible.[6][10]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tight-sealing safety goggles or a face shield (European Standard EN 166).[10]

    • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber) that have been inspected for integrity before use. Dispose of contaminated gloves after use.[11][12]

    • Body Protection: Wear a lab coat or long-sleeved clothing to prevent skin contact.[10]

    • Respiratory Protection: Under normal use with adequate ventilation, respiratory protection is not typically required. For large quantities or in situations where dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[10]

  • Handling Practices:

    • Avoid breathing dust.[9] Minimize dust generation and accumulation.

    • Do not get in eyes, on skin, or on clothing.[11]

    • Wash hands and any exposed skin thoroughly after handling.[9]

    • Do not eat, drink, or smoke in the handling area.[9]

Storage and Disposal

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]

  • Store locked up.[13]

  • Store away from incompatible materials such as strong oxidizing agents.[6][12]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][14]

  • Contaminated containers may still pose a chemical hazard and should be handled appropriately.[14]

Emergency Procedures and First Aid

A clear and accessible emergency plan is critical.

Table 3: First Aid Measures

Exposure RouteFirst Aid ProtocolSource
Inhalation Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.AK Scientific, Inc.[9]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. If skin irritation occurs, get medical advice/attention.AK Scientific, Inc.[9], Fisher Scientific[6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.AK Scientific, Inc.[9]
Ingestion Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.AK Scientific, Inc.[9]
Spill Evacuate the area. Use personal protective equipment. Avoid dust formation. Sweep up the material and shovel it into a suitable, closed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.Fisher Scientific[6][10], PubChem[15]

Visualized Workflows and Pathways

Logical Relationship: Hierarchy of Safety Controls

This diagram illustrates the standard hierarchy for mitigating laboratory hazards, prioritizing the most effective measures.

cluster_0 Hierarchy of Controls for Chemical Handling node_elim Elimination / Substitution (Use a less hazardous chemical) node_eng Engineering Controls (Fume Hood, Ventilation) node_elim->node_eng More Effective node_admin Administrative Controls (SOPs, Training, Labeling) node_eng->node_admin node_ppe Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) node_admin->node_ppe Less Effective cluster_1 Workflow: Safe Weighing and Solution Preparation node_start Start: Gather Materials node_ppe 1. Don PPE (Goggles, Gloves, Lab Coat) node_start->node_ppe node_hood 2. Work in Fume Hood node_ppe->node_hood node_weigh 3. Weigh Solid (Minimize Dust) node_hood->node_weigh node_dissolve 4. Add Solvent & Dissolve Compound node_weigh->node_dissolve node_label 5. Label Container (Name, Conc., Date) node_dissolve->node_label node_clean 6. Clean Area & Dispose of Waste node_label->node_clean node_end End: Store Solution node_clean->node_end cluster_2 Simplified Signaling Pathway of a Quinuclidine Agonist node_ligand Quinuclidine Derivative (Agonist) node_receptor Nicotinic Acetylcholine Receptor (nAChR) node_ligand->node_receptor Binds to node_channel Ion Channel Opening node_receptor->node_channel Induces Conformational Change node_influx Cation Influx (e.g., Na+, Ca2+) node_channel->node_influx Leads to node_depol Membrane Depolarization node_influx->node_depol Causes node_response Cellular Response (e.g., Neurotransmitter Release, Muscle Contraction) node_depol->node_response Triggers

References

Methodological & Application

Experimental Protocol for In Vivo Administration of Quinuclidine-3-carboxylic acid hydrochloride: A Representative Approach

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Quinuclidine-3-carboxylic acid and its derivatives are recognized as valuable scaffolds in medicinal chemistry, primarily for their interaction with the cholinergic system.[1][2] Derivatives have been investigated for their potential as muscarinic receptor agonists or antagonists.[3][4] For instance, derivatives like 3-quinuclidinyl benzilate act as muscarinic acetylcholine receptor antagonists, leading to cognitive and physiological effects.[5][6] Another derivative, solifenacin, is a competitive muscarinic receptor antagonist used to treat overactive bladder.[7][8]

Given the cholinergic activity of its derivatives, in vivo studies with Quinuclidine-3-carboxylic acid hydrochloride would likely focus on its effects on the central and peripheral nervous systems. Potential applications for in vivo research could include the investigation of its impact on cognition, smooth muscle contraction, and glandular secretion.

The protocols outlined below are generalized from in vivo studies of such quinuclidine derivatives and provide a framework for preliminary investigation.

Experimental Protocols

Protocol 1: Assessment of Cholinergic Effects in a Rodent Model

This protocol is adapted from studies on muscarinic receptor modulators and aims to assess the potential cholinergic or anticholinergic effects of this compound in vivo.

1.1. Animal Models:

  • Species: Male Wistar rats or C57BL/6 mice are commonly used.[8][9]

  • Age/Weight: Young adult animals (e.g., rats: 250-300g; mice: 20-25g).

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

1.2. Materials:

  • This compound

  • Vehicle (e.g., sterile saline, phosphate-buffered saline)

  • Administration supplies (syringes, needles for intraperitoneal injection)

  • Behavioral testing apparatus (e.g., water maze for cognitive assessment)[6]

  • Physiological monitoring equipment (e.g., for heart rate, body temperature)

1.3. Procedure:

  • Dose Preparation: Dissolve this compound in the chosen vehicle to the desired concentrations. The solution should be sterile-filtered.

  • Dose-Response Study: A preliminary dose-response study is crucial to determine the effective and non-toxic dose range. Start with a low dose and escalate in subsequent cohorts.

  • Administration: Administer the compound or vehicle via intraperitoneal (i.p.) injection. This route is common in rodent studies for systemic delivery.[5]

  • Behavioral Assessment (Example: Spatial Memory):

    • Thirty minutes post-administration, subject the animals to a spatial memory task like the Morris water maze.[6]

    • Record parameters such as escape latency and path length to find the hidden platform.

  • Physiological Monitoring:

    • Monitor for changes in heart rate, body temperature, and salivation at regular intervals post-administration.

    • Anticholinergic effects may include increased heart rate and decreased salivation.[10]

Protocol 2: Preliminary In Vivo Safety and Toxicology Assessment

This protocol provides a general framework for an acute toxicity study in rodents, which is a necessary step before conducting more extensive in vivo experiments.

2.1. Animal Models:

  • Use both male and female rodents (rats or mice) to assess for any sex-dependent differences in toxicity.

2.2. Materials:

  • This compound

  • Vehicle

  • Administration supplies

  • Equipment for clinical observations, body weight measurement, and blood collection.

2.3. Procedure:

  • Dose Selection: Based on available in vitro cytotoxicity data or literature on similar compounds, select a range of doses, including a high dose expected to produce some adverse effects and a low dose with no expected effects.[11]

  • Administration: Administer a single dose of the compound or vehicle to different groups of animals.

  • Clinical Observations:

    • Observe the animals continuously for the first few hours post-dosing and then periodically for up to 14 days.[12]

    • Record any signs of toxicity, such as changes in behavior, posture, or grooming.

  • Body Weight: Measure the body weight of each animal before dosing and at regular intervals throughout the study.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Histopathology: For animals in the high-dose group and control group, collect major organs for histopathological examination to identify any tissue-level changes.

Data Presentation

Table 1: Hypothetical Dose-Response Data for a Quinuclidine Derivative in a Behavioral Assay (Illustrative Example)

Dose (mg/kg, i.p.)NEscape Latency (seconds)Change in Heart Rate (bpm)
Vehicle1035 ± 5+5 ± 2
11045 ± 6+15 ± 4
51060 ± 8+30 ± 5
101075 ± 10+50 ± 7

Data are presented as mean ± SEM. This table is for illustrative purposes only.

Table 2: Representative Pharmacokinetic Parameters of a Quinuclidine Derivative in Rodents (Illustrative Example)

SpeciesRouteTmax (h)Cmax (ng/mL)Half-life (h)Bioavailability (%)
RatOral1.52504.260
Mousei.p.0.58002.8N/A

This table contains hypothetical data based on typical pharmacokinetic profiles of small molecules and is for illustrative purposes.

Visualizations

Signaling_Pathway ACh Acetylcholine mAChR Muscarinic Receptor (M1-M5) ACh->mAChR Binds to G_protein G-protein (Gq/11 or Gi/o) mAChR->G_protein Activates PLC Phospholipase C G_protein->PLC Activates (Gq) AC Adenylyl Cyclase G_protein->AC Inhibits (Gi) IP3_DAG IP3 & DAG Production PLC->IP3_DAG cAMP cAMP Production (Inhibition) AC->cAMP Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Cellular_Response Cellular Response cAMP->Cellular_Response Ca_release->Cellular_Response Quinuclidine Quinuclidine Derivative Quinuclidine->mAChR Binds to (Agonist/Antagonist)

Caption: Muscarinic acetylcholine receptor signaling pathway.

Experimental_Workflow start Start animal_prep Animal Acclimation & Baseline Measurements start->animal_prep grouping Randomize into Groups (Vehicle, Dose 1, Dose 2, etc.) animal_prep->grouping dosing Compound Administration (e.g., i.p. injection) grouping->dosing observation Post-Dosing Observation (e.g., 30 min) dosing->observation behavior Behavioral Testing (e.g., Water Maze) observation->behavior physio Physiological Monitoring (e.g., Heart Rate) observation->physio data_collection Data Collection behavior->data_collection physio->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

Caption: In vivo experimental workflow for assessing cholinergic effects.

References

Application Notes and Protocols for In Vitro Assay Development with Quinuclidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinuclidine-3-carboxylic acid hydrochloride is a rigid bicyclic compound that serves as a key building block in medicinal chemistry. Its structural framework is a recurring motif in a variety of biologically active molecules, including ligands targeting neurotransmitter receptors. Derivatives of the quinuclidine scaffold have been identified as potent and selective agonists at the α7 nicotinic acetylcholine receptor (α7 nAChR). The α7 nAChR is a ligand-gated ion channel expressed in the central nervous system and peripheral tissues, playing a crucial role in cognitive processes, inflammation, and neuroprotection. As such, it is a significant therapeutic target for a range of disorders.

These application notes provide detailed protocols for the in vitro characterization of test compounds, such as this compound, at the human α7 nAChR. The described assays are fundamental for determining the binding affinity and functional activity of novel compounds, thereby guiding drug discovery and development efforts. The protocols include a radioligand binding assay to determine the compound's affinity for the receptor and a fluorescent-based calcium influx assay to assess its functional efficacy as an agonist or antagonist.

α7 Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of the α7 nAChR, a homopentameric ion channel, by an agonist leads to a conformational change that opens the channel pore. This allows the influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the cell. The increase in intracellular calcium concentration triggers a cascade of downstream signaling events, modulating various cellular functions.

alpha7_signaling cluster_membrane Cell Membrane receptor α7 nAChR ca_influx Ca²⁺ Influx receptor->ca_influx Opens Channel agonist Agonist (e.g., Quinuclidine derivative) agonist->receptor Binds downstream Downstream Signaling (e.g., Gene Expression, Neurotransmitter Release) ca_influx->downstream Activates

Figure 1: Simplified signaling pathway of the α7 nicotinic acetylcholine receptor.

Radioligand Binding Assay for α7 nAChR

This assay determines the binding affinity of a test compound for the α7 nAChR by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Experimental Workflow

binding_assay_workflow start Start prep_membranes Prepare Cell Membranes Expressing α7 nAChR start->prep_membranes incubation Incubate Membranes with Radioligand and Test Compound prep_membranes->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration scintillation Quantify Bound Radioactivity using Scintillation Counting filtration->scintillation analysis Data Analysis (IC₅₀ and Ki Determination) scintillation->analysis end End analysis->end

Figure 2: Experimental workflow for the α7 nAChR radioligand binding assay.
Protocol

Materials:

  • Cell Membranes: Membranes prepared from a cell line stably expressing the human α7 nAChR (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-Bungarotoxin.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known α7 nAChR ligand (e.g., unlabeled MLA or nicotine).

  • Assay Buffer: 50 mM Tris-HCl, 1 mM MgCl₂, 2 mM CaCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentrations should span a range appropriate for determining an IC₅₀ value (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of Assay Buffer (for total binding) or 50 µL of non-specific binding control.

    • 50 µL of the test compound at various concentrations.

    • 50 µL of radioligand at a final concentration close to its Kd value.

    • 50 µL of cell membrane preparation (protein concentration to be optimized, typically 10-50 µ g/well ).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate. Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

Illustrative data for a test compound.

ParameterValue
Radioligand[³H]-MLA
Radioligand Concentration1 nM
Kd of Radioligand1.5 nM
IC₅₀ of Test Compound500 nM
Ki of Test Compound 200 nM

Calcium Influx Assay for α7 nAChR

This functional assay measures the ability of a test compound to activate the α7 nAChR and cause an increase in intracellular calcium. It is used to determine the potency (EC₅₀) and efficacy of agonist compounds.

Experimental Workflow

calcium_assay_workflow start Start cell_plating Plate Cells Expressing α7 nAChR start->cell_plating dye_loading Load Cells with a Calcium-sensitive Fluorescent Dye cell_plating->dye_loading compound_addition Add Test Compound at Various Concentrations dye_loading->compound_addition fluorescence_measurement Measure Changes in Intracellular Calcium via Fluorescence compound_addition->fluorescence_measurement analysis Data Analysis (EC₅₀ and Emax Determination) fluorescence_measurement->analysis end End analysis->end

Application Notes and Protocols: Quinuclidine-3-carboxylic acid hydrochloride in Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinuclidine nucleus, a rigid bicyclic structure, serves as a crucial scaffold in the design of high-affinity ligands for various receptors, most notably the muscarinic acetylcholine receptors (mAChRs). Quinuclidine-3-carboxylic acid hydrochloride is a key synthetic intermediate in the development of these pharmacologically active agents. While detailed binding data for this compound itself is not extensively documented in publicly available literature, its derivatives have been pivotal in characterizing mAChR subtypes and developing therapeutic agents.

These application notes provide a comprehensive overview of the use of quinuclidine-based ligands in receptor binding studies, with a focus on the methodologies applicable to compounds like this compound. The protocols and data herein are designed to guide researchers in evaluating the binding affinity and functional activity of such compounds at muscarinic receptors.

Data Presentation: Binding Affinities of Representative Quinuclidine-Based Ligands

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Reference
(±)-Quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate2.0132.62.21.8[1][2]
(+)-(1S,3'R)-Quinuclidin-3'-yl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylateHigh AffinityLower Affinity than M3High Affinity--[3]
(R)-3-Quinuclidinyl 8-xanthenecarboxylate (QNX)High AffinityLow AffinityHigh AffinityHigh Affinity-[4]

Note: The table presents data for derivatives of quinuclidine to highlight the importance of this structural motif in muscarinic receptor ligand design. The binding profile of this compound itself would need to be determined experimentally.

Muscarinic Receptor Signaling Pathways

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). These subtypes mediate diverse physiological functions through distinct signaling pathways. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while the M2 and M4 receptors couple to Gi/o proteins.[5] A ligand based on the quinuclidine scaffold can be expected to modulate one or both of these major pathways.

Gq/11 Signaling Pathway (M1, M3, M5 Receptors)

Activation of M1, M3, and M5 receptors by an agonist leads to the activation of the Gq/11 protein.[6] The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7][8]

Gq_Signaling cluster_receptor Cell Membrane cluster_cytosol Cytosol Ligand Agonist (e.g., Acetylcholine) Receptor M1, M3, or M5 Receptor Ligand->Receptor G_protein Gq/11 Protein (α, β, γ) Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response leads to

Gq/11-mediated signaling cascade.
Gi/o Signaling Pathway (M2, M4 Receptors)

Agonist binding to M2 and M4 receptors activates the inhibitory Gi/o protein.[6] The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] The Gβγ subunit can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.

Gi_Signaling cluster_receptor Cell Membrane cluster_cytosol Cytosol Ligand Agonist (e.g., Acetylcholine) Receptor M2 or M4 Receptor Ligand->Receptor G_protein Gi/o Protein (α, β, γ) Receptor->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC inhibits ATP ATP AC->ATP converts cAMP cAMP AC->cAMP X PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Decreased Heart Rate) PKA->Cellular_Response leads to

Gi/o-mediated signaling cascade.

Experimental Protocols

The following protocols describe a generalized radioligand competition binding assay to determine the affinity (Ki) of a test compound, such as this compound, for muscarinic receptors. This protocol is based on the use of [3H]-N-Methylscopolamine ([3H]-NMS), a commonly used radiolabeled antagonist.

Experimental Workflow: Competition Binding Assay

The overall workflow for a competition binding assay involves preparing the necessary reagents, performing the binding experiment, separating bound from free radioligand, and analyzing the data.

Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_analysis Analysis prep_membranes Prepare Receptor Membranes (e.g., from CHO cells expressing mAChRs) incubation Incubate: Membranes + Radioligand + Test Ligand prep_membranes->incubation prep_ligand Prepare Test Ligand Dilutions (Quinuclidine-3-carboxylic acid HCl) prep_ligand->incubation prep_radio Prepare Radioligand Solution ([3H]-NMS at constant concentration) prep_radio->incubation filtration Rapid Vacuum Filtration (Separates bound from free radioligand) incubation->filtration counting Scintillation Counting (Quantify bound radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki values) counting->analysis

Workflow for a competition binding assay.
Detailed Methodology

1. Materials and Reagents

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: [3H]-N-Methylscopolamine ([3H]-NMS)

  • Test Compound: this compound

  • Non-specific Binding Control: Atropine (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Cocktail

  • 96-well plates, pipettes, and other standard laboratory equipment.

2. Protocol

  • Membrane Preparation:

    • Thaw the frozen cell membrane aliquots on ice.

    • Homogenize the membranes in assay buffer using a Polytron or similar homogenizer.

    • Determine the protein concentration using a standard assay (e.g., BCA assay).

    • Dilute the membrane preparation in assay buffer to the desired final concentration (typically 20-50 µg of protein per well).

  • Assay Plate Setup (in a 96-well plate):

    • Total Binding: 50 µL of assay buffer + 50 µL of [3H]-NMS solution + 100 µL of diluted membrane preparation.

    • Non-specific Binding (NSB): 50 µL of 10 µM Atropine + 50 µL of [3H]-NMS solution + 100 µL of diluted membrane preparation.

    • Competition Binding: 50 µL of varying concentrations of this compound + 50 µL of [3H]-NMS solution + 100 µL of diluted membrane preparation.

      • Note: Prepare a serial dilution of the test compound. The final concentration of [3H]-NMS should be at or near its Kd for the specific receptor subtype.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked GF/C filter plate using a cell harvester under vacuum.

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a liquid scintillation counter.

3. Data Analysis

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50:

    • Use a non-linear regression analysis program (e.g., Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] = concentration of the radioligand used in the assay.

        • Kd = equilibrium dissociation constant of the radioligand for the receptor.

Conclusion

The quinuclidine framework is a cornerstone in the development of ligands targeting muscarinic receptors. While direct binding data for this compound is sparse, the methodologies and principles outlined in these application notes provide a robust framework for its characterization. By employing competitive radioligand binding assays, researchers can elucidate the affinity and selectivity profile of this and other novel quinuclidine derivatives, thereby advancing our understanding of muscarinic receptor pharmacology and facilitating the development of new therapeutics.

References

Application Notes and Protocols for the Quantification of Quinuclidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Quinuclidine-3-carboxylic acid hydrochloride, a key building block in the synthesis of various pharmaceutical compounds.[1] The methods described herein are based on established analytical techniques and are intended to provide a comprehensive guide for researchers and quality control analysts.

High-Performance Liquid Chromatography (HPLC) Method

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of pharmaceutical compounds due to its high resolution and sensitivity.[2] The following method is a starting point for the analysis of this compound.

Experimental Protocol

1.1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A mixture of a buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid) and an organic modifier like acetonitrile. A gradient elution may be necessary to achieve optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: UV detection at 210 nm, as the analyte lacks a strong chromophore.

  • Injection Volume: 10 µL.

1.2. Reagent and Sample Preparation:

  • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substance, dissolve a known amount in the diluent. For formulated products, an extraction step may be necessary. All solutions should be filtered through a 0.45 µm filter before injection.

1.3. Data Analysis:

  • Quantification is achieved by comparing the peak area of the analyte in the sample to the peak areas of the calibration standards. A calibration curve should be constructed by plotting the peak area versus the concentration of the standards.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of a validated HPLC method.

ParameterExpected Value
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard B Dissolve in Diluent A->B C Prepare Calibrants B->C F Inject into HPLC C->F D Prepare Sample E Filter Solutions D->E E->F G Chromatographic Separation F->G H UV Detection G->H I Integrate Peak Area H->I J Construct Calibration Curve I->J K Quantify Analyte J->K LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Spike with Internal Standard B Protein Precipitation / SPE A->B C Evaporate & Reconstitute B->C D Inject into UHPLC C->D E Chromatographic Separation D->E F ESI+ Ionization E->F G MRM Detection F->G H Integrate Peak Areas G->H I Calculate Analyte/IS Ratio H->I J Quantify using Cal Curve I->J Titration_Workflow A Weigh Sample Accurately B Dissolve in Glacial Acetic Acid A->B C Add Crystal Violet Indicator B->C D Titrate with 0.1 M Perchloric Acid C->D E Observe Endpoint (Color Change) D->E F Record Titration Volume E->F G Calculate % Purity F->G

References

Application of Quinuclidine-3-carboxylic acid hydrochloride in Neuroscience Research: A Focus on its Role as a Synthetic Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinuclidine-3-carboxylic acid hydrochloride is a rigid, bicyclic molecule that serves as a crucial building block in the synthesis of a wide array of neurologically active compounds. Its conformational rigidity makes it an excellent scaffold for designing ligands with high affinity and selectivity for various neuronal receptors. While not typically used as a direct pharmacological agent in neuroscience research, its importance lies in its role as a key synthetic intermediate for probes and potential therapeutics targeting cholinergic (muscarinic and nicotinic), serotonergic, and cannabinoid receptor systems. This document provides an overview of its application as a synthetic precursor and details the experimental protocols for the characterization of its derivatives.

Application as a Synthetic Precursor

This compound is a versatile starting material for the synthesis of ligands targeting several key receptors in the central nervous system. The quinuclidine core mimics the structure of acetylcholine, making it a valuable pharmacophore for cholinergic receptor ligands.[1][2]

Synthesis of Cholinergic Ligands

The carboxylic acid moiety of this compound can be readily converted into esters and amides, allowing for the attachment of various functional groups to modulate pharmacological activity. This has been extensively utilized in the development of agonists and antagonists for both muscarinic and nicotinic acetylcholine receptors.[1][2] Derivatives have been synthesized that show high efficacy at cortical muscarinic receptors, which are implicated in the pathophysiology of Alzheimer's disease.[2]

Synthesis of Serotonin 5-HT3 Receptor Ligands

Derivatives of Quinuclidine-3-carboxylic acid have also been explored as ligands for the serotonin 5-HT3 receptor. By creating amide and ester derivatives with quinolinecarboxylic acid, researchers have developed compounds with high affinity for the 5-HT3 receptor, a key target in the management of nausea and vomiting, particularly chemotherapy-induced emesis.[3]

Synthesis of Cannabinoid Receptor Ligands

More recently, the quinuclidine scaffold has been incorporated into novel indole-based structures to create ligands for cannabinoid type-1 (CB1) and type-2 (CB2) receptors. These derivatives have shown nanomolar affinity and a range of intrinsic activities, from agonism to antagonism and inverse agonism.[4]

Data Presentation: Pharmacological Properties of Quinuclidine-3-carboxylic acid Derivatives

The following tables summarize the pharmacological data for various derivatives synthesized from Quinuclidine-3-carboxylic acid. It is important to note that these data are for the derivatives and not for this compound itself.

Table 1: Binding Affinities (Ki) of Quinuclidine Derivatives at Neuronal Receptors

Derivative ClassCompound ExampleTarget ReceptorKi (nM)Reference
5-HT3 Receptor Antagonist Quinolinecarboxylic acid amide derivative5-HT39.9[3]
Muscarinic Receptor Ligands Oxadiazole derivativesMuscarinic (Cortical)Varies (Agonists to Antagonists)[1]
Cannabinoid Receptor Ligands Indole quinuclidine analogueCB1Nanomolar range[4]
Cannabinoid Receptor Ligands Indole quinuclidine analogueCB2Nanomolar range[4]

Table 2: Functional Activity (IC50/EC50) of Quinuclidine Derivatives

Derivative ClassCompound ExampleAssay TypeTarget ReceptorPotency (µM)Reference
5-HT3 Receptor Antagonist Quinolinecarboxylic acid amide derivative5-HT3 antagonist activity (in vivo)5-HT3ED50 = 10.5-21.5 µg/kg i.v.[3]
Cannabinoid Receptor Ligands Indole quinuclidine analogueAdenylyl cyclase inhibitionCB1/CB2Varies (Agonist/Antagonist/Inverse Agonist)[4]

Experimental Protocols

The following are generalized protocols for the synthesis of neurologically active ligands starting from this compound and for the subsequent pharmacological characterization of these derivatives.

Protocol 1: General Synthesis of Amide Derivatives from this compound

This protocol describes a typical amide coupling reaction to synthesize derivatives for screening at neuronal receptors.

Objective: To synthesize an amide derivative of Quinuclidine-3-carboxylic acid.

Materials:

  • This compound

  • Desired amine (R-NH2)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM)

  • Deionized water

  • Brine solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate, methanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add DIPEA (2-3 equivalents) to neutralize the hydrochloride and deprotonate the carboxylic acid.

  • Add the desired amine (1-1.2 equivalents) to the solution.

  • Add the coupling agent (1.1-1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

  • Characterize the final product by NMR and Mass Spectrometry.

G cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis QCA Quinuclidine-3-carboxylic acid hydrochloride Reaction Amide Coupling in Anhydrous DMF QCA->Reaction Amine Desired Amine (R-NH2) Amine->Reaction CouplingAgent Coupling Agent (e.g., HATU) CouplingAgent->Reaction Base Organic Base (e.g., DIPEA) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Amide Derivative Purification->Product Analysis Characterization (NMR, MS) Product->Analysis

Protocol 2: Radioligand Binding Assay for Receptor Affinity Determination

This protocol is used to determine the binding affinity (Ki) of a synthesized quinuclidine derivative for a specific neuronal receptor.

Objective: To determine the Ki of a test compound for a target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor (e.g., [3H]-NMS for muscarinic receptors)

  • Test compound (synthesized quinuclidine derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (cold assay buffer)

  • 96-well filter plates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand (typically at its Kd), and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity bound to the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_setup Assay Setup cluster_procedure Procedure cluster_analysis Data Analysis Membranes Receptor-expressing Membranes Incubation Incubation to Equilibrium Membranes->Incubation Radioligand Radioligand ([L]) Radioligand->Incubation TestCompound Test Compound (Varying Conc.) TestCompound->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 from Dose-Response Curve Counting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Protocol 3: Functional Assay using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological assay is used to determine the functional activity (e.g., agonist, antagonist, modulator) and potency (EC50 or IC50) of a synthesized quinuclidine derivative at a ligand-gated ion channel.

Objective: To characterize the functional properties of a test compound at a specific ion channel receptor.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the subunits of the target ion channel (e.g., α7 nAChR)

  • TEVC setup (amplifier, microelectrodes, perfusion system)

  • Recording solution (e.g., Ringer's solution)

  • Test compound

Procedure:

  • Prepare and inject Xenopus oocytes with the cRNA for the target receptor and incubate for 2-5 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamp and one for current injection).

  • Clamp the oocyte membrane at a holding potential (e.g., -70 mV).

  • Perfuse the chamber with the recording solution.

  • Apply the test compound at various concentrations to the oocyte via the perfusion system.

  • Record the current elicited by the test compound (for agonists) or the inhibition of current elicited by a known agonist (for antagonists).

  • Wash out the compound with the recording solution.

  • Plot the peak current response against the compound concentration to generate a dose-response curve.

  • Determine the EC50 (for agonists) or IC50 (for antagonists) from the curve.

G cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_data Data Analysis OocytePrep Oocyte Preparation & cRNA Injection Expression Receptor Expression (2-5 days) OocytePrep->Expression Mounting Mount & Impale Oocyte Expression->Mounting Clamping Voltage Clamp (e.g., -70 mV) Mounting->Clamping Application Compound Application (Varying Conc.) Clamping->Application Recording Record Ionic Current Application->Recording DoseResponse Generate Dose-Response Curve Recording->DoseResponse Potency Determine EC50/IC50 DoseResponse->Potency

Signaling Pathways of Quinuclidine Derivatives

The derivatives of Quinuclidine-3-carboxylic acid can modulate various signaling pathways depending on their specific receptor targets.

  • Cholinergic System: Agonists of M1 muscarinic receptors, synthesized from this precursor, can activate Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

  • Serotonergic System: Antagonists of the 5-HT3 receptor, which is a ligand-gated ion channel, block the influx of cations (primarily Na+ and Ca2+) into the neuron in response to serotonin. This leads to a reduction in neuronal excitability.

  • Cannabinoid System: Ligands for CB1 and CB2 receptors, which are Gi/o-coupled, can modulate the activity of adenylyl cyclase. Agonists inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA).

G cluster_cholinergic M1 Muscarinic Receptor Pathway cluster_serotonergic 5-HT3 Receptor Pathway M1_Agonist M1 Agonist (Quinuclidine Derivative) M1R M1 Receptor M1_Agonist->M1R Gq11 Gq/11 M1R->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC PKC Activation DAG->PKC HT3_Antagonist 5-HT3 Antagonist (Quinuclidine Derivative) HT3R 5-HT3 Receptor (Ion Channel) HT3_Antagonist->HT3R blocks Cation_Influx Cation Influx (Na+, Ca2+) HT3R->Cation_Influx mediates Depolarization Neuronal Depolarization Cation_Influx->Depolarization

Conclusion

This compound is a cornerstone in the medicinal chemistry of neuroscience. While its direct application in neurobiological assays is limited, its utility as a rigid scaffold for the synthesis of potent and selective ligands for a variety of neuronal receptors is well-established. The protocols and data presented here for its derivatives highlight the compound's significant contribution to the development of novel research tools and potential therapeutics for neurological disorders. Researchers and drug development professionals can leverage the synthetic versatility of this compound to explore the pharmacology of the central nervous system and to design the next generation of neurological drugs.

References

Quinuclidine-3-Carboxylic Acid Hydrochloride: A Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers and Drug Development Professionals

Quinuclidine-3-carboxylic acid hydrochloride and its derivatives are pivotal building blocks in modern organic synthesis, particularly in the development of novel therapeutic agents. The rigid, bicyclic quinuclidine scaffold imparts unique conformational constraints and physicochemical properties to molecules, making it a valuable pharmacophore in drug discovery. This document provides detailed application notes and experimental protocols for the use of this compound and its precursors in the synthesis of bioactive compounds.

Application Notes

The quinuclidine core is a prominent feature in a variety of pharmacologically active compounds, ranging from muscarinic receptor agonists to antimicrobial agents. Its derivatives are instrumental in the synthesis of drugs targeting the central nervous system and in the development of novel anti-infective therapies.[1][2]

Precursor for Muscarinic Receptor Agonists: The Case of Cevimeline

Quinuclidin-3-one, a closely related precursor, is fundamental in the synthesis of cevimeline, a muscarinic M1 and M3 receptor agonist.[3][4] Cevimeline is used to treat xerostomia (dry mouth) associated with Sjögren's syndrome by stimulating salivary gland secretion.[4] The synthesis involves a multi-step process initiated by an epoxidation reaction on the quinuclidin-3-one core.[3][5]

Synthesis of Novel Antimicrobial Agents

Quinuclidine derivatives have emerged as a promising class of antimicrobial agents with activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[6][7] The quaternization of the quinuclidine nitrogen atom to form quaternary ammonium compounds (QACs) is a key strategy in developing these agents. These cationic molecules can effectively disrupt bacterial cell membranes.[8] Furthermore, specific quinuclidine derivatives have been identified as inhibitors of the bacterial cell division protein FtsZ, presenting a novel mechanism of antimicrobial action.[9]

Building Block for Potential Alzheimer's Disease Therapeutics

The quinuclidine scaffold is also being explored in the design of potential treatments for Alzheimer's disease.[10] Derivatives of quinuclidine are being investigated as cholinesterase inhibitors, which can help to increase the levels of acetylcholine in the brain, a neurotransmitter crucial for memory and cognition.[10]

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations involving quinuclidine precursors.

Protocol 1: Synthesis of Cevimeline from Quinuclidin-3-one

This protocol outlines the initial steps in the synthesis of cevimeline, starting from quinuclidin-3-one hydrochloride.[3]

Step 1: Epoxidation of Quinuclidin-3-one

A mixture of quinuclidin-3-one hydrochloride (120 g, 795.7 mmol) and trimethylsulfoxonium iodide (219 g, 993.3 mmol) in dimethylsulfoxide (DMSO) (91.0 g, 0.63 mol) is cooled to 0-5°C under a nitrogen atmosphere. A solution of potassium tert-butoxide (201 g, 1789.1 mmol) in DMSO (500 mL) is added dropwise over 45 minutes. The mixture is then warmed to room temperature and stirred for an additional 16 hours. After cooling back to 0-5°C, the reaction mixture is poured into an ice/water mixture (500 g) and sodium chloride (300 g) is added to facilitate product separation.

Step 2: Thiol Opening of the Epoxide and Cyclization

The resulting epoxide is then reacted with a thiol source, such as thioacetic acid, to open the epoxide ring.[3] The intermediate hydroxy thiol is subsequently cyclized with acetaldehyde in the presence of a Lewis acid catalyst like boron trifluoride etherate to form the spiro-oxathiolane ring system of cevimeline.[3]

Table 1: Summary of Reagents for Cevimeline Synthesis (Initial Steps)

ReagentMolar Mass ( g/mol )AmountMoles
Quinuclidin-3-one hydrochloride161.64120 g795.7 mmol
Trimethylsulfoxonium iodide220.07219 g993.3 mmol
Potassium tert-butoxide112.21201 g1789.1 mmol
Dimethylsulfoxide (solvent)78.1391.0 g + 500 mL-
Protocol 2: Synthesis of 3-Amidoquinuclidine Quaternary Ammonium Compounds (QACs)

This protocol describes the general procedure for the synthesis of antimicrobial 3-amidoquinuclidine QACs.[1]

Step 1: Amide Formation

(±)-3-aminoquinuclidine is reacted with a long-chain fatty acid anhydride (e.g., lauric, myristic, or palmitic anhydride) at 120°C to form the corresponding 3-amidoquinuclidine precursor.[1]

Step 2: Quaternization

The 3-amidoquinuclidine precursor is dissolved in dry acetone. An equimolar amount of a quaternizing agent, such as methyl iodide or allyl bromide, is added.[1] The reaction mixture is stirred at room temperature for 2-3 days.[1] The resulting QAC precipitates and can be purified by crystallization.[1] The yields for this class of compounds are generally good, ranging from 56-95%.[1]

Table 2: Antimicrobial Activity (MIC) of 3-Amidoquinuclidine QACs [1]

CompoundAlkyl Chain LengthQuaternizing AgentTarget OrganismMIC (µM)
QBn-C₁₂12Benzyl BromideL. monocytogenes31
QBn-C₁₂12Benzyl BromideE. faecalis63
QBn-C₁₄14Benzyl BromideL. monocytogenesSingle-digit
QBn-C₁₆16Benzyl BromideE. faecalisSingle-digit

Note: "Single-digit" indicates high potency as reported in the source literature.

Visualizations

Logical Workflow for Cevimeline Synthesis

cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Final Product A Quinuclidin-3-one B Corey-Chaykovsky Epoxidation A->B Trimethylsulfoxonium iodide, NaH C Epoxide Opening (Thiol Addition) B->C H₂S or Thioacetic acid D Cyclization with Acetaldehyde C->D BF₃·OEt₂ E Cevimeline D->E Cevimeline Cevimeline M3_Receptor Muscarinic M3 Receptor (on Salivary Gland) Cevimeline->M3_Receptor Binds to & Activates G_Protein Gq/11 G-protein Activation M3_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP₂ Hydrolysis PLC->PIP2 Acts on IP3 IP₃ Production PIP2->IP3 DAG DAG Production PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Salivation Increased Salivation Ca_Release->Salivation cluster_inhibitor Inhibitor cluster_process Bacterial Cell Division Inhibitor Quinuclidine-based FtsZ Inhibitor Protofilament FtsZ Protofilament Formation Inhibitor->Protofilament Prevents FtsZ FtsZ Monomers FtsZ->Protofilament Z_Ring Z-Ring Assembly Protofilament->Z_Ring Cell_Division Bacterial Cell Division Z_Ring->Cell_Division

References

Application Notes and Protocols: Dosage and Administration of Quinuclidine Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of various quinuclidine compounds in preclinical animal models. The information is intended to guide researchers in designing and executing in vivo studies for drug development and pharmacological research.

Quinuclidine Compounds: Dosage and Administration Summary

The following tables summarize the dosage and administration of several key quinuclidine compounds in different animal models for various therapeutic areas.

Table 1: Solifenacin in Overactive Bladder (OAB) Models
Animal ModelCompoundRoute of AdministrationDosage RangeDosing ScheduleKey Findings
RatsSolifenacin SuccinateOral gavage1 x 10⁻¹ mg/kgSingle doseIncreased bladder capacity and compliance.[1]
RatsSolifenacin SuccinateIntravenous3 mg/kg/dayNot specifiedNo adverse effects observed at this dose (NOAEL).[2]
MiceSolifenacinIn drinking waterNot specified10 daysReduced voiding frequency in a psychological stress model.[3][4]
DogsSolifenacinOral3, 6, 12, or 25/18 mg/kg/day13 weeksNo adverse effects observed at 12 mg/kg.[2]
Table 2: Varenicline in Nicotine Addiction and Neurological Models
Animal ModelCompoundRoute of AdministrationDosage RangeDosing ScheduleKey Findings
RatsVareniclineOral gavage9 µg/kg daily, increasing to 18 µg/kg twice daily83-90 daysChronic administration caused inflammation and lung cell injury.[5]
RatsVareniclineOral gavage1, 5, and 15 mg/kg/day2 yearsNo evidence of carcinogenicity in female rats.[6]
RatsVareniclineIntraperitoneal1 mg/kgDaily for discrimination trainingRats learned to discriminate varenicline from saline.[7]
MiceVareniclineIntraperitoneal1-2 mg/kgSingle doseDecreased locomotor activity.[8]
Table 3: Cevimeline in Sjögren's Syndrome and Alzheimer's Disease Models
Animal ModelCompoundRoute of AdministrationDosage RangeDosing ScheduleKey Findings
Rats (Female)Cevimeline HClOral gavage3, 6, 9 mg/kg, t.i.d.2 weeksInvestigated for preventing metabolic side-effects of olanzapine.[9]
Rats (Male)Cevimeline HClIntragastric tube100-146 mg/kgSingle dose (acute toxicity)Oral LD50 calculated to be 122 mg/kg.[10]
Rats (Male)Cevimeline HClIntravenous22.5-67.5 mg/kgSingle dose (acute toxicity)Investigated for acute toxicity.[10]
RabbitsCevimelineSubcutaneous injection2 mg/kg/day5 daysDecreased cerebrospinal fluid Aβ concentrations.[11]
MonkeysCevimelineIntramuscular injection0.1-2.1 mg/kgNot specifiedImproved task performance in both young and aged monkeys.[11]
Table 4: AF102B in Alzheimer's Disease Models
Animal ModelCompoundRoute of AdministrationDosage RangeDosing ScheduleKey Findings
RatsAF102BIntraperitoneal1 mg/kgNot specifiedReversed cognitive impairments in a passive avoidance task.
RatsAF102BOral1 mg/kgNot specifiedReversed cognitive impairments in a passive avoidance task.
RatsAF102BIntraperitoneal0.2 mg/kg/dayRepetitive administrationsImproved working memory deficits in the Morris water maze test.

Experimental Protocols

General Guidelines for Compound Preparation and Administration
  • Vehicle Selection: The choice of vehicle is critical for ensuring the stability and bioavailability of the compound. For oral administration of cevimeline HCl, sterile water or saline are commonly used.[10] For other quinuclidine compounds, the vehicle should be chosen based on the compound's solubility and the intended route of administration.

  • Aseptic Techniques: All substances for injection should be sterile to prevent infection and irritation at the injection site.[12]

  • Temperature of Injectate: It is recommended to warm solutions to room or body temperature before injection to minimize animal discomfort and potential drops in body temperature.[13]

Protocol for Oral Gavage in Rats

This protocol is adapted from established guidelines for oral administration in rodents.[14][15][16]

Materials:

  • Appropriately sized gavage needle (e.g., 16-18 gauge for adult rats) with a ball tip.

  • Syringe corresponding to the volume to be administered.

  • The quinuclidine compound dissolved in a suitable vehicle.

  • Animal scale.

Procedure:

  • Animal Preparation: Weigh the rat to accurately calculate the dosing volume. The maximum recommended volume is typically 10 ml/kg.[15]

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this length on the needle.[14]

  • Restraint: Gently but firmly restrain the rat. One common method is to hold the rat over the neck and thoracic region while supporting the lower body. The head should be extended to create a straight line through the neck and esophagus.[14]

  • Needle Insertion: Moisten the tip of the gavage needle with water or a non-toxic lubricant. Gently insert the needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance. Do not force the needle. If resistance is met, withdraw and reinsert.[14]

  • Substance Administration: Once the needle is correctly positioned in the stomach (up to the pre-measured mark), slowly administer the substance over 2-3 seconds for aqueous solutions.[15]

  • Withdrawal and Monitoring: Slowly withdraw the gavage needle. Return the animal to its cage and monitor for at least 10 minutes for any signs of distress, such as difficulty breathing or fluid coming from the nose.[15]

Protocol for Intraperitoneal (IP) Injection in Mice

This protocol is based on standard procedures for IP injections in mice.[12][13][17]

Materials:

  • Sterile syringe (e.g., 1 ml) and needle (e.g., 25-27 gauge).

  • The quinuclidine compound dissolved in a sterile vehicle.

  • 70% ethanol or other suitable disinfectant.

  • Animal scale.

Procedure:

  • Dose Calculation: Weigh the mouse to determine the correct injection volume. The maximum recommended volume is typically less than 10 ml/kg.[12]

  • Restraint: Restrain the mouse by gently grasping the loose skin over the shoulders and behind the ears, ensuring the skin is taut but not restricting breathing. The lower body can be secured by tucking the tail.[13]

  • Injection Site Identification: Turn the restrained mouse to expose the abdomen. The preferred injection site is the lower right quadrant of the abdomen to avoid injuring the cecum, bladder, and other internal organs.[13][17]

  • Disinfection: Wipe the injection site with 70% ethanol.[17]

  • Needle Insertion: With the mouse's head tilted slightly downward, insert the needle (bevel up) at a 30-45 degree angle into the peritoneal cavity.[13]

  • Aspiration and Injection: Gently pull back the plunger to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe). Slowly inject the solution.[17]

  • Withdrawal and Observation: Withdraw the needle and return the mouse to its cage. Observe the animal for any adverse reactions.[13]

Signaling Pathways and Experimental Workflows

Muscarinic M1 and M3 Receptor Signaling Pathway

Quinuclidine compounds such as solifenacin and cevimeline act on muscarinic acetylcholine receptors. Solifenacin is an antagonist with high affinity for the M3 receptor, which mediates urinary bladder contraction.[18][19] Cevimeline is a muscarinic agonist. The M1 and M3 receptors are coupled to Gq proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium.[19][20]

M1_M3_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Muscarinic Receptor (M1/M3) G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response Agonist Acetylcholine / Quinuclidine Agonist Agonist->Receptor Activates Antagonist Solifenacin (Antagonist) Antagonist->Receptor Blocks

Caption: Muscarinic M1/M3 receptor signaling cascade.

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

Varenicline is a partial agonist at α4β2 nicotinic acetylcholine receptors and a full agonist at the α7 subtype.[5] Nicotinic receptors are ligand-gated ion channels.[21] Activation by an agonist like acetylcholine or varenicline leads to the influx of cations, primarily Na+ and Ca2+, causing membrane depolarization and initiating downstream signaling cascades, such as the PI3K-Akt pathway, which can promote neuronal survival.[22]

nAChR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Influx Na⁺ / Ca²⁺ Influx nAChR->Ion_Influx Depolarization Membrane Depolarization PI3K PI3K Akt Akt PI3K->Akt Activates Survival Neuronal Survival Akt->Survival Promotes Agonist Acetylcholine / Varenicline (Agonist) Agonist->nAChR Activates Ion_Influx->Depolarization Ion_Influx->PI3K Activates

Caption: Nicotinic acetylcholine receptor signaling pathway.

Experimental Workflow for In Vivo Compound Testing

The following diagram illustrates a general workflow for testing the efficacy of a quinuclidine compound in an animal model.

Experimental_Workflow cluster_setup Experimental Setup cluster_dosing Dosing and Observation cluster_analysis Data Collection and Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Grouping Randomize Animals into Treatment and Control Groups Animal_Model->Grouping Compound_Prep Prepare Quinuclidine Compound and Vehicle Dosing Administer Compound (Oral Gavage, IP Injection, etc.) Compound_Prep->Dosing Grouping->Dosing Monitoring Monitor for Clinical Signs and Adverse Effects Dosing->Monitoring Behavioral Behavioral Testing (e.g., Morris Water Maze) Monitoring->Behavioral Physiological Physiological Measurements (e.g., Bladder Function) Monitoring->Physiological Tissue_Collection Collect Tissues for Histology and Biomarker Analysis Behavioral->Tissue_Collection Physiological->Tissue_Collection Data_Analysis Statistical Analysis of Data Tissue_Collection->Data_Analysis

Caption: General experimental workflow for in vivo studies.

References

Application Notes and Protocols for the Synthesis of Quinuclidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of key derivatives of Quinuclidine-3-carboxylic acid, a vital chiral building block in medicinal chemistry. The unique bicyclic structure of quinuclidine is a feature in a number of pharmacologically active compounds, and its derivatives are explored for their potential as ligands for various neurotransmitter receptors.[1] The protocols outlined below focus on the derivatization of the carboxylic acid moiety to form esters and amides, common strategies in the generation of compound libraries for drug discovery.

Synthesis of Quinuclidine-3-carboxylic Acid Esters

Application Note: Esterification

Esterification of Quinuclidine-3-carboxylic acid is a fundamental transformation that allows for the modification of the compound's polarity, solubility, and pharmacokinetic properties. The resulting esters can serve as final drug products or as intermediates for further synthetic transformations. A common and effective method for esterification, particularly when dealing with sterically hindered alcohols or when mild conditions are required, is the use of a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[2] This method proceeds at room temperature under non-acidic, mildly basic conditions, which helps to preserve the integrity of other functional groups.[2]

The general pathway for DCC/DMAP-mediated esterification involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[3][4] The alcohol, acting as a nucleophile, then attacks this intermediate, facilitated by DMAP, to form the desired ester and N,N'-dicyclohexylurea (DCU) as a byproduct.[2]

Esterification_Pathway QCA Quinuclidine-3-carboxylic acid O_acylisourea O-acylisourea intermediate QCA->O_acylisourea + DCC DCC DCC->O_acylisourea Ester Quinuclidine-3-carboxylate Ester O_acylisourea->Ester + DCU DCU (byproduct) O_acylisourea->DCU Alcohol Alcohol (R-OH) Alcohol->Ester DMAP DMAP (catalyst) DMAP->Ester

Caption: General pathway for DCC/DMAP-mediated esterification.

Experimental Protocol: Synthesis of Methyl Quinuclidine-3-carboxylate

This protocol describes the synthesis of methyl quinuclidine-3-carboxylate from quinuclidine-3-carboxylic acid using DCC and DMAP.

Materials:

  • Quinuclidine-3-carboxylic acid hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Methanol (dry)

  • Dichloromethane (DCM, dry)[2]

  • N,N'-Dicyclohexylcarbodiimide (DCC)[2]

  • 4-Dimethylaminopyridine (DMAP)[2]

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus

Procedure:

  • Free Base Preparation: In a round-bottom flask, dissolve this compound in a minimal amount of water. Carefully add sodium bicarbonate until the solution is neutral to slightly basic (pH 7-8). Extract the aqueous solution three times with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free base of Quinuclidine-3-carboxylic acid.

  • Reaction Setup: In a dry 250 mL round-bottom flask, dissolve the free base of Quinuclidine-3-carboxylic acid (1.0 eq) in 100 mL of dry DCM. Add methanol (3.0 eq) and DMAP (0.1 eq).[2]

  • DCC Addition: Cool the solution to 0°C in an ice bath with stirring. Add DCC (1.1 eq) portion-wise over 5-10 minutes.[2]

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours.[2] A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate sequentially with two portions of 0.5 N HCl and two portions of saturated sodium bicarbonate solution.[2] During this process, more DCU may precipitate and should be removed by filtration.[2]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

  • Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel to afford pure methyl quinuclidine-3-carboxylate.[2]

ParameterValueReference
Starting Material Quinuclidine-3-carboxylic acidGeneral
Reagents Methanol, DCC, DMAP[2]
Solvent Dichloromethane (DCM)[2]
Temperature 0°C to Room Temperature[2]
Reaction Time 3-4 hours[2]
Typical Yield 70-85%[2]

Synthesis of Quinuclidine-3-carboxylic Acid Amides

Application Note: Amide Coupling

The formation of an amide bond is one of the most frequent reactions in medicinal chemistry, allowing for the connection of Quinuclidine-3-carboxylic acid with a vast array of primary and secondary amines.[5][6] This derivatization is crucial for exploring structure-activity relationships (SAR) by introducing diverse functional groups. The direct condensation of a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction.[3] Therefore, coupling reagents are employed to activate the carboxylic acid.[5]

A widely used and effective method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt).[6] EDC activates the carboxylic acid similarly to DCC, but the resulting urea byproduct is water-soluble, simplifying purification. HOBt is added to suppress side reactions and reduce the risk of racemization, particularly when using chiral starting materials.[6]

Amide_Coupling_Pathway QCA Quinuclidine-3-carboxylic acid Active_Ester Active Ester Intermediate QCA->Active_Ester + EDC EDC EDC->Active_Ester HOBt HOBt HOBt->Active_Ester Amide Quinuclidine-3-carboxamide Active_Ester->Amide + Byproducts Water-soluble byproducts Active_Ester->Byproducts Amine Amine (R-NH2) Amine->Amide Synthesis_Workflow start Start setup Reaction Setup Dissolve starting materials and reagents in solvent start->setup reaction Reaction Add coupling agent at 0°C Stir at room temperature setup->reaction workup Aqueous Workup Filter solids (if any) Wash with acidic/basic solutions Wash with brine reaction->workup isolation Isolation Dry organic layer Concentrate with rotary evaporator workup->isolation purification Purification Column chromatography or Recrystallization isolation->purification analysis Analysis NMR, MS, etc. purification->analysis end End analysis->end

References

use of Quinuclidine-3-carboxylic acid hydrochloride in the development of antiarrhythmic drugs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While direct studies on Quinuclidine-3-carboxylic acid hydrochloride for antiarrhythmic drug development are not prominent in publicly available literature, the foundational quinuclidine scaffold has been investigated as a promising pharmacophore for the generation of novel antiarrhythmic agents. Research into substituted quinuclidine derivatives has revealed their potential to modulate cardiac ion channels, which are critical targets in the management of cardiac arrhythmias. This document outlines the application of quinuclidine derivatives as potential antiarrhythmic drugs, with a focus on their mechanism of action and protocols for their synthesis and evaluation.

Mechanism of Action

The antiarrhythmic effects of quinuclidine derivatives are primarily attributed to their ability to modulate the activity of cardiac ion channels. Specifically, certain derivatives have been shown to exhibit activities corresponding to Class I and Class III of the Vaughan Williams classification of antiarrhythmic drugs.

  • Class I Activity (Sodium Channel Blockade): Some 2-substituted quinuclidine derivatives have been observed to decrease the conduction velocity in cardiac tissues, a characteristic feature of Class I antiarrhythmic agents. By blocking the fast sodium channels, these compounds can slow the depolarization phase of the cardiac action potential, thereby suppressing arrhythmias caused by reentry circuits.

  • Class III Activity (Potassium Channel Blockade): A significant finding is the ability of 3-[(substituted phenyl)alkyl]quinuclidines to selectively prolong the action potential duration, which is the hallmark of Class III antiarrhythmic agents.[1] This effect is achieved by blocking potassium channels responsible for the repolarization phase of the action potential. By extending the refractory period of cardiac cells, these compounds can prevent the initiation and propagation of tachyarrhythmias. Notably, some 2-substituted derivatives have demonstrated a mixed Class I and Class III profile.[1]

The dual-channel blocking activity observed in some derivatives is a particularly interesting area of research, as it may offer a more comprehensive approach to arrhythmia suppression with a potentially lower risk of proarrhythmic side effects.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and electrophysiological evaluation of novel quinuclidine derivatives for antiarrhythmic activity, based on methodologies described in the literature.[1]

1. Synthesis of Substituted Quinuclidines

A general approach to the synthesis of 2- and 3-substituted quinuclidines is outlined below. The specific reagents and reaction conditions would be optimized based on the desired final compound.

  • Synthesis of 2-Substituted Quinuclidines: A common method involves the alkylation of a precursor like 2-methylene-3-quinuclidinone.[1]

    • Preparation of the enolate: Treat 2-methylene-3-quinuclidinone with a suitable base (e.g., lithium diisopropylamide) in an aprotic solvent (e.g., tetrahydrofuran) at low temperature (-78 °C) to generate the enolate.

    • Alkylation: Add the desired (substituted phenyl)alkyl halide to the reaction mixture and allow it to warm to room temperature.

    • Work-up and purification: Quench the reaction with a proton source (e.g., saturated ammonium chloride solution). Extract the product with an organic solvent, followed by drying and purification using column chromatography.

  • Synthesis of 3-Substituted Quinuclidines: The Wittig reaction with 3-quinuclidinone is a viable method for introducing substituents at the 3-position.[1]

    • Preparation of the ylide: Prepare the phosphonium ylide by reacting a (substituted phenyl)alkyltriphenylphosphonium bromide with a strong base (e.g., n-butyllithium) in an ethereal solvent.

    • Wittig Reaction: Add 3-quinuclidinone to the ylide solution and stir at room temperature.

    • Subsequent modifications: The initial product from the Wittig reaction can be further modified, for example, through reduction of a double bond, to yield the final 3-[(substituted phenyl)alkyl]quinuclidine.[1]

    • Purification: Purify the final product by standard techniques such as crystallization or column chromatography.

2. Electrophysiological Evaluation

The cardiac electrophysiological effects of the synthesized quinuclidine derivatives can be assessed using isolated cardiac tissue preparations.

  • Tissue Preparation:

    • Isolate hearts from a suitable animal model (e.g., canine).

    • Dissect cardiac Purkinje fibers and ventricular muscle strips.[1]

    • Mount the tissues in an organ bath superfused with a physiological salt solution (e.g., Tyrode's solution) at a constant temperature (e.g., 37 °C) and gassed with a mixture of 95% O2 and 5% CO2.

  • Electrophysiological Recordings:

    • Impale the cardiac cells with glass microelectrodes filled with a high-potassium solution to record transmembrane action potentials.

    • Stimulate the tissues at a constant frequency (e.g., 1 Hz) using an external electrode.

    • Record baseline electrophysiological parameters, including action potential duration (APD) and maximum upstroke velocity (Vmax), which is an indicator of conduction velocity.

  • Drug Application and Data Analysis:

    • After obtaining stable baseline recordings, perfuse the tissues with solutions containing increasing concentrations of the test compound.

    • Record the changes in APD and Vmax at each concentration.

    • A significant increase in APD is indicative of Class III activity, while a decrease in Vmax suggests Class I activity.[1]

    • Construct concentration-response curves to determine the potency of the compounds.

Data Presentation

The structure-activity relationships of substituted quinuclidines can be summarized to guide further drug design and development.

Position of SubstitutionType of ActivityKey Structural Features for Activity
3-position Selective Class III The presence of a (substituted phenyl)alkyl group is crucial for the selective increase in action potential duration.[1]
2-position Mixed Class I and Class III The nature of the substitution on the phenyl ring significantly influences the Class III activity.[1]

Visualizations

Diagram 1: Vaughan Williams Classification of Antiarrhythmic Drugs

G Vaughan Williams Classification of Antiarrhythmic Drugs cluster_0 Antiarrhythmic Drug Classes cluster_1 Mechanism of Action ClassI Class I Sodium Channel Blockers Na_Block Decrease Conduction Velocity ClassI->Na_Block ClassII Class II Beta Blockers Beta_Block Decrease Sympathetic Activity ClassII->Beta_Block ClassIII Class III Potassium Channel Blockers K_Block Prolong Action Potential Duration ClassIII->K_Block ClassIV Class IV Calcium Channel Blockers Ca_Block Slow AV Node Conduction ClassIV->Ca_Block

Caption: Vaughan Williams classification of antiarrhythmic drugs.

Diagram 2: Experimental Workflow for Quinuclidine Derivatives

G Workflow for Synthesis and Evaluation of Quinuclidine Derivatives Start Compound Design Synthesis Chemical Synthesis (e.g., Alkylation, Wittig Reaction) Start->Synthesis Purification Purification and Characterization Synthesis->Purification Screening Electrophysiological Screening (Isolated Cardiac Tissues) Purification->Screening DataAnalysis Data Analysis (APD, Vmax) Screening->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR SAR->Start Lead Lead Compound Identification SAR->Lead

Caption: Experimental workflow for quinuclidine derivatives.

References

Troubleshooting & Optimization

Navigating the Synthesis of Quinuclidine-3-carboxylic acid hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of Quinuclidine-3-carboxylic acid hydrochloride. This guide addresses common issues encountered during synthesis, offering solutions to improve yield and purity.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Q1: Low yield during the hydrogenation of the unsaturated ester intermediate.

Possible Causes:

  • Inefficient Catalyst: The activity of the Raney nickel catalyst may be low.

  • Suboptimal Reaction Conditions: Temperature and pressure may not be ideal for the hydrogenation process.

  • Presence of Impurities: The starting material may contain impurities that poison the catalyst.

Solutions:

  • Catalyst Activation: Ensure the Raney nickel is freshly prepared and properly activated.

  • Optimize Conditions: A patent suggests that conducting the hydrogenation at 60°C and 6 bar of hydrogen pressure can lead to a nearly quantitative yield.[1]

  • Purify Starting Material: Purify the unsaturated ester intermediate before hydrogenation to remove any potential catalyst poisons.

Q2: The product "oils out" and is difficult to crystallize during purification.

Possible Causes:

  • Presence of Oligomeric Byproducts: Side reactions, such as intermolecular condensation, can lead to the formation of oligomers.

  • Residual Solvent: Incomplete removal of the reaction solvent can prevent crystallization.

  • Impure Product: The presence of unreacted starting materials or other side products can inhibit crystallization.

Solutions:

  • Dilute Reaction Mixture: Running the reaction in a more dilute solution can favor intramolecular cyclization over intermolecular oligomerization, especially in steps like the Dieckmann condensation.

  • Thorough Solvent Removal: Ensure complete removal of the solvent under vacuum.

  • Aqueous Workup: An aqueous workup can help remove water-soluble impurities and residual alcohols that might be hindering crystallization.

  • Recrystallization from a Different Solvent: Experiment with different solvent systems for recrystallization. Acetone has been reported to be effective for purifying the methyl ester intermediate.[2]

Q3: The Dieckmann condensation step to form the quinuclidine ring is low-yielding.

Possible Causes:

  • Incorrect Base Stoichiometry: An insufficient amount of base will lead to an incomplete reaction.

  • Inactive Base: The base (e.g., sodium ethoxide) may have degraded over time.

  • Intermolecular Condensation: As mentioned, intermolecular reactions can compete with the desired intramolecular cyclization.

Solutions:

  • Use Sufficient Base: At least two equivalents of base are often necessary, as the product is more acidic than the starting material.

  • Freshly Prepared Base: Use a fresh batch of the alkoxide base.

  • Optimize Reaction Concentration: As with the "oiling out" issue, performing the reaction at high dilution can significantly improve the yield of the desired cyclic product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding synthetic route for this compound?

A common and efficient route starts from quinuclidin-3-one and proceeds through a cyanohydrin intermediate. This multi-step process includes the formation of a cyanohydrin, conversion to an unsaturated ester, catalytic hydrogenation, and finally, hydrolysis to the desired carboxylic acid.[2]

Q2: What are the typical yields for each step in the cyanohydrin-based synthesis?

The yields for the key steps are generally high, as summarized in the table below.

Reaction StepStarting MaterialProductYield (%)
Cyanohydrin FormationQuinuclidin-3-one hydrochloride3-cyano-3-hydroxy-quinuclidine97%[1]
HydrogenationUnsaturated methyl ester intermediateMethyl quinuclidine-3-carboxylate hydrochloride>95%[2]
HydrolysisMethyl quinuclidine-3-carboxylateQuinuclidine-3-carboxylic acid85-90%[2]

Q3: What are some common side reactions to be aware of?

  • During cyanohydrin formation: Reversible decomposition of the cyanohydrin back to the starting ketone can occur at higher temperatures.[1]

  • During esterification in the presence of water: Undesired formation of the free acid can occur if water is present before the imino ether intermediate is fully formed.[1]

  • During Dieckmann condensation: Intermolecular Claisen-type condensation can lead to the formation of polymeric byproducts.

Q4: How can I purify the final this compound?

Recrystallization is a common method for purifying the final product and its intermediates. For example, methyl quinuclidine-3-carboxylate hydrochloride can be recrystallized from acetone.[2] For the final product, dissolving the crystalline residue in a minimum amount of hot water followed by the addition of boiling isopropyl alcohol until crystallization begins is an effective method.[3]

Experimental Protocols

1. Synthesis of 3-cyano-3-hydroxy-quinuclidine from Quinuclidin-3-one hydrochloride

  • Dissolve quinuclidin-3-one hydrochloride in cold water.

  • At a controlled temperature of 15°C, add a solution of sodium cyanide in water dropwise over one hour.

  • Stir the mixture at this temperature for an additional hour.

  • Filter the reaction mixture, wash the solid with cold water, and dry the product at 60°C.

  • This procedure is reported to yield 97% of 3-cyano-3-hydroxy-quinuclidine.[1]

2. Hydrogenation of 1-azabicyclo(2,2,2)oct-2-en-3-carboxylic acid methyl ester hydrochloride

  • Dissolve the unsaturated ester hydrochloride in water and place it in an autoclave.

  • Add Raney nickel catalyst to the solution.

  • Heat the autoclave to 60°C and introduce hydrogen gas to a pressure of 6 bar.

  • Maintain the reaction for approximately 6 hours.

  • After the reaction is complete, filter off the catalyst.

  • Remove the water to obtain the product, which can be further purified by recrystallization from acetone.

  • This method has been reported to yield 99% of methyl quinuclidine-3-carboxylate hydrochloride.[1]

3. Hydrolysis of Methyl quinuclidine-3-carboxylate to Quinuclidine-3-carboxylic acid

  • The hydrolysis of the methyl ester can be carried out under either acidic or alkaline conditions.

  • Refluxing the ester with an aqueous solution of NaOH or HCl for 2-4 hours is a common procedure.

  • The final product is obtained after an appropriate workup to isolate the carboxylic acid hydrochloride.

  • This step typically yields 85-90% of the desired product.[2]

Visualizing the Process

To aid in understanding the synthesis and troubleshooting logic, the following diagrams are provided.

Synthesis_Workflow cluster_start Starting Material cluster_cyanohydrin Cyanohydrin Formation cluster_esterification Esterification & Dehydration cluster_hydrogenation Hydrogenation cluster_hydrolysis Hydrolysis Quinuclidin-3-one Quinuclidin-3-one Cyanohydrin Intermediate Cyanohydrin Intermediate Quinuclidin-3-one->Cyanohydrin Intermediate NaCN, H2O Unsaturated Ester Unsaturated Ester Cyanohydrin Intermediate->Unsaturated Ester MeOH, HCl, then Dehydration Saturated Ester Saturated Ester Unsaturated Ester->Saturated Ester H2, Raney Ni Quinuclidine-3-carboxylic acid HCl Quinuclidine-3-carboxylic acid HCl Saturated Ester->Quinuclidine-3-carboxylic acid HCl HCl or NaOH, H2O

Caption: High-yield synthesis workflow for Quinuclidine-3-carboxylic acid HCl.

Troubleshooting_Dieckmann Start Start Problem Low yield in Dieckmann Condensation? Start->Problem Cause1 Intermolecular Reaction? Problem->Cause1 Yes Cause2 Inactive/Insufficient Base? Problem->Cause2 Yes Solution1 Increase solvent volume (high dilution) Cause1->Solution1 Solution2 Use fresh base & ensure >2 equivalents Cause2->Solution2 End Improved Yield Solution1->End Solution2->End

Caption: Troubleshooting logic for the Dieckmann condensation step.

References

solubility issues with Quinuclidine-3-carboxylic acid hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with Quinuclidine-3-carboxylic acid hydrochloride in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in water?

A1: this compound exhibits significantly enhanced water solubility compared to its free acid form.[1] This is due to the complete ionization of the amine nitrogen, which creates a charged species that interacts strongly with the polar water molecules.[1] The presence of the chloride counterion further stabilizes the compound in solution.[1]

Q2: How does pH affect the solubility of this compound?

A2: The pH of the aqueous solution is a critical factor. The parent molecule, Quinuclidine-3-carboxylic acid, is zwitterionic, meaning it has both an acidic carboxylic acid group and a basic nitrogen atom.[2] As a hydrochloride salt, the compound will create a slightly acidic solution upon dissolution. Adjusting the pH can alter the ionization state of the molecule, thereby influencing its solubility. It is crucial to determine the optimal pH range for your specific experimental concentration.

Q3: In which other solvents is this compound soluble?

A3: While highly soluble in water, Quinuclidine-3-carboxylic acid shows moderate solubility in polar protic solvents like methanol and ethanol.[1] Its solubility is limited in non-polar organic solvents such as benzene, toluene, and hexane due to the molecule's highly polar nature.[1]

Q4: Is the compound stable in aqueous solutions?

A4: Quinuclidine-3-carboxylic acid is known for its exceptional thermal stability due to its rigid bicyclic structure.[1] However, the long-term stability of the compound in aqueous solution, especially at specific pH values or in the presence of other reagents, should be determined empirically for each experimental setup. It is recommended to prepare fresh solutions for sensitive assays or to conduct stability studies under your specific storage conditions.

Solubility Data Summary

SolventSolubilityRemarks
Water Good to HighThe hydrochloride salt form enhances water solubility through ionization.[1]
Methanol ModerateCan interact with both the carboxylic acid and amine functionalities.[1]
Ethanol ModerateSolubility is generally lower than in water.[1]
Dimethyl Sulfoxide (DMSO) GoodThe polar aprotic nature of DMSO can alter the compound's apparent acidity and basicity.[1]
Benzene, Toluene, Hexane Limited / PoorIncompatible with the highly polar nature of the compound.[1]

Troubleshooting Guide

Q: I'm having trouble dissolving this compound in water at my desired concentration. What steps can I take?

A: If you are encountering dissolution issues, please follow this troubleshooting workflow:

G cluster_path start Start: Undissolved Compound check_conc Is the concentration too high? start->check_conc agitate Increase agitation (vortexing/stirring) check_conc->agitate No fail Issue Persists: Re-evaluate solvent or concentration check_conc->fail Yes sonicate Apply gentle sonication for 5-10 minutes agitate->sonicate agitate->sonicate warm Gently warm the solution (e.g., 37°C water bath) sonicate->warm sonicate->warm check_ph Check the solution's pH warm->check_ph warm->check_ph adjust_ph Adjust pH slightly towards neutral or desired experimental pH check_ph->adjust_ph check_ph->adjust_ph consider_buffer Consider using a suitable buffer system adjust_ph->consider_buffer adjust_ph->consider_buffer adjust_ph->fail success Success: Compound Dissolved consider_buffer->success

Caption: Troubleshooting workflow for solubility issues.

Q: My solution appears cloudy or forms a precipitate after initial dissolution. What could be the cause?

A: Cloudiness or precipitation can occur due to several factors:

  • Saturation: You may have exceeded the solubility limit at the given temperature and pH. Try preparing a more dilute solution.

  • pH Shift: The addition of other components to your experiment could be altering the pH of the stock solution, causing the compound to precipitate. Ensure the final solution's pH is compatible with the compound's solubility profile.

  • Common Ion Effect: If your buffer contains a high concentration of chloride ions, it might slightly decrease the solubility of the hydrochloride salt.

Q: Can I heat the solution to aid dissolution?

A: Yes, gentle warming can be an effective method to increase the rate of dissolution. Use a water bath set to a moderate temperature (e.g., 37-50°C). Avoid aggressive heating or boiling, as this could potentially degrade the compound, although Quinuclidine-3-carboxylic acid is known to be thermally stable.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
  • Weighing: Accurately weigh the required amount of this compound (Molecular Weight: 191.66 g/mol ).

  • Initial Dissolution: Add the solid to a sterile conical tube or volumetric flask. Add approximately 80% of the final desired volume of high-purity water (e.g., Milli-Q or equivalent).

  • Mechanical Agitation: Cap the container and vortex or stir vigorously for 5-10 minutes.

  • Sonication (If Necessary): If the solid is not fully dissolved, place the container in a sonicator bath for 5-10 minute intervals until the solution is clear.

  • pH Adjustment (Optional): Check the pH of the solution. If required for your experiment, adjust the pH carefully using dilute NaOH or HCl. Be aware that significant pH changes may affect solubility.

  • Final Volume: Once fully dissolved, add water to reach the final desired volume and mix thoroughly.

  • Filtration: For sterile applications, filter the solution through a 0.22 µm syringe filter.

  • Storage: Store the solution at 2-8°C for short-term use or in aliquots at -20°C for long-term storage. It is advisable to minimize freeze-thaw cycles.

Experimental Workflow: Use in a Cell-Based Assay

The following diagram illustrates a typical workflow for preparing and using the compound in a biological experiment.

G cluster_prep Solution Preparation cluster_exp Experimental Use weigh 1. Weigh Compound dissolve 2. Dissolve in Aqueous Solvent (e.g., Water or PBS) weigh->dissolve sterilize 3. Sterile Filter (0.22 µm) dissolve->sterilize dilute 4. Prepare Working Dilutions in Cell Culture Media sterilize->dilute treat 5. Treat Cells with Compound dilute->treat incubate 6. Incubate for Specified Time treat->incubate assay 7. Perform Downstream Assay (e.g., Receptor Binding, Enzyme Inhibition) incubate->assay

Caption: General workflow for experimental use.
Role as a Synthetic Precursor

Quinuclidine-3-carboxylic acid is a valuable building block in medicinal chemistry, often serving as a starting material for more complex molecules.[1]

G cluster_derivatives Functional Group Modification cluster_products Final Products QCA Quinuclidine-3-carboxylic acid hydrochloride ester Esterification QCA->ester amide Amide Coupling QCA->amide reduction Reduction to Alcohol QCA->reduction pharma Pharmaceuticals (e.g., Antihistamines, Antiarrhythmics) ester->pharma research Research Compounds (e.g., Receptor Ligands) amide->research reduction->research

Caption: Role as a precursor in chemical synthesis.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[3]

  • Ventilation: Use only in a well-ventilated area to avoid inhaling dust or fumes.[4]

  • Skin Contact: In case of skin contact, wash off immediately with soap and plenty of water.[4]

  • Eye Contact: If the compound comes into contact with the eyes, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

  • Ingestion: If swallowed, rinse your mouth with water and seek immediate medical attention. Do not induce vomiting.[4]

  • Disposal: Dispose of the compound and its container in accordance with local, state, and federal regulations.[4]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the manufacturer.[3][4][5][6]

References

Technical Support Center: Purification of Crude Quinuclidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Quinuclidine-3-carboxylic acid hydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue Possible Cause(s) Suggested Solution(s)
Low Recovery After Recrystallization - The chosen solvent is too good a solvent for the compound, even at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.- Select a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated.- Use the minimum amount of hot solvent required to fully dissolve the crude product.- Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
Product "Oils Out" During Recrystallization - The boiling point of the solvent is higher than the melting point of the compound.- The presence of significant impurities can lower the melting point of the mixture.- The solution is too concentrated.- Choose a lower-boiling point solvent.- Attempt to purify the crude material by another method, such as column chromatography, to remove impurities before recrystallization.- Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained, then cool slowly.
Discolored Product After Purification - Presence of colored impurities from the synthesis.- Degradation of the compound at high temperatures.- Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities, then hot filter before cooling.- Avoid prolonged heating during the dissolution step of recrystallization.
Poor Separation in Column Chromatography - Inappropriate solvent system (eluent).- Co-elution of impurities with the product.- The compound is streaking on the column.- Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation.- For polar compounds like this, a polar solvent system such as dichloromethane/methanol or ethyl acetate/methanol may be effective. The addition of a small amount of acid (e.g., acetic acid or formic acid) to the eluent can improve peak shape for carboxylic acids.[1][2]- Ensure the crude material is properly dissolved in a minimal amount of the eluent before loading onto the column.
Product is Hygroscopic - The hydrochloride salt form can be inherently hygroscopic.- Dry the purified product under high vacuum.- Store the final product in a desiccator over a suitable drying agent (e.g., P₂O₅ or anhydrous CaCl₂).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from the synthetic route used. If prepared from quinuclidin-3-one, impurities may include unreacted starting material or intermediates from the synthetic pathway, such as 3-cyano-3-hydroxy-quinuclidine if following a cyanohydrin route.[3] Incomplete hydrolysis of a methyl or ethyl ester precursor would result in the corresponding ester as an impurity.

Q2: What is the best solvent for recrystallizing this compound?

A2: While a definitive single best solvent is not cited, polar solvents are generally good choices for carboxylic acid salts.[4] Ethanol, methanol, or mixtures containing water are often suitable for carboxylic acids.[4] For the closely related precursor, methyl quinuclidine-3-carboxylate hydrochloride, acetone has been successfully used for recrystallization.[3][5] A good starting point would be to test the solubility of the crude material in small amounts of these solvents.

Q3: Can I use column chromatography to purify this compound?

A3: Yes, column chromatography is a viable purification method. Preparative column chromatography is performed on silica gel.[6] Due to the polar nature of the molecule, a polar eluent system will be required. A gradient elution from a less polar to a more polar solvent system can be effective. The use of a mobile phase containing a small percentage of a volatile acid like acetic or formic acid can help to reduce tailing of the product on the silica gel.[1][2]

Q4: My purified product has a broad melting point range. What does this indicate?

A4: A broad melting point range is typically an indication of the presence of impurities. Pure crystalline solids usually have a sharp melting point range of 1-2°C. Further purification by recrystallization or chromatography may be necessary.

Q5: How can I confirm the purity of my final product?

A5: Purity can be assessed using several analytical techniques. Thin-layer chromatography (TLC) can indicate the presence of multiple components. High-performance liquid chromatography (HPLC) provides a more quantitative assessment of purity.[6] Spectroscopic methods such as ¹H-NMR and ¹³C-NMR can confirm the structure and identify impurities.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various polar solvents (e.g., ethanol, methanol, isopropanol, acetone, or a mixture like ethanol/water) to find a suitable solvent where the compound is sparingly soluble at room temperature but dissolves upon heating.

  • Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Column Chromatography Protocol
  • Stationary Phase and Column Packing: Use silica gel as the stationary phase. The column can be packed as a slurry of silica gel in the initial, less polar eluent.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin eluting with a suitable mobile phase, starting with a less polar mixture and gradually increasing the polarity. A common solvent system for polar compounds is a mixture of a chlorinated solvent or an ester with an alcohol (e.g., dichloromethane/methanol or ethyl acetate/methanol). Adding a small amount of acetic or formic acid (e.g., 0.1-1%) to the eluent can improve the separation of carboxylic acids.[1][2]

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Solubility Characteristics of Quinuclidine-3-carboxylic acid and its Hydrochloride Salt

Solvent TypeSolvent Example(s)Solubility of Quinuclidine-3-carboxylic acidSolubility of Hydrochloride SaltRationale
Polar Protic Water, Ethanol, MethanolGoodHighThe hydrochloride salt is fully ionized, leading to strong interactions with polar protic solvents.[5]
Polar Aprotic DMSO, AcetonitrileEnhancedGoodThese solvents can effectively solvate the ionic form of the compound.[5]
Non-polar Benzene, Toluene, HexaneLimitedPoorThe high polarity of the hydrochloride salt is incompatible with non-polar solvents.[5]

Visualizations

PurificationWorkflow Crude Crude Quinuclidine-3-carboxylic acid hydrochloride Recrystallization Recrystallization Crude->Recrystallization Primary Method ColumnChromatography Column Chromatography Crude->ColumnChromatography Alternative Method Recrystallization->ColumnChromatography If still impure PureProduct Pure Product Recrystallization->PureProduct If pure ColumnChromatography->PureProduct Analysis Purity Analysis (TLC, HPLC, NMR) PureProduct->Analysis

Caption: A workflow diagram illustrating the primary and alternative purification pathways for crude this compound.

TroubleshootingRecrystallization Start Start Recrystallization Dissolve Dissolve Crude in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Result Observe Result Cool->Result Crystals Crystals Form Result->Crystals Success OilOut Product Oils Out Result->OilOut Problem NoCrystals No Crystals Form Result->NoCrystals Problem Filter Filter and Dry Crystals->Filter Reheat, add more solvent,\ncool slowly Reheat, add more solvent, cool slowly OilOut->Reheat, add more solvent,\ncool slowly Concentrate solution,\nscratch flask, seed crystals Concentrate solution, scratch flask, seed crystals NoCrystals->Concentrate solution,\nscratch flask, seed crystals

Caption: A troubleshooting flowchart for common issues encountered during the recrystallization process.

References

stability of Quinuclidine-3-carboxylic acid hydrochloride under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Quinuclidine-3-carboxylic acid hydrochloride under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry, well-ventilated place.[1] The recommended storage temperature is typically indicated on the product label.[1] Keeping the container tightly closed is crucial to prevent moisture absorption, as hydrochloride salts can be hygroscopic.

Q2: How stable is this compound at room temperature?

A2: The product is chemically stable under standard ambient conditions (room temperature).[1] However, for long-term storage, it is advisable to follow the specific temperature recommendations provided on the product's certificate of analysis.

Q3: What potential degradation pathways should I be aware of for this compound?

A3: While specific degradation pathways for this exact molecule are not extensively published, similar carboxylic acids can undergo decarboxylation at elevated temperatures.[2][3] As a hydrochloride salt, it is generally more stable than the free base.[4] Potential degradation could also be initiated by exposure to high humidity, extreme pH, or strong oxidizing agents.[5]

Q4: My assay results for this compound are inconsistent. What could be the cause?

A4: Inconsistent assay results can stem from several factors:

  • Improper Storage: Exposure to moisture or elevated temperatures may have led to degradation. Ensure the compound is stored as recommended.

  • Hygroscopicity: The compound may have absorbed water, leading to inaccurate weighing. It is recommended to handle the compound in a low-humidity environment (e.g., a glove box) and to dry it in a vacuum oven before weighing if moisture absorption is suspected.

  • Sample Preparation: The pH of your sample solution could affect the stability and solubility of the compound.[6][7] Ensure consistent pH across all samples.

  • Analytical Method: The analytical method may not be stability-indicating. A forced degradation study can help develop a robust, stability-indicating method.[8][9]

Q5: I observe a new peak in my chromatogram after storing my sample in solution. What could it be?

A5: The appearance of a new peak likely indicates the formation of a degradation product.[10] Depending on the solvent and storage conditions, this could be due to hydrolysis of the carboxylic acid or other reactions. To identify the new peak, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are recommended.[10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Physical Appearance Change (e.g., clumping, discoloration) Moisture absorption due to improper storage.Store in a desiccator. If clumping is severe, the product's purity may be compromised. Re-testing is advised.
Low Assay Value Degradation of the compound.Review storage conditions. Perform a forced degradation study to understand the degradation profile and develop a stability-indicating analytical method.
Inaccurate weighing due to hygroscopicity.Dry the material under vacuum before weighing. Handle in a controlled humidity environment.
Poor Solubility Incorrect pH of the solvent.Adjust the pH of the solvent. Hydrochloride salts are generally more soluble in acidic to neutral aqueous solutions.[7]
Common ion effect.If dissolving in a solution already containing chloride ions, solubility may be reduced.[6] Consider using a different buffer system.
Unexpected Peaks in Analysis Presence of degradation products.Conduct a forced degradation study to identify potential degradants. Use techniques like LC-MS for structural elucidation.[10]
Contamination of the sample or solvent.Use high-purity solvents and clean glassware. Analyze a blank solvent to rule out contamination.

Stability Data Summary

Condition Duration Parameter Specification Hypothetical Result
Long-Term Storage 24 monthsAssay98.0% - 102.0%99.5%
(25°C ± 2°C / 60% RH ± 5% RH)AppearanceWhite to off-white solidConforms
Total Impurities≤ 1.0%0.45%
Accelerated Storage 6 monthsAssay98.0% - 102.0%98.8%
(40°C ± 2°C / 75% RH ± 5% RH)AppearanceWhite to off-white solidConforms
Total Impurities≤ 1.0%0.95%
Forced Degradation (Acid) 24 hoursAssayReportSignificant Degradation
(0.1 N HCl, 60°C)Degradation ProductsReportMajor degradant at RRT 0.85
Forced Degradation (Base) 24 hoursAssayReportModerate Degradation
(0.1 N NaOH, 60°C)Degradation ProductsReportMajor degradant at RRT 0.92
Forced Degradation (Oxidative) 24 hoursAssayReportMinor Degradation
(3% H₂O₂, RT)Degradation ProductsReportMinor degradant at RRT 1.10
Forced Degradation (Thermal) 48 hoursAssayReportNo significant degradation
(80°C, solid state)Degradation ProductsReportNo significant new peaks
Forced Degradation (Photostability) ICH Q1BAssayReportStable
(Solid state)AppearanceReportNo change in color

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[8][11]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 N NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place 10 mg of the solid compound in a vial and heat at 80°C for 48 hours.

  • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (ICH Q1B guidelines).

  • Analysis: Analyze all samples by a suitable chromatographic method (e.g., HPLC with UV detection) against a control sample (compound dissolved in the same medium without stress).

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (0.1N HCl, 60°C) HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis (0.1N NaOH, 60°C) Base->HPLC Oxidation Oxidative (3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal (80°C, solid) Thermal->HPLC Photo Photostability (ICH Q1B) Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS If degradants > threshold Method Stability-Indicating Method Development HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway API Quinuclidine-3-carboxylic acid hydrochloride API->Acid API->Base API->Oxidation API->Thermal API->Photo

Forced Degradation Experimental Workflow
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Testing

Objective: To quantify the amount of this compound and its degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 210 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve the compound in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

HPLC_Method_Development cluster_instrument HPLC System cluster_data Data Acquisition & Processing Pump Pump Mobile Phase A: 20mM KH₂PO₄ (pH 3.0) Mobile Phase B: Acetonitrile Injector Autosampler Injection Volume: 10 µL Pump->Injector Column Column Oven Temperature: 30°C Column: C18, 4.6x150mm, 5µm Injector->Column Detector UV Detector Wavelength: 210 nm Column->Detector DataSystem Chromatography Data System (CDS) Detector->DataSystem Integration Peak Integration & Quantification DataSystem->Integration Report Generate Report (Assay, Purity, etc.) Integration->Report Sample Prepared Sample (1 mg/mL) Sample->Injector

HPLC Analytical Method Workflow

References

common impurities in Quinuclidine-3-carboxylic acid hydrochloride and their identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing common impurities in Quinuclidine-3-carboxylic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter in my batch of this compound?

A1: Impurities in this compound can be broadly categorized into two main types:

  • Process-Related Impurities: These are substances that originate from the manufacturing process. They can include unreacted starting materials, intermediates, by-products from side reactions, and residual solvents.[1][2]

  • Degradation Products: These impurities form due to the decomposition of the this compound molecule under various conditions such as exposure to heat, light, humidity, or extreme pH.[3]

Q2: I see some unexpected peaks in my HPLC chromatogram. How can I identify if they are process-related impurities?

A2: Identifying process-related impurities involves a systematic investigation of the synthetic route used to produce the this compound. The most common synthetic pathways start from 3-Quinuclidinone or involve the hydrolysis of an ester precursor like Ethyl 3-quinuclidinecarboxylate.

Here are the likely process-related impurities to consider:

  • Unreacted Starting Materials:

    • 3-Quinuclidinone: A common precursor in many synthetic routes.[4][5]

    • Ethyl 3-quinuclidinecarboxylate: The direct precursor which is hydrolyzed to the final product.

  • Intermediates:

    • 3-Cyano-3-hydroxyquinuclidine: An intermediate formed during the cyanohydrin synthesis route from 3-Quinuclidinone.

  • By-products:

    • These can arise from incomplete reactions or side reactions during synthesis. Their structures will be highly dependent on the specific reagents and conditions used.

To confirm the identity of these peaks, you can inject standards of the suspected impurities into your HPLC system and compare the retention times. For definitive identification, techniques like LC-MS for mass information or preparative HPLC followed by NMR spectroscopy are recommended.

Q3: My sample has been stored for a while, and I suspect some degradation has occurred. What are the likely degradation products?

A3: this compound can degrade under stress conditions. Understanding the potential degradation pathways is crucial for developing a stability-indicating analytical method.

  • Hydrolytic Degradation: While the carboxylic acid itself is stable to hydrolysis, impurities containing ester functional groups (like residual Ethyl 3-quinuclidinecarboxylate) can hydrolyze.

  • Oxidative Degradation: The tertiary amine of the quinuclidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide derivative. Ring-opening reactions are also a possibility under strong oxidative conditions.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) from the carboxylic acid group is a potential degradation pathway.

  • Photolytic Degradation: Exposure to UV light can also lead to the formation of various degradation products. A comprehensive forced degradation study is the best way to identify these photoproducts.

Troubleshooting Guide

Issue: An unknown peak is observed in the HPLC analysis of this compound.

This workflow outlines a systematic approach to identifying an unknown impurity.

Impurity_Identification_Workflow start Unknown Peak Detected in HPLC check_retention_time Compare Retention Time with Known Standards (e.g., 3-Quinuclidinone, Ethyl 3-quinuclidinecarboxylate) start->check_retention_time lc_ms_analysis Perform LC-MS Analysis check_retention_time->lc_ms_analysis mass_match Does Mass Match a Potential Impurity? lc_ms_analysis->mass_match nmr_analysis Isolate by Preparative HPLC and Analyze by NMR mass_match->nmr_analysis Yes unknown_impurity Treat as Unknown Impurity and Report mass_match->unknown_impurity No structure_elucidation Elucidate Structure nmr_analysis->structure_elucidation impurity_identified Impurity Identified structure_elucidation->impurity_identified

Caption: A logical workflow for the identification of unknown impurities.

Impurity Summary

The following table summarizes potential impurities in this compound, their likely sources, and recommended analytical techniques for identification.

Impurity NameCAS NumberTypeLikely SourceRecommended Analytical Technique(s)
3-Quinuclidinone3731-38-2Process-RelatedUnreacted starting materialHPLC-UV, GC-MS
Ethyl 3-quinuclidinecarboxylate6238-33-1Process-RelatedUnreacted starting material/intermediateHPLC-UV, GC-MS
3-Cyano-3-hydroxyquinuclidine6238-30-8Process-RelatedIntermediate in cyanohydrin synthesis routeHPLC-UV, LC-MS
Quinuclidine N-oxideN/ADegradationOxidation of the tertiary amineLC-MS
Decarboxylated ProductN/ADegradationThermal degradationGC-MS, LC-MS

Experimental Protocols

Stability-Indicating HPLC Method

This method is designed to separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 50 50
    25 50 50
    30 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • UV Detection: 210 nm

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase (initial conditions) to obtain a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products.[6][7]

1. General Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

  • For each stress condition, take a known volume of the stock solution and subject it to the conditions outlined below.

  • At specified time points, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it with the mobile phase to the working concentration for HPLC analysis.

  • Analyze the stressed samples by the stability-indicating HPLC method alongside an unstressed control sample.

2. Stress Conditions:

  • Acid Hydrolysis: Add 1N HCl to the sample solution and keep it at 60 °C for 24 hours.

  • Base Hydrolysis: Add 1N NaOH to the sample solution and keep it at 60 °C for 24 hours.

  • Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and keep it at room temperature for 24 hours.

  • Thermal Degradation: Store the solid sample in an oven at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 48 hours.

The diagram below illustrates the potential degradation pathways of this compound under various stress conditions.

Degradation_Pathways main_compound Quinuclidine-3-carboxylic acid (hydrochloride) oxidation Oxidation (e.g., H2O2) main_compound->oxidation thermal Thermal Stress (Heat) main_compound->thermal photolytic Photolytic Stress (UV Light) main_compound->photolytic n_oxide Quinuclidine N-oxide derivative oxidation->n_oxide decarboxylated Decarboxylated Product thermal->decarboxylated photodegradants Various Photodegradants photolytic->photodegradants

Caption: Potential degradation pathways of Quinuclidine-3-carboxylic acid HCl.

GC-MS Analysis for Volatile Impurities

For the identification of volatile or semi-volatile impurities like 3-Quinuclidinone, GC-MS can be a powerful tool.

1. Sample Preparation (Derivatization may be required):

  • Dissolve the sample in a suitable solvent (e.g., methanol).

  • For polar compounds, derivatization may be necessary to improve volatility. Silylation is a common derivatization technique.

2. GC-MS Conditions (General):

  • Column: A non-polar column (e.g., DB-5ms) is typically used.

  • Carrier Gas: Helium

  • Injector Temperature: 250 °C

  • Oven Program: A temperature gradient program is used to separate compounds with different boiling points.

  • Ionization Mode: Electron Impact (EI)

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

NMR Spectroscopy for Structural Elucidation

NMR is an indispensable tool for the definitive structural elucidation of unknown impurities that have been isolated.

1. Sample Preparation:

  • Isolate the impurity of interest using preparative HPLC.

  • Evaporate the solvent to obtain the pure impurity.

  • Dissolve the impurity in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

2. NMR Experiments:

  • 1D NMR: ¹H and ¹³C NMR spectra provide primary information about the chemical structure.

  • 2D NMR: Experiments like COSY, HSQC, and HMBC can be used to establish connectivity within the molecule and confirm the final structure.

References

troubleshooting unexpected side reactions in quinuclidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinuclidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the synthesis of quinuclidine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the quinuclidine ring system?

A1: A prevalent laboratory method for synthesizing quinuclidine is the Hofmann-Löffler-Freytag (HLF) reaction. This involves the intramolecular cyclization of a 4-substituted piperidine derivative, typically N-chloro-4-ethylpiperidine, under acidic conditions.[1][2] The reaction is usually initiated by heat or UV light and proceeds via a free radical mechanism.[1][2][3]

Q2: I am attempting the Hofmann-Löffler-Freytag synthesis of quinuclidine from N-chloro-4-ethylpiperidine and obtaining a significant amount of a byproduct. What is this common side product?

A2: A well-documented and often major byproduct in this synthesis is 7-methyl-1-azabicyclo[2.2.1]heptane.[1][2] This is a rearranged isomer of quinuclidine and its formation is a key challenge to achieving a high yield of the desired product.

Q3: Are there alternative synthetic routes to quinuclidine that avoid the side products of the Hofmann-Löffler-Freytag reaction?

A3: Yes, several alternative routes have been developed. Two notable methods are:

  • Dieckmann Condensation: This approach involves the intramolecular cyclization of a piperidine-1,4-dicarboxylate ester to form 3-quinuclidone, which can then be reduced to quinuclidine.[1][4] This method offers a reliable way to construct the bicyclic system, often with good yields of the ketone precursor.

  • Prelog's Synthesis: This route utilizes the reaction of 1,5-dibromo-3-(2-bromoethyl)pentane with ammonia or the cyclization of 5-bromo-3-(2-bromoethyl)pentan-1-aminium bromide under basic conditions.[1]

Q4: My final quinuclidine product is difficult to isolate and purify. Are there any specific challenges to be aware of?

A4: Quinuclidine is known to be water-soluble, which can complicate its extraction and isolation from aqueous workups.[1] Special techniques, such as repeated extractions with an appropriate organic solvent, followed by drying and careful removal of the solvent, are often necessary. In some cases, distillation of the free base from a basic solution can be employed.[1]

Troubleshooting Guide: Unexpected Side Reactions

Issue 1: Low Yield of Quinuclidine and Formation of a Major Byproduct in the Hofmann-Löffler-Freytag Reaction

Question: My synthesis of quinuclidine via the cyclization of N-chloro-4-ethylpiperidine is giving a low yield of the desired product, with a significant amount of a byproduct that I suspect is 7-methyl-1-azabicyclo[2.2.1]heptane. How can I improve the selectivity for quinuclidine?

Answer: The formation of 7-methyl-1-azabicyclo[2.2.1]heptane is a known competing rearrangement reaction. The ratio of the two products is highly dependent on the reaction temperature.

G cluster_0 Problem Identification cluster_1 Primary Cause cluster_2 Solution cluster_3 Verification a Low yield of Quinuclidine b Presence of major byproduct (suspected 7-methyl-1-azabicyclo[2.2.1]heptane) c Suboptimal Reaction Temperature b->c d Strict Temperature Control c->d e Maintain Reaction at 20°C d->e f Analyze product ratio by GC or NMR e->f g Improved Quinuclidine:Byproduct Ratio f->g

Troubleshooting Low Quinuclidine Yield

Explanation:

Studies have shown that the reaction temperature is a critical factor in determining the product distribution.[1][2] While at 0°C and 55°C the major product is the rearranged 7-methyl-1-azabicyclo[2.2.1]heptane, conducting the reaction at 20°C has been shown to favor the formation of quinuclidine.[1][2]

Temperature (°C)Quinuclidine : 7-methyl-1-azabicyclo[2.2.1]heptane RatioPredominant ProductReference
0Lower7-methyl-1-azabicyclo[2.2.1]heptane[1]
20~ 6 : 4Quinuclidine [1][2]
55Lower7-methyl-1-azabicyclo[2.2.1]heptane[1]

This protocol is adapted from literature descriptions and emphasizes temperature control.[1][2]

  • Preparation of N-chloro-4-ethylpiperidine:

    • Dissolve 4-ethylpiperidine in a suitable solvent (e.g., dichloromethane).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of sodium hypochlorite (bleach) or another suitable chlorinating agent, maintaining the temperature at 0°C.

    • After the addition is complete, stir for an additional hour at 0°C.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure, keeping the temperature low to avoid decomposition of the N-chloroamine.

  • Cyclization:

    • Slowly and carefully add the crude N-chloro-4-ethylpiperidine to concentrated sulfuric acid, pre-cooled to below 20°C in a water bath.

    • Maintain the reaction mixture at 20°C using a temperature-controlled water bath.

    • Irradiate the mixture with a UV lamp for several hours, ensuring the temperature does not exceed 20°C.

    • Monitor the reaction progress by TLC or GC analysis.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully pour the acidic mixture onto crushed ice.

    • Make the solution strongly basic (pH > 12) by the slow addition of concentrated sodium hydroxide solution while cooling in an ice bath.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic extracts, dry over anhydrous potassium carbonate, and filter.

    • Carefully remove the solvent by distillation at atmospheric pressure to obtain the crude product mixture.

    • The product can be further purified by fractional distillation or chromatography to separate quinuclidine from the 7-methyl-1-azabicyclo[2.2.1]heptane byproduct.

Issue 2: Potential for Other Side Reactions

Question: Besides the rearrangement to 7-methyl-1-azabicyclo[2.2.1]heptane, are there other side reactions I should be aware of during the Hofmann-Löffler-Freytag synthesis of quinuclidine?

Answer: While the rearrangement is the most cited side reaction, other potential side reactions inherent to the Hofmann-Löffler-Freytag reaction include:

  • Over-halogenation: The starting material or product can undergo further halogenation, leading to di- or poly-halogenated species. This can be minimized by using a controlled amount of the halogenating agent.

  • Elimination: Under the strongly acidic and/or basic conditions of the reaction and work-up, elimination reactions can occur, leading to unsaturated piperidine derivatives.

  • Intermolecular reactions: At high concentrations, intermolecular reactions between the radical intermediates can lead to dimerization or polymerization.

G A N-chloro-4-ethylpiperidine B Nitrogen-centered radical A->B H+, hv C 1,5-Hydrogen Abstraction (desired pathway) B->C Favored at 20°C D Rearrangement Pathway B->D Favored at 0°C and 55°C G Other Side Reactions (Elimination, etc.) B->G E Quinuclidine C->E Cyclization F 7-methyl-1-azabicyclo[2.2.1]heptane D->F Cyclization

Competing Pathways in Quinuclidine Synthesis

Alternative Synthetic Protocols

For researchers encountering persistent issues with the Hofmann-Löffler-Freytag reaction, or for those who prefer to avoid radical chemistry, the following is a detailed protocol for the synthesis of 3-quinuclidone, a precursor to quinuclidine, via Dieckmann condensation.

Protocol: Synthesis of 3-Quinuclidone Hydrochloride via Dieckmann Condensation

This procedure is based on a well-established method from Organic Syntheses.[4][6]

  • Synthesis of 1-Carbethoxymethyl-4-carbethoxypiperidine:

    • Start with the hydrogenation of 1-carbethoxymethyl-4-carbethoxypyridinium bromide. This pyridinium salt is prepared by the reaction of ethyl isonicotinate with ethyl bromoacetate.

    • The hydrogenation is typically carried out using a palladium on charcoal catalyst under hydrogen pressure.

  • Dieckmann Condensation:

    • In a three-necked flask equipped with a stirrer, addition funnel, and condenser under a nitrogen atmosphere, add absolute toluene and clean potassium metal.

    • Heat the mixture to reflux to melt the potassium.

    • Slowly add a solution of 1-carbethoxymethyl-4-carbethoxypiperidine in absolute toluene to the stirred potassium suspension.

    • After the addition is complete, continue to heat at reflux for an additional period to ensure complete reaction.

  • Hydrolysis and Decarboxylation:

    • Cool the reaction mixture and carefully decompose the potassium salts by the slow addition of 10N hydrochloric acid.

    • Separate the aqueous phase and extract the toluene layer with additional 10N hydrochloric acid.

    • Combine the aqueous extracts and heat under reflux for several hours to effect decarboxylation.

    • Treat the hot solution with activated charcoal, filter, and evaporate to dryness under reduced pressure.

  • Isolation of 3-Quinuclidone Hydrochloride:

    • The resulting residue is dissolved in hot water, and boiling isopropyl alcohol is added to induce crystallization of 3-quinuclidone hydrochloride.

    • Cool the mixture to 0-5°C, collect the solid by filtration, wash with acetone, and dry.

The resulting 3-quinuclidone hydrochloride can then be reduced to quinuclidine using standard reduction methods such as the Wolff-Kishner or Clemmensen reduction, followed by careful isolation of the water-soluble product.[1]

References

Technical Support Center: Optimizing N-Alkylation of Quinuclidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the N-alkylation of quinuclidines, a critical reaction in the synthesis of various biologically active compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the N-alkylation of quinuclidines?

The most frequent challenges include low reaction yields, the formation of side products, and difficulties in purifying the final quaternary quinuclidinium salt. Over-alkylation is generally not a concern as quinuclidine is a tertiary amine, and the reaction stops at the quaternary ammonium salt stage.[1][2] A common side reaction, however, can be elimination, particularly under strongly basic conditions.[3]

Q2: Which solvents are recommended for the N-alkylation of quinuclidines?

Polar aprotic solvents are generally effective for SN2 reactions like N-alkylation.[4] Acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used.[4][5] For certain applications, higher boiling point alcohols such as butanol may also be suitable.[4] The choice of solvent can significantly impact the reaction rate and yield.

Q3: What type of alkylating agents can be used?

Alkyl halides (iodides, bromides, and chlorides) are the most common alkylating agents.[1] Alkyl iodides are the most reactive, followed by bromides and then chlorides. For less reactive alkylating agents, the addition of a catalytic amount of potassium iodide (KI) can improve the reaction rate when using alkyl bromides or chlorides.[5][6]

Q4: Is a base required for the N-alkylation of quinuclidine?

Since quinuclidine is a tertiary amine, a base is not required to deprotonate the amine. The quinuclidine itself acts as the nucleophile, directly attacking the alkylating agent to form the quaternary ammonium salt.[1]

Q5: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] TLC can show the disappearance of the starting materials (quinuclidine and alkylating agent) and the appearance of the polar quaternary ammonium salt, which will typically have a much lower Rf value. LC-MS can confirm the formation of the desired product by its mass.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My N-alkylation of quinuclidine is resulting in a very low yield or no product at all. What are the possible causes and how can I improve the outcome?

Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Low Reactivity of the Alkylating Agent: Alkyl chlorides are less reactive than bromides and iodides.

    • Solution: Switch to a more reactive alkylating agent, such as an alkyl bromide or iodide. If you must use an alkyl chloride or bromide, consider adding a catalytic amount of potassium iodide (KI) to facilitate a Finkelstein-type reaction in situ, generating the more reactive alkyl iodide.[5][6]

  • Inappropriate Reaction Temperature: Many N-alkylation reactions require heat to proceed at a reasonable rate.[4][8]

    • Solution: Gradually increase the reaction temperature. Refluxing the reaction mixture is a common strategy. Microwave irradiation can also be used to accelerate the reaction.[5]

  • Steric Hindrance: If either the quinuclidine derivative or the alkylating agent is sterically bulky, the SN2 reaction can be significantly slowed down.[9]

    • Solution: Increase the reaction temperature and time. If possible, consider using a less sterically hindered alkylating agent.

  • Solvent Issues: The choice of solvent can greatly affect reaction rates.

    • Solution: Ensure the solvent is appropriate for SN2 reactions (e.g., DMF, acetonitrile). Also, ensure the solvent is dry, as water can interfere with the reaction.[9]

  • Poor Reagent Quality: Impurities in the starting materials or solvent can inhibit the reaction.

    • Solution: Use purified reagents and anhydrous solvents.[10]

Issue 2: Formation of Side Products

Q: I am observing significant side product formation in my reaction. How can I minimize this?

The most common side reaction in the N-alkylation of quinuclidines is elimination, especially with secondary or tertiary alkyl halides or when using high temperatures.

Potential Causes & Solutions:

  • Elimination Reaction (E2): This is favored by high temperatures and sterically hindered substrates. The quinuclidine can act as a base, promoting the elimination of HX from the alkyl halide to form an alkene.[3]

    • Solution:

      • Use the lowest effective temperature for the reaction.

      • If possible, use a primary alkyl halide, which is less prone to elimination.

      • Avoid overly harsh reaction conditions.

Issue 3: Difficulty in Product Purification

Q: I am having trouble purifying the final quaternary quinuclidinium salt. What are the best methods?

Quaternary ammonium salts are often highly polar and non-volatile, which can make purification challenging.

Potential Causes & Solutions:

  • High Polarity: The product may be difficult to separate from polar solvents like DMF.

    • Solution:

      • Precipitation/Crystallization: After the reaction, the product can often be precipitated by adding a less polar solvent, such as diethyl ether or acetone.[11] The resulting solid can then be collected by filtration and washed with the non-polar solvent.

      • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).[12]

  • Residual Starting Materials: Unreacted quinuclidine or alkyl halide can contaminate the product.

    • Solution:

      • Ensure the reaction goes to completion by optimizing conditions (e.g., increasing reaction time or temperature).

      • Wash the precipitated product thoroughly with a solvent in which the starting materials are soluble but the product is not (e.g., diethyl ether).

Data on Reaction Conditions

The following tables summarize typical reaction conditions for the N-alkylation of quinuclidines.

Table 1: N-Alkylation of Quinuclidin-3-ol with Alkyl Halides

Entry Alkyl Halide Solvent Temperature (°C) Time (h) Yield (%)
1 1-Bromobutane Acetonitrile Reflux 48 85
2 Benzyl Bromide DMF 80 24 92
3 Ethyl Iodide Ethanol Room Temp 72 95

| 4 | 1,4-Dibromobutane | Acetonitrile | Reflux | 72 | 55 |

Note: Yields are illustrative and can vary based on specific substrate and reaction scale.

Table 2: Effect of Solvent on Reaction Rate

Solvent Dielectric Constant Typical Reaction Time Relative Rate
DMF 36.7 12-24 h High
Acetonitrile 37.5 24-48 h Medium-High
Ethanol 24.5 48-72 h Medium

| Toluene | 2.4 | >72 h | Low |

Experimental Protocols

Protocol: Synthesis of 1-Butyl-3-hydroxyquinuclidinium Bromide

This protocol describes the N-alkylation of 3-quinuclidinol with 1-bromobutane.

Materials:

  • 3-Quinuclidinol (1.0 equiv)

  • 1-Bromobutane (1.2 equiv)

  • Acetonitrile (anhydrous)

  • Diethyl ether (for washing)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add 3-quinuclidinol and anhydrous acetonitrile.

  • Stir the mixture until the 3-quinuclidinol is completely dissolved.

  • Add 1-bromobutane to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C).

  • Monitor the reaction progress by TLC. The reaction is typically complete within 48 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add diethyl ether to the reaction mixture to precipitate the product.

  • Collect the white solid by vacuum filtration.

  • Wash the solid with diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure 1-butyl-3-hydroxyquinuclidinium bromide.

Visualizations

Experimental Workflow for N-Alkylation of Quinuclidine

experimental_workflow prep Preparation reaction Reaction Setup prep->reaction Add Quinuclidine, Alkyl Halide, Solvent heating Heating & Reflux reaction->heating Heat to Reflux monitoring Monitoring (TLC/LC-MS) heating->monitoring Take Aliquots monitoring->heating Reaction Incomplete workup Workup & Precipitation monitoring->workup Reaction Complete purification Purification workup->purification Filter & Wash Solid analysis Analysis (NMR, MS) purification->analysis Dry Product troubleshooting_low_yield start Low Yield Observed check_temp Is Reaction Heated? start->check_temp increase_temp Increase Temperature/Reflux check_temp->increase_temp No check_reagent Check Alkyl Halide Reactivity (I > Br > Cl) check_temp->check_reagent Yes reassess Re-evaluate Reaction increase_temp->reassess change_reagent Use More Reactive Halide or Add Catalytic KI check_reagent->change_reagent Low Reactivity check_solvent Check Solvent (Polar Aprotic?) check_reagent->check_solvent Sufficiently Reactive change_reagent->reassess change_solvent Switch to DMF or Acetonitrile check_solvent->change_solvent No check_solvent->reassess Yes change_solvent->reassess

References

challenges in the characterization of quinuclidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of quinuclidine derivatives. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is the characterization of quinuclidine derivatives challenging?

A1: The rigid, bicyclic structure of the quinuclidine core (1-azabicyclo[2.2.2]octane) introduces several challenges. Its high degree of symmetry can lead to complex NMR spectra with overlapping signals.[1] The basic nitrogen atom influences the polarity and reactivity, often requiring specific analytical conditions. Furthermore, derivatives with hydroxyl groups exhibit poor volatility, complicating analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) without prior derivatization.[2]

Q2: I am having difficulty analyzing my 3-hydroxyquinuclidine sample by GC-MS. The peak shape is poor and sensitivity is low. What is the issue?

A2: This is a common problem. The hydroxyl group on the quinuclidine ring makes the molecule polar and reduces its volatility, which is essential for GC analysis. To resolve this, you must perform a derivatization step to replace the active hydrogen on the hydroxyl group. Common methods include acylation (e.g., with benzoyl chloride), silylation (e.g., with BSTFA), or carbonate formation.[2] This process increases the molecule's volatility and improves its chromatographic behavior.

Q3: My ¹H NMR spectrum for a substituted quinuclidine derivative shows broad and overlapping signals. How can I achieve better peak assignment?

A3: The rigid cage-like structure of quinuclidine results in protons that are chemically similar, leading to complex splitting patterns and signal overlap. To improve analysis, consider the following:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to increase signal dispersion.

  • Perform 2D NMR experiments , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish proton-proton and proton-carbon correlations, which is crucial for unambiguous peak assignment.[3]

  • Utilize NMR titration if your compound's signals are sensitive to pH or binding interactions, as this can help differentiate specific protons.[4]

Q4: How can I separate and quantify the enantiomers of my chiral quinuclidine derivative?

A4: The most effective methods for separating and quantifying enantiomers of chiral quinuclidine derivatives are chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[5] These techniques use a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification to determine enantiomeric excess (ee).

Q5: What are the key considerations for developing an HPLC method for quinuclidine derivatives?

A5: When developing an HPLC method, several factors must be optimized. The choice of column is critical; C18 and C8 columns are commonly used.[6] The mobile phase composition, often a mixture of methanol or acetonitrile with a buffered aqueous solution, needs to be adjusted to achieve good separation. The pH of the buffer can significantly impact the retention of these basic compounds. All solutions should be filtered through a 0.45 µm filter before use to protect the column.[6]

Troubleshooting Guides

This section addresses specific issues you may encounter during experiments.

Problem 1: Low Yield and Tar Formation in Synthesis
  • Symptom: The synthesis reaction produces a dark, tarry crude product with a low yield of the desired quinuclidine derivative.

  • Possible Cause: Harsh reaction conditions, such as excessively high temperatures or strong acids, can cause polymerization and degradation of reactants and intermediates, a known issue in reactions like the Skraup synthesis.[7]

  • Troubleshooting Steps:

    • Control Temperature: Gently heat the reaction to initiate it and use efficient cooling (e.g., an ice bath) to manage any exothermic phases.[7]

    • Use a Moderator: For highly exothermic reactions, add a moderator like ferrous sulfate (FeSO₄) to make the reaction less violent and reduce charring.[7]

    • Optimize Reagent Addition: Add reagents, especially strong acids like sulfuric acid, slowly and with vigorous stirring to dissipate heat and prevent localized hotspots.[7]

    • Purification Strategy: For tarry crude products, consider purification by steam distillation followed by solvent extraction to isolate the product from the polymeric material.[7]

Problem 2: Inconsistent Results in Biological Assays
  • Symptom: Potency (e.g., IC₅₀ or Kᵢ values) of a quinuclidine derivative varies significantly between experimental runs.[8][9]

  • Possible Cause: The compound may be unstable in the assay buffer, or it may be binding to plasticware. The presence of impurities can also affect results.

  • Troubleshooting Steps:

    • Assess Compound Stability: Use HPLC or LC-MS to check the stability of your compound in the assay buffer over the time course of the experiment.

    • Check for Nonspecific Binding: Some quinuclidine derivatives, especially those with long alkyl chains, can be "sticky." Consider using low-binding plates or adding a small amount of a non-ionic detergent (e.g., Tween-20) to the buffer, if compatible with the assay.

    • Confirm Purity: Ensure the compound is highly pure (>95%) before biological testing. Impurities can interfere with the assay.

    • Control pH: The basicity of the quinuclidine nitrogen means its protonation state is pH-dependent. Ensure the pH of your assay buffer is consistent and accurately reported.

Quantitative Data Summary

Table 1: Asymmetric Synthesis of 3-Quinuclidinol
CatalystProductYield (%)Enantiomeric Excess (ee, %)Reference
RuXY-Diphosphine-bimaH(R)- or (S)-3-quinuclidinol>95>99[5]
Table 2: ¹H NMR Chemical Shifts for 3-Quinuclidinol in CDCl₃
AssignmentChemical Shift (ppm)
A4.5
B3.791
C3.087
D2.886
E2.75
F2.628
G2.570
J1.951
K1.783
L1.671
M1.458
N1.349
Data sourced from ChemicalBook.[3]
Table 3: Enzyme Inhibition by Novel Quinuclidine Derivatives
Compound ClassTarget EnzymeInhibition Potency Range (Kᵢ or IC₅₀)Reference
N-Alkyl Quaternary DerivativesAChE & BChEKᵢ = 0.26 – 156.2 µM[9][10]
Fluorene DerivativesSqualene SynthaseIC₅₀ = 48 – 76 nM[8]

Experimental Protocols

Protocol 1: Derivatization of (R)-(-)-3-Quinuclidinol for GC-MS Analysis

This protocol is based on the acylation method using benzoyl chloride.[2]

Materials:

  • (R)-(-)-3-Quinuclidinol standard or sample extract

  • Benzoyl Chloride

  • Pyridine (or other suitable base)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen gas for drying

  • GC-MS system

Procedure:

  • Sample Preparation: Prepare a solution of 3-quinuclidinol in a vial. If in an aqueous matrix, perform a liquid-liquid or solid-phase extraction and evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization Reaction:

    • To the dried residue, add 100 µL of anhydrous DCM.

    • Add 1.2 equivalents of pyridine.

    • Add 1.2 equivalents of benzoyl chloride.

    • Vortex the mixture and allow it to react at room temperature for 30 minutes.

  • Work-up:

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for injection.

  • GC-MS Analysis:

    • Inject the sample into the GC-MS.

    • Use a suitable temperature program to separate the derivatized analyte from other components. The benzoylated derivative is significantly less polar and more volatile than the parent compound.

Protocol 2: Catalytic Asymmetric Hydrogenation of 3-Quinuclidinone

This is a generalized protocol for producing enantiopure 3-quinuclidinol.[5]

Materials:

  • 3-Quinuclidinone

  • Chiral Ruthenium catalyst (e.g., RuXY-Diphosphine-bimaH)

  • Anhydrous solvent (e.g., methanol, ethanol)

  • Base (e.g., potassium tert-butoxide)

  • High-pressure reactor

  • Hydrogen gas

Procedure:

  • Catalyst Preparation: Prepare the chiral ruthenium catalyst in situ or use a pre-formed complex.

  • Reaction Setup: In a high-pressure reactor, dissolve 3-quinuclidinone and the chiral catalyst in the chosen solvent. Add the base.

  • Hydrogenation:

    • Seal the reactor and purge with hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure.

    • Stir the reaction mixture at the specified temperature for the required duration.

  • Monitoring and Work-up:

    • Monitor the reaction progress by GC or HPLC.

    • Upon completion, cool the reactor and carefully release the pressure.

    • Filter the reaction mixture to remove the catalyst.

    • Remove the solvent under reduced pressure.

  • Purification and Analysis:

    • Purify the resulting 3-quinuclidinol using standard techniques such as crystallization or chromatography.

    • Determine the enantiomeric excess (ee) by chiral chromatography (GC or HPLC).[5]

Visualizations

Characterization_Workflow General Characterization Workflow for Quinuclidine Derivatives Crude Crude Synthetic Product Purify Purification (Chromatography, Crystallization) Crude->Purify Pure Purified Derivative Purify->Pure NMR Structure Confirmation (¹H, ¹³C, 2D NMR) Pure->NMR Structural Analysis MS Mass Verification (LC-MS, HRMS) Pure->MS Structural Analysis XRay Stereochemistry (X-ray Crystallography) Pure->XRay Structural Analysis Purity Purity Assessment (HPLC, GC) Pure->Purity Purity Analysis Chiral Chiral Purity (Chiral HPLC/GC for ee%) Pure->Chiral Purity Analysis Final Fully Characterized Derivative NMR->Final MS->Final XRay->Final Purity->Final Chiral->Final

Caption: Workflow for the characterization of a new quinuclidine derivative.

GCMS_Troubleshooting Troubleshooting GC-MS Analysis of Hydroxylated Quinuclidines Start Poor GC-MS Results? (Low Signal, Broad Peaks) CheckVolatility Is the derivative hydroxylated (-OH)? Start->CheckVolatility OptimizeGC Action: Optimize GC Method (Temp Program, Column) Start->OptimizeGC If derivatized & still poor Derivatize Action: Derivatize Sample (Silylation, Acylation) CheckVolatility->Derivatize Yes NoHydroxyl Check for other issues (e.g., thermal instability) CheckVolatility->NoHydroxyl No Success Improved Volatility & Peak Shape Derivatize->Success

Caption: Decision tree for troubleshooting poor GC-MS results.

MAChR_Signaling_Pathway Simplified mAChR Signaling Pathway cluster_cell Cell Membrane Receptor Muscarinic Receptor (mAChR) G_Protein G-Protein Activation Receptor->G_Protein Activates Ligand Quinuclidine Derivative (Agonist) Ligand->Receptor Binds Effector Effector Enzyme (e.g., PLC, AC) G_Protein->Effector Second_Messenger Second Messengers (IP₃, DAG, cAMP) Effector->Second_Messenger Response Cellular Response (e.g., Smooth Muscle Contraction) Second_Messenger->Response

Caption: Quinuclidine derivatives can modulate mAChR signaling pathways.[5]

References

Technical Support Center: Overcoming Poor Cell Permeability of Quinuclidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor cell permeability of quinuclidine-based compounds.

Frequently Asked Questions (FAQs)

Q1: Why do many quinuclidine-based compounds exhibit poor cell permeability?

A1: The primary reason often lies in the basic nature of the quinuclidine nitrogen. This tertiary amine has a pKa that typically leads to significant ionization at physiological pH (around 7.4). The resulting positive charge hinders the passive diffusion of the compound across the lipophilic cell membrane. Other contributing factors can include high polar surface area (PSA), low lipophilicity (LogP), and susceptibility to efflux by transporters like P-glycoprotein (P-gp).

Q2: What are the key physicochemical properties influencing the cell permeability of quinuclidine derivatives?

A2: The following properties are critical:

  • Lipophilicity (LogP/LogD): An optimal LogP/LogD value is crucial for effective membrane partitioning.

  • Polar Surface Area (PSA): A lower PSA generally correlates with better passive permeability.

  • Molecular Weight (MW): Smaller molecules tend to permeate more easily.

  • pKa: The ionization state of the quinuclidine nitrogen at physiological pH is a major determinant of its ability to cross cell membranes.

  • Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can impede membrane permeation.

Q3: What in vitro assays are recommended for assessing the cell permeability of my quinuclidine-based compound?

A3: A tiered approach is often most effective:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion. It's a good starting point to assess the intrinsic permeability of your compound without the influence of active transporters.

  • Caco-2 Permeability Assay: This is the gold standard for predicting in vivo oral absorption. It uses a human colon adenocarcinoma cell line that forms a monolayer mimicking the intestinal epithelium, and it can assess both passive diffusion and active transport (including efflux).

  • Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: MDCK cells form a tight monolayer and are often used to predict blood-brain barrier (BBB) penetration. MDCK cells transfected with specific transporters (e.g., MDCK-MDR1 for P-gp) are valuable for identifying if your compound is a substrate for efflux pumps.

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in PAMPA
Possible Cause Troubleshooting Steps
High Polarity / Low Lipophilicity - Structural Modification: Introduce lipophilic groups to the quinuclidine scaffold to increase the LogP value. Consider masking polar functional groups that are not essential for pharmacological activity. - Prodrug Approach: Temporarily mask polar groups with a lipophilic promoiety that can be cleaved in vivo to release the active drug.
High Hydrogen Bonding Capacity - Structural Modification: Reduce the number of hydrogen bond donors and acceptors through chemical modification. Intramolecular hydrogen bonding can also be engineered to shield polar groups.
Poor Solubility in Assay Buffer - Formulation: Use co-solvents (e.g., DMSO, up to a certain percentage that doesn't disrupt the membrane) or solubilizing excipients in the donor solution.
Issue 2: Low Apical-to-Basolateral (A-B) Permeability and High Efflux Ratio in Caco-2/MDCK-MDR1 Assays
Possible Cause Troubleshooting Steps
Compound is a Substrate for Efflux Transporters (e.g., P-gp) - Run the assay with a known P-gp inhibitor (e.g., verapamil, cyclosporine A). A significant increase in A-B permeability in the presence of the inhibitor confirms P-gp mediated efflux. - Prodrug Strategy: Modify the compound to create a prodrug that is not a substrate for the efflux transporter. For example, an amino acid prodrug of quinidine was shown to circumvent P-gp efflux.[1] - Structural Modification: Alter the structure to reduce its affinity for the efflux transporter. This may involve changing stereochemistry or removing specific functional groups recognized by the transporter.
High Cellular Retention - Time-course experiments: Measure the amount of compound in the donor, receiver, and cell lysate at different time points to understand the extent of cellular accumulation.[2] - Use of lysosomal trapping inhibitors: If lysosomal sequestration is suspected (due to the basic nature of quinuclidine), co-incubation with an inhibitor like bafilomycin A1 can help elucidate this mechanism.[2]

Quantitative Data Summary

The following tables summarize key experimental data from studies on quinuclidine-based compounds and relevant permeability assays.

Table 1: Caco-2 Permeability Data for Selected Quinuclidine Derivatives

CompoundApparent Permeability (Papp A-B) (cm/s)Efflux Ratio (Papp B-A / Papp A-B)NotesReference
FRM-1Varies with calculation method~1.0Significant cellular retention observed.[2]
FRM-2Varies with calculation method~2.0Significant cellular retention observed.[2]
FRM-3Varies with calculation method~3.5Significant cellular retention observed.[2]

Table 2: MDCK-MDR1 Permeability Data for Quinidine and its Prodrug

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux RatioNoteReference
Quinidine1.6 ± 0.27.0 ± 0.44.4High efflux ratio indicates it is a P-gp substrate.[1]
Ile-quinidine (Prodrug)4.3 ± 0.95.5 ± 0.41.3Efflux significantly reduced compared to the parent drug.[1]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer. Monolayer integrity is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • For apical-to-basolateral (A-B) transport, the test compound solution is added to the apical chamber, and fresh transport buffer is added to the basolateral chamber.

    • For basolateral-to-apical (B-A) transport, the compound is added to the basolateral chamber, and fresh buffer is in the apical chamber.

  • Incubation and Sampling: The plates are incubated at 37°C with gentle shaking. Aliquots are collected from the receiver chamber at specific time points (e.g., 30, 60, 90, 120 minutes) and replaced with fresh buffer.

  • Sample Analysis: The concentration of the compound in the collected samples is quantified using a validated analytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

Protocol 2: Prodrug Stability and Conversion Analysis
  • Incubation: The prodrug is incubated in relevant biological matrices (e.g., simulated intestinal fluid, plasma, liver microsomes) at 37°C.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: The enzymatic reaction is stopped by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Analysis: The samples are analyzed by LC-MS/MS to quantify the concentrations of both the prodrug and the parent drug over time.

  • Data Analysis: The rate of disappearance of the prodrug and the rate of appearance of the parent drug are calculated to determine the conversion kinetics.

Visualizations

Permeability_Troubleshooting_Workflow start Start: Poor Cell Permeability of Quinuclidine Compound pam_pa Perform PAMPA Assay start->pam_pa low_papp_pam_pa Low Papp? pam_pa->low_papp_pam_pa caco2_mdck Perform Caco-2 / MDCK Assay low_papp_pam_pa->caco2_mdck No structural_mod Structural Modification (Increase LogP, Decrease PSA) low_papp_pam_pa->structural_mod Yes high_efflux High Efflux Ratio? caco2_mdck->high_efflux efflux_inhibitor Test with Efflux Inhibitor high_efflux->efflux_inhibitor Yes end Optimized Permeability high_efflux->end No structural_mod->pam_pa prodrug Prodrug Approach (Mask Polar Groups) structural_mod->prodrug formulation Formulation Strategies (e.g., Lipid-based) structural_mod->formulation prodrug->pam_pa prodrug_no_efflux Design Prodrug to Avoid Efflux efflux_inhibitor->prodrug_no_efflux prodrug_no_efflux->caco2_mdck

Caption: Troubleshooting workflow for poor cell permeability.

Prodrug_Activation_Pathway cluster_0 Extracellular cluster_1 Intracellular prodrug Quinuclidine Prodrug (Lipophilic, Permeable) cell_membrane Cell Membrane prodrug->cell_membrane Passive Diffusion intracellular Intracellular Space cell_membrane->intracellular Enzymatic Cleavage active_drug Active Quinuclidine Drug (Polar, Active) intracellular->active_drug target Therapeutic Target active_drug->target Binding

Caption: General mechanism of a quinuclidine prodrug.

Permeability_Influencing_Factors cluster_physchem Physicochemical Properties cluster_biological Biological Factors permeability Cell Permeability logp Lipophilicity (LogP) logp->permeability +/- psa Polar Surface Area (PSA) psa->permeability - mw Molecular Weight (MW) mw->permeability - pka pKa pka->permeability - (if ionized) efflux Efflux Transporters (e.g., P-gp) efflux->permeability - metabolism Metabolism metabolism->permeability - (indirectly)

Caption: Factors influencing cell permeability.

References

addressing batch-to-batch variability of Quinuclidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability of Quinuclidine-3-carboxylic acid hydrochloride. It is intended for researchers, scientists, and drug development professionals to help identify and resolve issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variation in yield and physical properties (color, crystal size) between different batches of this compound. What are the potential root causes?

A1: Batch-to-batch variability in the synthesis of this compound can stem from several factors throughout the manufacturing process. These can be broadly categorized into three main areas: raw materials, reaction conditions, and downstream processing.

Diagram: Root Causes of Batch-to-Batch Variability

cluster_raw_materials Raw Material Factors cluster_reaction_conditions Reaction Condition Factors cluster_downstream Downstream Processing Factors Batch-to-Batch Variability Batch-to-Batch Variability Raw Material Quality Raw Material Quality Batch-to-Batch Variability->Raw Material Quality Reaction Conditions Reaction Conditions Batch-to-Batch Variability->Reaction Conditions Downstream Processing Downstream Processing Batch-to-Batch Variability->Downstream Processing Starting Material Purity Starting Material Purity Raw Material Quality->Starting Material Purity Reagent Concentration Reagent Concentration Raw Material Quality->Reagent Concentration Solvent Quality Solvent Quality Raw Material Quality->Solvent Quality Temperature Control Temperature Control Reaction Conditions->Temperature Control Reaction Time Reaction Time Reaction Conditions->Reaction Time pH Control pH Control Reaction Conditions->pH Control Agitation Speed Agitation Speed Reaction Conditions->Agitation Speed Crystallization Conditions Crystallization Conditions Downstream Processing->Crystallization Conditions Filtration and Washing Filtration and Washing Downstream Processing->Filtration and Washing Drying Parameters Drying Parameters Downstream Processing->Drying Parameters

Caption: Major contributors to batch-to-batch variability.

A systematic investigation into these areas is crucial for identifying the root cause. It is recommended to start with a thorough analysis of the quality of starting materials and reagents.

Q2: How can we identify and quantify impurities in our batches of this compound?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is the primary method for quantifying known and unknown impurities. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural elucidation of unknown impurities.

Table: Analytical Techniques for Impurity Profiling

Analytical TechniquePurposeKey Parameters to Monitor
HPLC (High-Performance Liquid Chromatography) Quantification of impurities and assay of the main component.Peak purity, relative retention time, peak area percentage.
¹H and ¹³C NMR (Nuclear Magnetic Resonance) Structural elucidation of the main component and impurities.Chemical shifts, integration, coupling constants.
LC-MS (Liquid Chromatography-Mass Spectrometry) Identification of unknown impurities by providing molecular weight information.Mass-to-charge ratio (m/z) of parent and fragment ions.
GC (Gas Chromatography) Quantification of residual solvents.Retention time, peak area.
Karl Fischer Titration Determination of water content.Water content (%).
TGA (Thermogravimetric Analysis) Assessment of thermal stability and presence of volatiles.Weight loss as a function of temperature.

Experimental Protocol: HPLC Method for Purity Determination

This is a general method and may require optimization for your specific instrumentation and impurity profile.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-26 min: Linear gradient back to 95% A, 5% B

    • 26-30 min: Hold at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of water and acetonitrile.

Q3: We suspect issues with the Dieckmann condensation step in our synthesis. What are common side reactions and how can we troubleshoot them?

A3: The Dieckmann condensation is a critical step in forming the quinuclidine ring. Common issues include incomplete reaction, and the formation of side products.

Diagram: Troubleshooting the Dieckmann Condensation

cluster_incomplete Troubleshooting Incomplete Reaction cluster_side_products Troubleshooting Side Products cluster_low_yield Troubleshooting Low Yield Dieckmann Condensation Issues Dieckmann Condensation Issues Incomplete Reaction Incomplete Reaction Dieckmann Condensation Issues->Incomplete Reaction Side Product Formation Side Product Formation Dieckmann Condensation Issues->Side Product Formation Low Yield Low Yield Dieckmann Condensation Issues->Low Yield Check Base Activity Check Base Activity Incomplete Reaction->Check Base Activity Ensure Anhydrous Conditions Ensure Anhydrous Conditions Incomplete Reaction->Ensure Anhydrous Conditions Optimize Reaction Time/Temp Optimize Reaction Time/Temp Incomplete Reaction->Optimize Reaction Time/Temp Intermolecular Condensation Intermolecular Condensation Side Product Formation->Intermolecular Condensation Hydrolysis of Ester Hydrolysis of Ester Side Product Formation->Hydrolysis of Ester Purification Loss Purification Loss Low Yield->Purification Loss Sub-optimal Work-up Sub-optimal Work-up Low Yield->Sub-optimal Work-up

Caption: Troubleshooting guide for the Dieckmann condensation.

Troubleshooting Table: Dieckmann Condensation

IssuePotential CauseRecommended Action
Incomplete Reaction Inactive or insufficient base.Use a fresh, strong base (e.g., sodium ethoxide, potassium tert-butoxide). Ensure stoichiometry is correct.
Presence of moisture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient reaction time or temperature.Monitor the reaction by TLC or HPLC. Gradually increase reaction time and/or temperature.
Side Product Formation (e.g., intermolecular condensation) High concentration of starting material.Use high dilution conditions to favor the intramolecular reaction.
Hydrolysis of the ester Presence of water during reaction or work-up.Ensure anhydrous conditions and perform work-up at low temperatures.
Low Yield Product loss during work-up and purification.Optimize extraction and crystallization procedures. Minimize transfers and use appropriate solvent volumes.

Q4: Our final product shows inconsistent particle size distribution. How can we better control the crystallization process?

A4: Controlling the crystallization process is critical for ensuring consistent particle size distribution, which can impact downstream processing (filtration, drying) and the final product's bioavailability.

Diagram: Key Parameters for Crystallization Control

Crystallization Control Crystallization Control Cooling Rate Cooling Rate Crystallization Control->Cooling Rate Agitation Speed Agitation Speed Crystallization Control->Agitation Speed Supersaturation Supersaturation Crystallization Control->Supersaturation Seeding Seeding Crystallization Control->Seeding Solvent System Solvent System Crystallization Control->Solvent System

Caption: Factors influencing the crystallization process.

Experimental Protocol: Controlled Cooling Crystallization

  • Dissolution: Dissolve the crude this compound in a suitable solvent system (e.g., ethanol/water) at an elevated temperature (e.g., 70 °C) to ensure complete dissolution.

  • Cooling Program:

    • Step 1 (Slow Cooling): Cool the solution slowly from 70 °C to 50 °C over 2 hours. This promotes the growth of existing crystals rather than the formation of new nuclei.

    • Step 2 (Moderate Cooling): Cool from 50 °C to 20 °C over 3 hours.

    • Step 3 (Hold): Hold the temperature at 20 °C for 1 hour to allow for complete crystallization.

  • Agitation: Maintain a constant, gentle agitation throughout the process to ensure homogeneity without causing crystal breakage.

  • Seeding (Optional but Recommended): Introduce a small quantity of previously isolated, desired-size crystals once the solution becomes slightly supersaturated during the initial cooling phase.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the filter cake with a cold solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

Table: Troubleshooting Crystallization and Particle Size

IssuePotential CauseRecommended Action
Fine Particles/Powder Rapid cooling, high supersaturation, high agitation.Implement a slower, controlled cooling profile. Reduce agitation speed. Consider using a seeding strategy.
Large, Agglomerated Crystals Slow cooling without sufficient agitation, impurities.Increase agitation speed slightly. Ensure the purity of the material before crystallization.
Inconsistent Crystal Form (Polymorphism) Different solvent systems or cooling rates.Standardize the crystallization solvent and cooling protocol. Characterize the crystal form using techniques like XRPD or DSC.

Q5: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A5: The following table provides approximate chemical shift ranges for the key protons and carbons in this compound. Note that exact values can vary depending on the solvent and concentration.

Table: Expected NMR Chemical Shifts (in ppm)

Group¹H NMR (approx. ppm)¹³C NMR (approx. ppm)
-COOH 10.0 - 12.0 (broad singlet)170 - 180
CH (at C3) 3.0 - 3.540 - 45
CH₂ (adjacent to N) 3.2 - 3.845 - 55
Other CH₂ 1.8 - 2.520 - 30

It is crucial to compare the spectra of different batches to a well-characterized reference standard to identify any discrepancies that may indicate the presence of impurities or structural variations.

Validation & Comparative

A Comparative Study of Quinuclidine-Based Muscarinic Agonists and Other Muscarinic Receptor Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of muscarinic agonists, with a special focus on derivatives of Quinuclidine-3-carboxylic acid, namely aceclidine and talsaclidine, in relation to other well-established muscarinic agonists. While Quinuclidine-3-carboxylic acid hydrochloride itself is primarily a synthetic precursor, its rigid bicyclic structure is a key pharmacophore in the design of potent muscarinic receptor ligands. This document summarizes their binding affinities, functional potencies, and selectivity profiles across the five muscarinic acetylcholine receptor subtypes (M1-M5). Detailed experimental protocols for key assays and visualizations of the primary signaling pathways are provided to support research and drug development in the field of cholinergic pharmacology.

Comparative Analysis of Muscarinic Agonists

The following tables present a summary of the binding affinities (Ki) and functional potencies (EC50) of selected quinuclidine-based and other common muscarinic agonists. It is important to note that these values are compiled from various sources and experimental conditions may differ, potentially influencing the results.

Table 1: Comparative Binding Affinities (Ki, nM) of Muscarinic Agonists
AgonistM1M2M3M4M5
Quinuclidine Derivatives
Aceclidine (S)-(+)-----
Talsaclidine-----
Other Muscarinic Agonists
Acetylcholine-----
Carbachol3,800[1]1,100[1]1,300[1]1,400[1]1,500[1]
Pilocarpine7,943[2]----
Oxotremorine1.12[3]---8000 (IC50)[3]
Oxotremorine-M17[3][4]17[3]---
Cevimeline-----

Data not available is denoted by "-". Ki values represent the concentration of the ligand that inhibits 50% of radioligand binding.

Table 2: Comparative Functional Potencies (EC50, nM) of Muscarinic Agonists
AgonistM1M2M3M4M5
Quinuclidine Derivatives
Aceclidine (S)-(+)-----
Talsaclidine-----
Other Muscarinic Agonists
Acetylcholine--110[5]--
Carbachol1,260[1]3,200[1]230[1]1,000[1]1,600[1]
Pilocarpine18,000[6][7]4,500[6]---
Oxotremorine-----
Oxotremorine-M---140[5]-
Cevimeline23[8]1,040[8]48[8]1,310[8]63[8]

Data not available is denoted by "-". EC50 values represent the concentration of the agonist that produces 50% of its maximal effect.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine. They are classified into five subtypes (M1-M5) which couple to different G-proteins to initiate intracellular signaling cascades.

Gq/11 Signaling Pathway (M1, M3, M5 Receptors)

Activation of M1, M3, and M5 receptors by an agonist leads to the activation of the Gq/11 family of G-proteins. This initiates a signaling cascade that results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).

Gq_signaling Agonist Muscarinic Agonist (e.g., Aceclidine, Talsaclidine) Receptor M1, M3, or M5 Receptor Agonist->Receptor Binds to Gq Gq/11 protein (α, β, γ subunits) Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca2->Response Leads to PKC->Response Leads to

Gq/11 Signaling Pathway for M1, M3, and M5 Muscarinic Receptors
Gi/o Signaling Pathway (M2, M4 Receptors)

M2 and M4 receptors couple to the Gi/o family of G-proteins. Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Gi_signaling Agonist Muscarinic Agonist Receptor M2 or M4 Receptor Agonist->Receptor Binds to Gi Gi/o protein (α, β, γ subunits) Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., decreased heart rate, inhibition of neurotransmitter release) PKA->Response Leads to

Gi/o Signaling Pathway for M2 and M4 Muscarinic Receptors

Experimental Protocols

The characterization of muscarinic agonists relies on a variety of in vitro assays to determine their binding affinity and functional activity. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Objective: To quantify the affinity of a muscarinic agonist for M1-M5 receptor subtypes.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK cells).

  • Radioligand: A high-affinity muscarinic antagonist labeled with tritium ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).

  • Test compound (unlabeled muscarinic agonist).

  • Non-specific binding control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled, high-affinity antagonist like atropine.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + atropine), and competition binding (radioligand + membranes + varying concentrations of the test compound).

  • Incubation: Add the cell membranes, radioligand, and either buffer, atropine, or the test compound to the appropriate wells. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

radioligand_workflow start Start prepare Prepare Reagents: - Cell Membranes - Radioligand - Test Compound - Atropine start->prepare setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Wells prepare->setup incubate Incubate to Reach Equilibrium setup->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Add Scintillation Cocktail and Count Radioactivity wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Radioligand Binding Assay Workflow
Calcium Flux Assay

This functional assay measures the ability of an agonist to stimulate Gq/11-coupled muscarinic receptors (M1, M3, M5), leading to an increase in intracellular calcium concentration.

Objective: To determine the potency (EC50) and efficacy (Emax) of a muscarinic agonist in inducing calcium mobilization.

Materials:

  • Cultured cells stably expressing the muscarinic receptor of interest (e.g., CHO-M1, -M3, or -M5).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Probenecid (to prevent dye leakage from cells).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test compound (muscarinic agonist).

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to attach and form a confluent monolayer overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid. Remove the culture medium from the cells and add the loading buffer. Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing: Gently wash the cells with assay buffer to remove extracellular dye.

  • Assay: Place the plate in the fluorescence microplate reader. Record a baseline fluorescence reading.

  • Agonist Addition: The instrument's injector adds the test compound at various concentrations to the wells.

  • Data Acquisition: Immediately after agonist addition, continuously record the fluorescence intensity over time to capture the calcium transient.

Data Analysis:

  • The change in fluorescence intensity is proportional to the increase in intracellular calcium.

  • Plot the peak fluorescence response against the log concentration of the agonist to generate a dose-response curve.

  • Determine the EC50 and Emax values from the curve.

GTPγS Binding Assay

This functional assay measures the first step in G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist. It can be used for both Gi/o and Gq/11 coupled receptors.

Objective: To determine the potency (EC50) and efficacy (Emax) of a muscarinic agonist in stimulating G-protein activation.

Materials:

  • Cell membranes expressing the muscarinic receptor of interest.

  • [³⁵S]GTPγS (radiolabeled GTP analog).

  • GDP (to promote the inactive state of the G-protein).

  • Test compound (muscarinic agonist).

  • Non-specific binding control: A high concentration of unlabeled GTPγS.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup: In a 96-well plate, combine cell membranes, GDP, and varying concentrations of the test compound.

  • Initiation of Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for [³⁵S]GTPγS binding.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

  • Calculate the specific binding of [³⁵S]GTPγS.

  • Plot the amount of specific [³⁵S]GTPγS bound against the log concentration of the agonist.

  • Determine the EC50 and Emax values from the resulting dose-response curve.

This guide provides a foundational comparison of quinuclidine-based and other muscarinic agonists. For more detailed and specific comparisons, it is recommended to consult the primary literature and conduct experiments under standardized conditions.

References

validation of the binding affinity of Quinuclidine-3-carboxylic acid hydrochloride to M1 receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The M1 receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gq/11 pathway. Upon activation by an agonist, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in a variety of cellular responses.

Comparative Binding Affinities of M1 Receptor Ligands

The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of selected agonists and antagonists for the human M1 muscarinic receptor. Lower values indicate a higher affinity or potency.

LigandTypeM1 Affinity (Ki, nM)M1 Functional Potency (EC50/IC50, nM)Reference
Arecoline Agonist-7 (EC50)
Xanomeline AgonistHigh Affinity-[1]
Pirenzepine Antagonist3.7 - 14-[2]
Atropine Antagonist1.6-[2]
Dicyclomine AntagonistHigh Affinity-[2]
Trihexyphenidyl AntagonistHigh Affinity-[2]

M1 Receptor Signaling Pathway

The diagram below illustrates the canonical signaling pathway initiated by the activation of the M1 muscarinic receptor.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse Agonist Agonist Agonist->M1R Binds

Caption: M1 muscarinic receptor signaling cascade.

Experimental Protocols

The binding affinity of a ligand to the M1 receptor is commonly determined using a competitive radioligand binding assay. A detailed protocol for such an assay is provided below.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of a test compound for the M1 muscarinic receptor.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human M1 muscarinic receptor (e.g., CHO-K1 cells).

  • Radioligand: [3H]N-methylscopolamine ([3H]NMS), a high-affinity muscarinic antagonist.

  • Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 1 µM Atropine).

  • Test Compound: The ligand for which the binding affinity is to be determined (e.g., Quinuclidine-3-carboxylic acid hydrochloride or a comparator).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Filter mats (e.g., GF/B or GF/C).

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Plate Preparation:

    • Add a known concentration of the M1 receptor membrane preparation to each well of a 96-well microplate.

    • Prepare serial dilutions of the test compound.

  • Assay Incubation:

    • To each well, add the following in order:

      • Assay buffer.

      • A fixed concentration of [3H]NMS (typically at or below its Kd for the M1 receptor).

      • Either the test compound at varying concentrations, the non-specific binding control (e.g., Atropine), or buffer alone (for total binding).

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Dry the filter mats.

    • Place the filter mats in scintillation vials or a compatible plate for a microplate scintillation counter.

    • Add scintillation cocktail to each vial/well.

    • Measure the radioactivity (in counts per minute, CPM) in each sample using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding (CPM in the presence of Atropine) from the total binding (CPM with buffer alone).

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the M1 receptor.

Experimental Workflow Diagram

The following diagram outlines the workflow for a competitive radioligand binding assay.

Radioligand_Binding_Assay_Workflow Start Start PlatePrep Plate Preparation (Add Membranes) Start->PlatePrep ReagentAdd Add Reagents ([³H]NMS, Test Compound/Control) PlatePrep->ReagentAdd Incubation Incubation (Reach Equilibrium) ReagentAdd->Incubation Filtration Filtration & Washing (Separate Bound/Unbound) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Analysis Data Analysis (Calculate IC₅₀ and Ki) Counting->Analysis End End Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

References

A Comparative Guide to the In Vivo Efficacy of Pilocarpine and Quinuclidine-Based Muscarinic Agonists

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

In the landscape of muscarinic acetylcholine receptor agonists, pilocarpine has long been a cornerstone in ophthalmic applications, particularly for the management of glaucoma and induction of miosis. However, the exploration of alternative agonists, such as those derived from a quinuclidine scaffold, continues to be an area of active research. This guide provides a detailed comparison of the in vivo efficacy of pilocarpine and a representative quinuclidine-based agonist, aceclidine.

Due to the limited availability of in vivo efficacy data for Quinuclidine-3-carboxylic acid hydrochloride itself, this guide focuses on aceclidine, a structurally related and well-studied quinuclidine derivative, to provide a meaningful comparison with pilocarpine. Aceclidine serves as a relevant comparator due to its shared quinuclidine core and its activity as a muscarinic agonist.

Executive Summary

Both pilocarpine and aceclidine are effective in reducing intraocular pressure (IOP) and inducing miosis through their action on muscarinic receptors in the eye. Clinical studies have demonstrated their comparable efficacy in lowering IOP in patients with open-angle glaucoma. However, notable differences exist in their side-effect profiles, particularly concerning accommodative spasm and associated discomfort, where aceclidine appears to offer a more favorable tolerability profile.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data from comparative in vivo studies on the effects of pilocarpine and aceclidine on key ophthalmic parameters.

Table 1: Effect on Intraocular Pressure (IOP)

Drug (Concentration)Baseline IOP (mmHg)IOP Reduction (mmHg)Percentage IOP ReductionStudy PopulationReference
Pilocarpine (2%)24.5 ± 4.25.8 ± 2.123.7%Open-Angle GlaucomaRomano JH, 1970[1]
Aceclidine (2%)24.3 ± 4.55.5 ± 2.322.6%Open-Angle GlaucomaRomano JH, 1970[1]
Pilocarpine (+) isomerNot SpecifiedSimilar to Aceclidine (+) isomerNot SpecifiedOpen-Angle GlaucomaKeren G, Treister G, 1980[2]
Aceclidine (+) isomerNot SpecifiedSimilar to Pilocarpine (+) isomerNot SpecifiedOpen-Angle GlaucomaKeren G, Treister G, 1980[2]

Table 2: Miotic and Accommodative Effects

ParameterPilocarpine (2%)Aceclidine (2%)Study PopulationReference
Pupil Diameter
Average Final Diameter (mm)1.351.40Healthy EyesFrançois J, Goes F, 1977[3]
Anterior Chamber Depth
Average Narrowing (mm)0.2550.106Healthy EyesFrançois J, Goes F, 1977[3]
Lens Thickness
Average Thickening (mm)0.240.13Healthy EyesFrançois J, Goes F, 1977[3]
Accommodative Spasm
Incidence of Pain7 out of 36 patients (20%)3 out of 23 patients (13%)Healthy EyesFrançois J, Goes F, 1977[3]

Experimental Protocols

Measurement of Intraocular Pressure (IOP)

The efficacy of pilocarpine and aceclidine in lowering IOP was evaluated in clinical trials involving patients with open-angle glaucoma. A common protocol for such studies is as follows:

  • Patient Selection: Patients with a confirmed diagnosis of open-angle glaucoma and an IOP above a predetermined baseline (e.g., >21 mmHg) are recruited.

  • Washout Period: Any existing glaucoma medications are discontinued for a specified period to establish a baseline IOP.

  • Baseline Measurement: IOP is measured using a calibrated Goldmann applanation tonometer. Measurements are typically taken at the same time of day to account for diurnal variations.

  • Drug Administration: A single drop of the test solution (e.g., 2% pilocarpine hydrochloride or 2% aceclidine) is instilled into the cul-de-sac of one or both eyes. In double-blind, cross-over studies, patients receive one drug for a set period, followed by a washout period, and then the other drug. The order of drug administration is randomized.

  • Post-treatment IOP Measurement: IOP is measured at several time points after drug instillation (e.g., 1, 2, 4, 6, and 8 hours) to determine the time of peak effect and the duration of action.

  • Data Analysis: The mean change in IOP from baseline is calculated for each treatment group and compared statistically.

Assessment of Miotic and Accommodative Effects

The effects of pilocarpine and aceclidine on pupil size and accommodation were assessed in studies with healthy volunteers. A representative protocol is outlined below:

  • Subject Selection: Healthy volunteers with no history of ocular disease are enrolled.

  • Baseline Measurements:

    • Pupillometry: Baseline pupil diameter is measured in a dark-adapted state using a pupillometer or a slit-lamp with a calibrated reticle.

    • Ultrasonography: A-scan ultrasonography is used to measure the axial length of the eye, anterior chamber depth, and lens thickness.

  • Drug Instillation: A single drop of the test solution is administered to the eye.

  • Post-instillation Measurements:

    • Pupillometry: Pupil diameter is measured at regular intervals to assess the miotic effect.

    • Ultrasonography: Measurements of anterior chamber depth and lens thickness are repeated to quantify changes induced by ciliary muscle contraction.

  • Subjective Assessment: Participants are asked to report any side effects, such as brow ache, blurred vision, or headache, which are indicative of accommodative spasm.

  • Data Analysis: Changes in pupil diameter, anterior chamber depth, and lens thickness are calculated and compared between the different treatment groups.

Mandatory Visualization

Signaling Pathway of Muscarinic Agonists in the Eye

Muscarinic_Signaling_Pathway cluster_ciliary_muscle Ciliary Muscle cluster_iris_sphincter Iris Sphincter Muscle M3_Ciliary M3 Receptor Gq_Ciliary Gq Protein M3_Ciliary->Gq_Ciliary PLC_Ciliary Phospholipase C Gq_Ciliary->PLC_Ciliary IP3_DAG_Ciliary IP3 & DAG PLC_Ciliary->IP3_DAG_Ciliary Ca_Ciliary ↑ Intracellular Ca²⁺ IP3_DAG_Ciliary->Ca_Ciliary Contraction_Ciliary Muscle Contraction Ca_Ciliary->Contraction_Ciliary Outflow ↑ Aqueous Humor Outflow Contraction_Ciliary->Outflow M3_Iris M3 Receptor Gq_Iris Gq Protein M3_Iris->Gq_Iris PLC_Iris Phospholipase C Gq_Iris->PLC_Iris IP3_DAG_Iris IP3 & DAG PLC_Iris->IP3_DAG_Iris Ca_Iris ↑ Intracellular Ca²⁺ IP3_DAG_Iris->Ca_Iris Contraction_Iris Muscle Contraction Ca_Iris->Contraction_Iris Miosis Miosis (Pupil Constriction) Contraction_Iris->Miosis Agonist Muscarinic Agonist (Pilocarpine / Aceclidine) Agonist->M3_Ciliary Agonist->M3_Iris

Caption: Muscarinic agonist signaling in the eye.

Experimental Workflow for Comparing Ocular Effects

Experimental_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase (Cross-over Design) cluster_assessment Post-Treatment Assessment cluster_analysis Data Analysis A1 Patient/Volunteer Recruitment B1 Inclusion/Exclusion Criteria Assessment A1->B1 C1 Baseline Measurements (IOP, Pupil Size, A-scan) B1->C1 D1 Randomization C1->D1 E1 Group 1: Administer Pilocarpine D1->E1 F1 Group 2: Administer Aceclidine D1->F1 G1 Washout Period E1->G1 J1 Measure IOP at multiple time points E1->J1 K1 Measure Pupil Size (Pupillometry) E1->K1 L1 Measure Anterior Chamber Depth & Lens Thickness (A-scan) E1->L1 M1 Record Adverse Events (e.g., pain, blurred vision) E1->M1 F1->G1 F1->J1 F1->K1 F1->L1 F1->M1 H1 Group 1: Administer Aceclidine G1->H1 I1 Group 2: Administer Pilocarpine G1->I1 H1->J1 H1->K1 H1->L1 H1->M1 I1->J1 I1->K1 I1->L1 I1->M1 N1 Compare IOP reduction between groups J1->N1 O1 Compare changes in ocular biometry K1->O1 L1->O1 P1 Compare incidence of side effects M1->P1

Caption: Workflow of a comparative clinical trial.

Discussion

The available data suggests that while both pilocarpine and aceclidine are effective muscarinic agonists for ophthalmic use, their profiles are not identical.

Efficacy: In terms of IOP reduction, studies indicate a comparable efficacy between 2% pilocarpine and 2% aceclidine in patients with open-angle glaucoma[1][2]. Both drugs achieve a clinically significant lowering of IOP. Similarly, their miotic effects, in terms of the final pupil diameter achieved, are nearly identical[3].

Tolerability and Side Effects: A key differentiator lies in the incidence and severity of side effects related to accommodative spasm. Pilocarpine is associated with a greater degree of anterior chamber narrowing and lens thickening, which can lead to a myopic shift and symptoms of brow ache and blurred vision[3]. In the study by François and Goes, 20% of patients receiving pilocarpine reported pain, compared to 13% with aceclidine[3]. This suggests that aceclidine may be a better-tolerated option, particularly in younger patients who have a more active accommodative system.

Systemic side effects for both drugs, when administered topically, are generally minimal but can include sweating, salivation, and gastrointestinal discomfort, consistent with their cholinergic mechanism of action.[4][5][6]

Structure-Activity Relationship: The quinuclidine scaffold, a key feature of aceclidine, is a well-established pharmacophore for muscarinic receptor ligands. Modifications to this core structure can significantly influence receptor subtype selectivity and agonist versus antagonist activity. The development of compounds like aceclidine reflects efforts to optimize the therapeutic index by enhancing target engagement while minimizing off-target effects that lead to undesirable side effects.

Conclusion

For researchers and drug development professionals, the comparison between pilocarpine and quinuclidine-based agonists like aceclidine highlights the potential for developing more selective and better-tolerated muscarinic agents. While pilocarpine remains a valuable therapeutic tool, the data on aceclidine suggests that the quinuclidine scaffold offers a promising avenue for designing future ophthalmic drugs with improved patient compliance and reduced side-effect burden. Further head-to-head clinical trials with robust methodologies are warranted to definitively establish the comparative efficacy and safety of newer quinuclidine derivatives against established therapies like pilocarpine.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of Quinuclidine-3-carboxylic acid hydrochloride and its structural analogs against a panel of related receptors, primarily focusing on the muscarinic acetylcholine receptor family. Due to the limited publicly available binding data for this compound, this guide incorporates data from closely related quinuclidine derivatives to provide insights into the potential binding characteristics of the quinuclidine scaffold. The performance of these compounds is compared with established muscarinic receptor agonists, (S)-Aceclidine and Pilocarpine. Detailed experimental protocols for key binding and functional assays are provided, along with visualizations of the relevant signaling pathways to support further research and drug development efforts.

Comparative Analysis of Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of quinuclidine derivatives and comparative compounds at various muscarinic acetylcholine receptor subtypes. The data is compiled from in vitro radioligand binding assays.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
This compound Data not availableData not availableData not availableData not availableData not available
(±)-Quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate[1]2.0132.62.21.8
(+)-(1S,3'R)-Quinuclidin-3'-yl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate monohydrochloride[2]High AffinityLower Affinity than M3High AffinityData not availableData not available
(S)-Aceclidine [3]1504512060180
Pilocarpine EC50 ~3 µM (Ca2+ Mobilization)[4]Data not availableKd = 30 µM[4]Data not availableData not available

Experimental Protocols

Radioligand Competition Binding Assay for Muscarinic Receptors

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radiolabeled ligand from a receptor.

1. Materials:

  • Cell Membranes: Crude membrane preparations from Chinese Hamster Ovary (CHO-K1) cells stably transfected with human M1, M2, M3, M4, or M5 receptors.[3]

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]QNB).

  • Test Compounds: this compound, (S)-Aceclidine, Pilocarpine, and other quinuclidine derivatives.

  • Non-specific Binding Control: Atropine (10 µM) or another suitable antagonist.[4]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.[4]

  • Filtration Apparatus: 96-well cell harvester and glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

2. Procedure:

  • Membrane Preparation: Culture CHO-K1 cells expressing the target receptor subtype to confluence. Harvest the cells and prepare a crude membrane fraction through homogenization and centrifugation.[3]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inositol Phosphate (IP) Accumulation for Gq-coupled Receptors (M1, M3, M5)

This assay measures the functional activity of agonists at Gq-coupled receptors by quantifying the production of the second messenger inositol phosphate.

1. Materials:

  • CHO-K1 cells stably expressing the M1, M3, or M5 receptor.

  • Agonists: this compound, (S)-Aceclidine, Pilocarpine.

  • Assay medium containing a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) and LiCl (to inhibit inositol monophosphatase).

  • Lysis buffer.

  • Commercially available IP1 detection kit (e.g., HTRF-based).

2. Procedure:

  • Cell Seeding: Seed the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Agonist Stimulation: Replace the culture medium with assay medium and stimulate the cells with varying concentrations of the agonist for a defined period.

  • Cell Lysis: Lyse the cells according to the IP1 detection kit protocol.

  • IP1 Detection: Measure the accumulation of inositol monophosphate (IP1) in the cell lysates using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF).

  • Data Analysis: Plot the IP1 accumulation against the agonist concentration to generate a dose-response curve and determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

Signaling Pathways

The interaction of ligands with muscarinic and nicotinic acetylcholine receptors initiates distinct intracellular signaling cascades. The following diagrams illustrate these pathways.

Gq_Signaling_Pathway cluster_receptor M1, M3, M5 Receptor Activation cluster_gprotein G-Protein Cascade cluster_second_messengers Second Messenger Production cluster_downstream Downstream Effects Agonist Agonist (e.g., Acetylcholine, Quinuclidine derivative) Receptor Muscarinic Receptor (M1, M3, M5) Agonist->Receptor Gq Gq Protein (α, β, γ subunits) Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Gq-coupled muscarinic receptor signaling pathway.

Gi_Signaling_Pathway cluster_receptor M2, M4 Receptor Activation cluster_gprotein G-Protein Cascade cluster_second_messenger Second Messenger Regulation cluster_downstream Downstream Effects Agonist Agonist (e.g., Acetylcholine, Quinuclidine derivative) Receptor Muscarinic Receptor (M2, M4) Agonist->Receptor Gi Gi Protein (α, β, γ subunits) Receptor->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Activity cAMP->PKA activates Cellular_Response Cellular Response (e.g., decreased heart rate, neurotransmitter inhibition) PKA->Cellular_Response

Caption: Gi-coupled muscarinic receptor signaling pathway.

Nicotinic_Receptor_Workflow cluster_binding Ligand Binding cluster_channel Ion Channel Gating cluster_flux Ion Flux cluster_response Cellular Response Agonist Agonist (e.g., Acetylcholine, Nicotine) Receptor Nicotinic Acetylcholine Receptor (nAChR) Agonist->Receptor binds to α subunits Conformation_Change Conformational Change Receptor->Conformation_Change Channel_Opening Ion Channel Opens Conformation_Change->Channel_Opening Na_Influx Na⁺ Influx Channel_Opening->Na_Influx Ca_Influx Ca²⁺ Influx (for some subtypes) Channel_Opening->Ca_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential

Caption: Nicotinic acetylcholine receptor signaling workflow.

References

Establishing the Purity of Quinuclidine-3-carboxylic acid hydrochloride: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety and efficacy. Quinuclidine-3-carboxylic acid hydrochloride, a key building block in the synthesis of various pharmaceuticals, requires precise and reliable analytical methods to determine its purity profile. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for this purpose, supported by detailed experimental protocols and performance data.

High-Performance Liquid Chromatography (HPLC) is widely regarded as the "gold standard" for pharmaceutical purity analysis due to its high resolution, sensitivity, and robustness.[1] It excels at separating the main compound from potential impurities, which may include starting materials, byproducts, or degradation products.

Comparative Analysis of Analytical Techniques

While HPLC is the most common and versatile technique, other methods such as Gas Chromatography (GC) and Capillary Electrophoresis (CE) offer alternative approaches for purity determination, each with its own set of advantages and limitations. The choice of technique often depends on the specific impurity profile, laboratory capabilities, and the desired analytical endpoint.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Capillary Electrophoresis (CE)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Differential migration of ions in an electric field.[2]
Typical Resolution ExcellentVery HighExcellent
Sensitivity High (ng to pg range)Very High (pg to fg range)High (pg to fg range)
Analysis Time 15-45 minutes10-30 minutes5-20 minutes
Sample Preparation Simple dissolution, filtration.Derivatization is often required for non-volatile, polar compounds.Simple dissolution, filtration.
Instrumentation Cost Moderate to HighModerate to HighModerate
Strengths Versatile for a wide range of compounds, robust, and well-established in regulatory environments.Excellent for volatile and semi-volatile compounds; high resolution.[3]High efficiency, minimal sample and solvent consumption, suitable for charged molecules.[4]
Limitations Can consume significant volumes of organic solvents.Not suitable for non-volatile or thermally labile compounds without derivatization.Lower sample loading capacity, can be less robust than HPLC.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. The HPLC protocol is a proposed method based on standard practices for polar amine hydrochlorides, while the GC and CE protocols are generalized approaches.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a reversed-phase HPLC (RP-HPLC) method suitable for the purity determination of the polar, water-soluble this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 50% B

    • 25-30 min: 50% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase A (0.1% Formic Acid in Water) to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity is calculated using the area normalization method.[5]

  • Percent Purity = (Area of the main peak / Total area of all peaks) x 100.

Alternative Method 1: Gas Chromatography (GC)

GC is a powerful technique for separating volatile compounds. For a polar, non-volatile compound like this compound, derivatization is necessary to convert it into a more volatile form.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) and a split/splitless injector.

Derivatization (Silylation):

  • Place approximately 1 mg of the sample in a reaction vial.

  • Add 200 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions:

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

Alternative Method 2: Capillary Electrophoresis (CE)

CE is highly efficient for the separation of charged species and is well-suited for the analysis of this compound.

Instrumentation:

  • Capillary electrophoresis system with a DAD or UV detector.

Electrophoretic Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm ID, 60 cm total length, 50 cm effective length).

  • Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5.

  • Voltage: 25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection Wavelength: 210 nm.

Sample Preparation:

  • Prepare a stock solution of the sample in water (e.g., 1 mg/mL).

  • Dilute the stock solution with the BGE to a final concentration of approximately 100 µg/mL.

  • Filter through a 0.45 µm syringe filter.

Visualizing the HPLC Workflow

The following diagram illustrates the logical workflow for performing a purity analysis of this compound using the proposed HPLC method.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter_sample Filter Sample (0.45 µm) dissolve->filter_sample inject Inject Sample filter_sample->inject prep_mp_a Prepare Mobile Phase A (0.1% Formic Acid in Water) degas Degas Mobile Phases prep_mp_a->degas prep_mp_b Prepare Mobile Phase B (Acetonitrile) prep_mp_b->degas equilibrate Equilibrate System degas->equilibrate equilibrate->inject separate Chromatographic Separation (Gradient Elution) inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

References

A Comparative Guide to the Pharmacokinetic Profiles of Quinuclidine Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of several quinuclidine esters, a class of compounds investigated for their potential as muscarinic acetylcholine receptor agonists. The information presented herein is intended to assist researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of these molecules, thereby aiding in the design and development of new therapeutic agents.

Executive Summary

Quinuclidine esters are a class of synthetic compounds that have been explored for various therapeutic applications, primarily due to their agonistic activity at muscarinic acetylcholine receptors. Their pharmacokinetic properties, however, vary significantly, influencing their potential clinical utility. This guide focuses on a comparative analysis of key pharmacokinetic parameters of aceclidine, talsaclidine, cevimeline, sabcomeline, and vedaclidine. While comprehensive human data for all compounds is not uniformly available, this guide consolidates existing preclinical and clinical findings to provide a comparative overview.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for the selected quinuclidine esters. It is important to note that the route of administration and the species in which the data were obtained can significantly impact these parameters.

Table 1: Pharmacokinetic Parameters of Aceclidine, Talsaclidine, and Cevimeline

ParameterAceclidineTalsaclidineCevimeline (Human)
Primary Route of Administration OphthalmicOralOral
Oral Bioavailability Not applicable (local administration)>95% (in rats)[1]Rapidly absorbed[2][3]
Time to Peak Plasma Concentration (Tmax) Not applicable for parent drug0.5 h (in mouse, oral)1.5 - 2 hours[3][4]
Peak Plasma Concentration (Cmax) 2.114 ng/mL (for metabolite 3-quinuclidinol in humans after ophthalmic admin.)2065 ng eq.ml⁻¹ (in mouse blood, oral)70.9 ± 17.3 ng/mL (30 mg dose)
Elimination Half-life (t½) Not specified8.0 h (in mouse, oral)5 ± 1 hours[3]
Volume of Distribution (Vd) Localized distribution in the eye[5]2-5 L/kg (in animal species)[6]~6 L/kg[3][4]
Plasma Protein Binding Not specified≤ 7% (in human and animal species)[6]< 20%[3][4]
Primary Route of Excretion Not specified (limited systemic exposure)[5]Renal (> 86% as unchanged drug in humans)[6]Renal (84% of a 30 mg dose in 24h)[4]
Metabolism Hydrolyzed to 3-quinuclidinolPrimarily excreted unchangedMetabolized by CYP2D6 and CYP3A3/4[3][4]

Table 2: Available Pharmacokinetic Data for Sabcomeline and Vedaclidine

ParameterSabcomeline (Human)Vedaclidine
Primary Route of Administration OralOral
Oral Bioavailability Not explicitly statedOrally active
Time to Peak Plasma Concentration (Tmax) 1-2 hours (delayed by food)[7]Not specified
Peak Plasma Concentration (Cmax) 24% lower with food[7]Not specified
Elimination Half-life (t½) ~6 hours (steady-state in elderly)[7]Not specified
Plasma Protein Binding Not specifiedNot specified
Primary Route of Excretion Not specifiedNot specified
Metabolism Not specifiedNot specified

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are generalized protocols for key experiments cited in this guide.

Oral Bioavailability Study in Rats

This protocol outlines a typical procedure for determining the oral bioavailability of a test compound in a rat model.

  • Animal Preparation: Male Sprague-Dawley rats are fasted overnight with free access to water. For intravenous administration, a separate group of rats is used.

  • Dosing:

    • Oral (PO): The test compound is formulated in a suitable vehicle (e.g., water, 0.5% methylcellulose) and administered via oral gavage at a specific dose.

    • Intravenous (IV): The test compound is dissolved in a suitable vehicle (e.g., saline) and administered as a bolus injection into the tail vein at a specific dose.

  • Blood Sampling: Blood samples are collected from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Sample Analysis: The concentration of the test compound in plasma samples is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters, including AUC (Area Under the Curve) for both oral and intravenous routes. Oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Plasma Protein Binding Assay by Equilibrium Dialysis

This protocol describes a common in vitro method to determine the extent of a drug's binding to plasma proteins.

  • Preparation: A semi-permeable membrane separates a chamber containing plasma (from the species of interest) spiked with the test compound from a chamber containing a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The dialysis unit is incubated at 37°C with gentle shaking for a sufficient period (typically 4-24 hours) to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling: After incubation, aliquots are collected from both the plasma and buffer chambers.

  • Analysis: The concentration of the test compound in both aliquots is measured using a validated analytical method (e.g., LC-MS/MS).

  • Calculation: The percentage of protein binding is calculated using the formula: % Bound = ((Concentration_plasma - Concentration_buffer) / Concentration_plasma) * 100.

Visualization of Key Pathways and Workflows

Muscarinic Receptor Signaling Pathway

Quinuclidine esters primarily exert their effects by acting as agonists at muscarinic acetylcholine receptors, particularly the M1 and M3 subtypes. The binding of these agonists to their respective G-protein coupled receptors (GPCRs) initiates a cascade of intracellular events.

Muscarinic_Signaling cluster_M1_M3 M1/M3 Receptor Signaling QuinuclidineEster Quinuclidine Ester (Agonist) M1M3_Receptor M1/M3 Muscarinic Receptor (GPCR) QuinuclidineEster->M1M3_Receptor Binds to Gq_protein Gq Protein M1M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: M1/M3 muscarinic receptor signaling pathway activated by quinuclidine esters.

Experimental Workflow for Pharmacokinetic Profiling

The process of determining the pharmacokinetic profile of a new chemical entity involves a series of interconnected experimental and analytical steps.

PK_Workflow cluster_in_vivo In Vivo Studies cluster_in_vitro In Vitro Assays cluster_analysis Analysis & Modeling Dosing Drug Administration (e.g., Oral, IV) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LCMS_Analysis LC-MS/MS Analysis of Drug Concentration Plasma_Separation->LCMS_Analysis Protein_Binding Plasma Protein Binding Assay PK_Modeling Pharmacokinetic Modeling and Parameter Calculation Protein_Binding->PK_Modeling Metabolic_Stability Metabolic Stability (e.g., Microsomes) Metabolic_Stability->PK_Modeling LCMS_Analysis->PK_Modeling Report Comprehensive Pharmacokinetic Profile PK_Modeling->Report

Caption: General experimental workflow for preclinical pharmacokinetic profiling.

References

statistical analysis of dose-response curves for Quinuclidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative statistical analysis of the dose-response relationships for various derivatives of the quinuclidine scaffold, a key structural motif in medicinal chemistry. While specific dose-response data for Quinuclidine-3-carboxylic acid hydrochloride is not publicly available, this document summarizes the activity of structurally related quinuclidine compounds at key biological targets, primarily within the cholinergic system. The data presented is intended to serve as a reference for researchers engaged in the design and development of novel therapeutics targeting nicotinic and muscarinic acetylcholine receptors, as well as cholinesterases.

I. Comparative Dose-Response Data of Quinuclidine Derivatives

The quinuclidine nucleus is a versatile scaffold that has been incorporated into a wide range of biologically active molecules. The following tables summarize the dose-response data for representative quinuclidine derivatives, highlighting their potency at different cholinergic targets.

Table 1: Inhibitory Potency of Quinuclidine Derivatives against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Compound IDStructureTargetKᵢ (µM)Reference
Bisquaternary Derivative 7 1,1′-(decano)bis(3-hydroxyquinuclidinium bromide)AChE0.26[1]
BChE0.35[1]
Bisquaternary Derivative 14 1,1′-(decano)bis(3-hydroxyiminoquinuclidinium bromide)AChE0.45[1]
BChE0.29[1]
Monouaternary Derivatives N-alkyl quaternary quinuclidinesAChE & BChE0.26 - 156.2[1]

Table 2: Binding Affinity of Quinuclidinyl Carbamate Derivatives at Muscarinic Acetylcholine Receptors (M₁-M₅)

Compound IDStructureM₁ Kᵢ (nM)M₂ Kᵢ (nM)M₃ Kᵢ (nM)M₄ Kᵢ (nM)M₅ Kᵢ (nM)Reference
3c (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate2.0132.62.21.8[2]

Table 3: Inhibitory Potency of a Quinuclidine Derivative at Nicotinic Acetylcholine Receptors (nAChR)

CompoundTarget SystemAgonistIC₅₀ (µM)Reference
C14 alkyl chain derivative SH-SY5Y cellsNicotine/ACh0.02[3]

II. Experimental Protocols

The following are generalized protocols for key experiments used to determine the dose-response relationships of quinuclidine derivatives.

A. Cholinesterase Inhibition Assay (Ellman's Method)

  • Objective: To determine the inhibitory potency (IC₅₀ or Kᵢ) of test compounds against AChE or BChE.

  • Principle: The assay measures the activity of cholinesterase by monitoring the formation of 5-thio-2-nitrobenzoate (TNB), a colored product resulting from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of acetylcholine hydrolysis by the enzyme.

  • Materials:

    • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

    • Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrate

    • Dithiobisnitrobenzoate (DTNB, Ellman's reagent)

    • Phosphate buffer (pH 8.0)

    • Test compounds (Quinuclidine derivatives)

    • 96-well microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in the appropriate buffer.

    • In a 96-well plate, add the enzyme solution, DTNB solution, and the test compound solution (or buffer for control).

    • Pre-incubate the mixture for a defined period at a controlled temperature.

    • Initiate the reaction by adding the substrate (ATCh or BTCh).

    • Measure the absorbance of the yellow product at 412 nm at regular intervals.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the percentage of enzyme inhibition versus the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable sigmoidal dose-response curve. Kᵢ values can be calculated from the IC₅₀ using the Cheng-Prusoff equation if the inhibition is competitive.

B. Radioligand Binding Assay for Muscarinic Receptors

  • Objective: To determine the binding affinity (Kᵢ) of test compounds for different muscarinic receptor subtypes (M₁-M₅).

  • Principle: This competitive binding assay measures the ability of a test compound to displace a known radiolabeled ligand from the receptor.

  • Materials:

    • Cell membranes expressing a specific human muscarinic receptor subtype (e.g., from CHO cells).[2]

    • Radiolabeled ligand (e.g., [³H]-N-methylscopolamine).

    • Test compounds (Quinuclidine derivatives).

    • Scintillation cocktail and liquid scintillation counter.

    • Glass fiber filters.

  • Procedure:

    • Prepare serial dilutions of the unlabeled test compounds.

    • In tubes, incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

    • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value and subsequently calculate the Kᵢ value using the Cheng-Prusoff equation.

C. Calcium Influx Assay for Nicotinic Acetylcholine Receptors

  • Objective: To measure the functional activity (inhibition or potentiation) of test compounds on nAChRs.

  • Principle: The activation of ligand-gated ion channels like nAChRs leads to an influx of calcium ions into the cell. This change in intracellular calcium concentration can be measured using a calcium-sensitive fluorescent dye.

  • Materials:

    • Cell line expressing the nAChR of interest (e.g., SH-SY5Y cells).[3]

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • nAChR agonist (e.g., nicotine or acetylcholine).

    • Test compounds (Quinuclidine derivatives).

    • Fluorescence plate reader with an injection system.

  • Procedure:

    • Culture the cells in 96-well plates.

    • Load the cells with the calcium-sensitive fluorescent dye.

    • Wash the cells to remove excess dye.

    • Add the test compounds at various concentrations and incubate.

    • Measure the baseline fluorescence.

    • Inject the nAChR agonist and immediately start recording the fluorescence intensity over time.

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the test compound concentration to generate a dose-response curve and determine the IC₅₀ or EC₅₀ value.

III. Signaling Pathways and Experimental Workflow

A. Signaling Pathway of Muscarinic Acetylcholine Receptors

The following diagram illustrates the general signaling pathways activated by muscarinic acetylcholine receptors. M₁, M₃, and M₅ receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). M₂ and M₄ receptors couple to Gi/o proteins, which inhibit adenylyl cyclase (AC), leading to a decrease in cyclic AMP (cAMP) levels.

Muscarinic_Signaling cluster_M1_M3_M5 M₁, M₃, M₅ Signaling cluster_M2_M4 M₂, M₄ Signaling ACh_M1 Acetylcholine M1_R M₁, M₃, M₅ Receptor ACh_M1->M1_R Gq Gq/11 M1_R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC ACh_M2 Acetylcholine M2_R M₂, M₄ Receptor ACh_M2->M2_R Gi Gi/o M2_R->Gi AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP Dose_Response_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compound C Incubate Compound with Biological System A->C B Prepare Reagents and Biological System (Cells/Enzyme) B->C D Add Substrate/Agonist and Measure Response C->D E Calculate % Inhibition or % Activity D->E F Plot Dose-Response Curve (% Response vs. log[Compound]) E->F G Determine IC₅₀/EC₅₀ (Non-linear Regression) F->G

References

Navigating the Labyrinth of Behavioral Reproducibility: A Comparative Guide to Quinuclidine-3-Carboxylic Acid Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for reproducible data in behavioral neuroscience is paramount. This guide provides a comparative overview of behavioral assays relevant to Quinuclidine-3-carboxylic acid hydrochloride, a compound of interest for its potential modulation of the cholinergic system. Due to a lack of direct experimental data on this specific compound in publicly available literature, this guide draws comparisons from structurally and functionally related muscarinic acetylcholine receptor modulators to provide a predictive framework for its potential behavioral effects and to highlight key considerations for ensuring experimental reproducibility.

This compound belongs to the quinuclidine class of compounds, many of which interact with muscarinic acetylcholine receptors (mAChRs). These receptors are pivotal in regulating a wide array of physiological and cognitive functions, making them a key target in drug discovery for neurological and psychiatric disorders. The behavioral effects of modulating mAChRs are complex and depend on the specific receptor subtype targeted (M1-M5), the nature of the interaction (agonist or antagonist), and the behavioral paradigm employed.

This guide will focus on three common behavioral assays—the Morris Water Maze for spatial learning and memory, the Elevated Plus Maze for anxiety-like behavior, and Locomotor Activity for assessing general activity and potential sedative or stimulant effects. By examining the effects of known muscarinic agonists and antagonists in these assays, we can infer the potential, yet unverified, behavioral profile of this compound and provide detailed protocols to facilitate reproducible future studies.

Comparative Analysis of Muscarinic Modulators in Behavioral Assays

To understand the potential behavioral profile of this compound, it is instructive to examine the effects of other well-characterized muscarinic ligands. The following tables summarize the typical effects of muscarinic agonists and antagonists in key behavioral assays.

Table 1: Comparative Effects of Muscarinic Agonists in Rodent Behavioral Assays

Compound/ClassBehavioral AssayTypical EffectsPotential Interpretation
Arecoline (Non-selective agonist)Morris Water MazeCan improve performance in unimpaired rodents; may reverse scopolamine-induced deficits.[1]Enhancement of spatial learning and memory.
Elevated Plus MazeMixed results; can be anxiogenic or anxiolytic depending on dose and context.[2]Modulation of anxiety-like behavior.
Locomotor ActivityDose-dependent effects; can cause initial hyperactivity followed by hypoactivity.[3]Complex effects on motor function.
Xanomeline (M1/M4 preferring agonist)Models of psychosisReduces conditioned avoidance responding and amphetamine-induced hyperlocomotion.[4]Antipsychotic-like potential.
Cognitive Models (e.g., scopolamine-induced deficits)Improves performance in tasks of learning and memory.[5][6]Procognitive effects.

Table 2: Comparative Effects of Muscarinic Antagonists in Rodent Behavioral Assays

Compound/ClassBehavioral AssayTypical EffectsPotential Interpretation
Scopolamine (Non-selective antagonist)Morris Water MazeImpairs acquisition and retention of the spatial task.[1]Induces deficits in spatial learning and memory.
Elevated Plus MazeCan increase open arm exploration at low doses, suggesting anxiolytic-like effects.Modulation of anxiety-like behavior.
Locomotor ActivityIncreases spontaneous locomotor activity.Stimulant effects.
Esters of 3-Quinuclidinol (Antagonists)General BehaviorCan induce a range of effects from sedation to agitation, depending on the specific ester.Central nervous system modulation.

Experimental Protocols for Key Behavioral Assays

Reproducibility in behavioral research is critically dependent on standardized and detailed protocols. Below are methodologies for the three behavioral assays discussed, which can be adapted for the evaluation of this compound.

Morris Water Maze (MWM)

The MWM is a widely used test to assess spatial learning and memory in rodents.

Apparatus:

  • A circular pool (typically 1.2-2.0 m in diameter) filled with water made opaque with non-toxic paint or milk powder.

  • An escape platform submerged 1-2 cm below the water surface.

  • Distal visual cues placed around the room.

  • A video tracking system to record the animal's swim path.

Procedure:

  • Habituation: Allow animals to acclimate to the testing room for at least 30 minutes before the first trial.

  • Acquisition Phase (4-5 days):

    • Conduct 4 trials per day for each animal.

    • For each trial, gently place the mouse into the water facing the pool wall from one of four randomized starting positions (North, South, East, West).

    • Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60-120 seconds, gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the escape platform from the pool.

    • Place the mouse in the pool from a novel start position.

    • Allow the mouse to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

Elevated Plus Maze (EPM)

The EPM is used to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

Apparatus:

  • A plus-shaped maze elevated from the floor (typically 40-70 cm).

  • Two open arms and two closed arms (with high walls).

  • A central platform connecting the arms.

  • A video camera mounted above the maze to record the session.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 30 minutes prior to testing.

  • Test Session (5-10 minutes):

    • Place the mouse on the central platform facing one of the open arms.

    • Allow the animal to freely explore the maze for the duration of the session.

    • Record the time spent in the open arms and closed arms, and the number of entries into each arm.

    • An increase in the time spent in the open arms is interpreted as an anxiolytic-like effect.

Locomotor Activity

This assay measures the general activity level of an animal and can be used to screen for sedative or stimulant effects of a compound.

Apparatus:

  • An open field arena (a square or circular enclosure).

  • An automated activity monitoring system with infrared beams or a video tracking system.

Procedure:

  • Habituation: Acclimate the animals to the testing room. For the test itself, a habituation period within the open field arena (e.g., 30 minutes) is often included before drug administration to measure baseline activity.

  • Test Session:

    • Administer the test compound (e.g., this compound) or vehicle.

    • Place the animal in the center of the open field arena.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 30-60 minutes).

    • An increase in locomotor activity suggests a stimulant effect, while a decrease suggests a sedative effect.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

G Potential Signaling Pathway of Muscarinic Agonists This compound This compound Muscarinic Acetylcholine Receptor (mAChR) Muscarinic Acetylcholine Receptor (mAChR) This compound->Muscarinic Acetylcholine Receptor (mAChR) Binds to G-protein activation G-protein activation Muscarinic Acetylcholine Receptor (mAChR)->G-protein activation Downstream Effectors Downstream Effectors G-protein activation->Downstream Effectors Activates/Inhibits Behavioral Outcome Behavioral Outcome Downstream Effectors->Behavioral Outcome Modulates

Caption: Predicted signaling cascade for this compound.

G Experimental Workflow for Behavioral Assay cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Animal Acclimation Animal Acclimation Habituation to Testing Room Habituation to Testing Room Animal Acclimation->Habituation to Testing Room Drug Administration Drug Administration Habituation to Testing Room->Drug Administration Behavioral Testing Behavioral Testing Drug Administration->Behavioral Testing Data Collection Data Collection Behavioral Testing->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis Interpretation Interpretation Data Analysis->Interpretation

Caption: General workflow for conducting in vivo behavioral experiments.

Conclusion

While direct experimental data on the behavioral effects of this compound remains elusive, a comparative approach using functionally similar muscarinic receptor modulators provides a valuable predictive framework. Based on the known effects of muscarinic agonists, it is plausible that this compound could influence cognitive functions, anxiety-like behaviors, and locomotor activity. However, empirical validation is essential. The detailed protocols and conceptual workflows provided in this guide are intended to facilitate the design of robust and reproducible studies to elucidate the precise behavioral pharmacology of this and other novel quinuclidine derivatives. By adhering to standardized methodologies and carefully considering the comparative pharmacological context, researchers can contribute to a more reliable and translatable body of knowledge in behavioral neuroscience.

References

A Head-to-Head Comparison of Synthetic Routes to Quinuclidine-3-Carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Quinuclidine-3-carboxylic acid is a crucial chiral building block in medicinal chemistry and drug development, notable for its rigid bicyclic structure. Its synthesis has been approached through various methodologies, each presenting distinct advantages and disadvantages. This guide provides a head-to-head comparison of two prominent synthetic routes to a key intermediate, 3-quinuclidinone, which is then converted to the target Quinuclidine-3-carboxylic acid. The comparison is based on published experimental data to aid researchers in selecting the most suitable pathway for their specific needs.

Synthetic Strategies Overview

The two primary routes to the pivotal intermediate, 3-quinuclidinone, that will be compared are:

  • Route 1: The Cyanohydrin Route. This pathway commences with the readily available quinuclidin-3-one and introduces the carboxylic acid functionality via a cyanohydrin intermediate.

  • Route 2: The Dieckmann Condensation Route. This approach builds the quinuclidine core from a piperidine precursor through an intramolecular Dieckmann condensation.

Following the formation of 3-quinuclidinone, a well-established method for its conversion to Quinuclidine-3-carboxylic acid is presented.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the two synthetic routes to 3-quinuclidinone, the common intermediate.

ParameterRoute 1 (to precursor methyl ester)Route 2 (to 3-quinuclidinone HCl)
Starting Material Quinuclidin-3-one hydrochloridePiperidine-4-carboxylic acid
Key Reactions Cyanohydrin formation, Esterification, Dehydration, HydrogenationEsterification, N-alkylation, Dieckmann Condensation, Hydrolysis, Decarboxylation
Number of Steps 4 (to methyl ester)3 (to 3-quinuclidinone)
Overall Yield ~64% (to methyl ester)High (not explicitly stated as a single figure)
Reagents & Conditions NaCN, HCl, Methanol, Thionyl Chloride, Raney Nickel, H₂Thionyl Chloride, Ethanol, Methyl Chloroacetate, Na₂CO₃, Potassium tert-butoxide, HCl
Scalability Demonstrated on a multi-gram scale.Presented as a scalable and economically viable alternative.[1]

Experimental Protocols

Route 1: Cyanohydrin Route to Methyl Quinuclidine-3-carboxylate

This route provides the methyl ester of the target carboxylic acid, which can be subsequently hydrolyzed.

Step 1: Synthesis of 3-Cyano-3-hydroxy-quinuclidine

Quinuclidin-3-one hydrochloride is reacted with sodium cyanide in an aqueous solution at a temperature of 2-25 °C. The cooling is crucial as the cyanohydrin can revert to its starting materials at higher temperatures. This step proceeds with a high yield of approximately 97%.[2]

Step 2: Synthesis of Methyl 3-hydroxy-quinuclidine-3-carboxylate

The carefully dried 3-cyano-3-hydroxy-quinuclidine is dissolved in anhydrous methanol. Hydrogen chloride gas is then introduced to saturation, converting the nitrile to an imino ether derivative, which upon subsequent treatment with water and alkali, yields the methyl ester. This step has a reported yield of 68%.[2]

Step 3: Synthesis of Methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate hydrochloride

The hydroxyl group of methyl 3-hydroxy-quinuclidine-3-carboxylate is removed by dehydration using thionyl chloride. The reaction mixture is heated under reflux, and the excess thionyl chloride is subsequently distilled off.

Step 4: Synthesis of Methyl quinuclidine-3-carboxylate hydrochloride

The unsaturated ester from the previous step is dissolved in water and hydrogenated in an autoclave using Raney nickel as a catalyst at 60 °C and a hydrogen pressure of 6 bar. This hydrogenation is practically quantitative, with a reported yield of 99%.[2]

Final Step: Hydrolysis to Quinuclidine-3-carboxylic acid

The resulting methyl quinuclidine-3-carboxylate hydrochloride can be hydrolyzed to the final carboxylic acid by heating with hydrochloric acid for several hours. A similar hydrolysis of ethyl 3-quinuclidinecarboxylate with hydrogen chloride has been reported to proceed with an 80% yield.[3]

Route 2: Dieckmann Condensation Route to 3-Quinuclidinone Hydrochloride

This route constructs the quinuclidine ring system from a piperidine starting material.

Step 1: Synthesis of Ethyl piperidine-4-carboxylate

Piperidine-4-carboxylic acid is reacted with thionyl chloride in ethanol to produce the corresponding ethyl ester.[1]

Step 2: Synthesis of Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate

The ethyl piperidine-4-carboxylate is then condensed with methyl chloroacetate in the presence of a base such as sodium carbonate to yield the diester.[1]

Step 3: Dieckmann Condensation, Hydrolysis, and Decarboxylation to 3-Quinuclidinone hydrochloride

A one-pot reaction involving a Dieckmann condensation of the diester using potassium tert-butoxide, followed by in-situ hydrolysis and decarboxylation, affords the final product, 3-quinuclidinone hydrochloride.[1]

Conversion of 3-Quinuclidinone to Quinuclidine-3-carboxylic acid

Once 3-quinuclidinone is obtained, it can be converted to Quinuclidine-3-carboxylic acid via the cyanohydrin route as detailed in the initial steps of Route 1, followed by hydrolysis of the nitrile group directly to the carboxylic acid.

Mandatory Visualization

Synthetic_Routes_Comparison cluster_route1 Route 1: Cyanohydrin Route cluster_route2 Route 2: Dieckmann Condensation Route cluster_conversion Conversion of Intermediate Q3one Quinuclidin-3-one Cyanohydrin 3-Cyano-3-hydroxy-quinuclidine Q3one->Cyanohydrin NaCN HydroxyEster Methyl 3-hydroxy- quinuclidine-3-carboxylate Cyanohydrin->HydroxyEster MeOH, HCl UnsatEster Methyl 1-azabicyclo[2.2.2]oct- 2-ene-3-carboxylate HydroxyEster->UnsatEster SOCl₂ MethylEster Methyl quinuclidine- 3-carboxylate UnsatEster->MethylEster H₂, Raney Ni FinalAcid1 Quinuclidine-3-carboxylic acid MethylEster->FinalAcid1 Hydrolysis Pip4COOH Piperidine-4- carboxylic acid Pip4COOEt Ethyl piperidine- 4-carboxylate Pip4COOH->Pip4COOEt SOCl₂, EtOH Diester N-Alkylated Diester Pip4COOEt->Diester ClCH₂COOMe, Na₂CO₃ Q3one_R2 Quinuclidin-3-one Diester->Q3one_R2 1. t-BuOK 2. H₃O⁺, Δ Q3one_R2_alias Quinuclidin-3-one FinalAcid2 Quinuclidine-3-carboxylic acid Q3one_R2_alias->FinalAcid2 e.g., via Cyanohydrin Route

Caption: Comparative flowchart of two synthetic pathways to Quinuclidine-3-carboxylic acid.

Conclusion

Both the Cyanohydrin and Dieckmann Condensation routes offer viable methods for the synthesis of Quinuclidine-3-carboxylic acid's precursors. The Cyanohydrin route, starting from quinuclidin-3-one, is a well-documented, high-yielding sequence to the methyl ester of the target compound. The Dieckmann Condensation route provides an efficient pathway to the key intermediate, 3-quinuclidinone, from simple piperidine derivatives and is presented as a scalable and economical option.

The choice between these routes will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the specific capabilities of the research laboratory. For instance, if quinuclidin-3-one is readily available, the cyanohydrin route offers a direct path to the ester. Conversely, if starting from more fundamental building blocks is preferred, the Dieckmann condensation presents a robust method for constructing the quinuclidine core. The subsequent conversion of 3-quinuclidinone to the final carboxylic acid is a common feature, allowing for flexibility in the overall synthetic strategy.

References

Quinuclidine-3-Carboxylic Acid Hydrochloride: A Comparative Guide for Use as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, the selection of an appropriate reference standard is paramount to ensure the accuracy, precision, and reliability of quantitative and qualitative analyses. This guide provides a comprehensive comparison of Quinuclidine-3-carboxylic acid hydrochloride as a reference standard against other relevant alternatives, supported by experimental data and detailed analytical protocols. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs, particularly in the context of pharmaceutical development and quality control.

Comparative Analysis of Reference Standards

The selection of a reference standard is a critical step in the validation of analytical methods. The ideal reference standard should be of high purity, stable, and well-characterized. This section compares this compound with two alternatives, Cevimeline Hydrochloride and Aceclidine, which are structurally related and find application in similar fields of research.

FeatureThis compoundCevimeline HydrochlorideAceclidine
Availability as a Certified Reference Material (CRM) Not widely available as a pharmacopeial CRM. Available from commercial suppliers with stated purity.Available as a United States Pharmacopeia (USP) Reference Standard.[1]Available from commercial suppliers, some with stated purity, but not typically as a pharmacopeial CRM.[2]
Documented Purity Typically offered at ≥95% purity by commercial suppliers.[3] Certificate of Analysis may be available upon request.USP Reference Standard has a defined purity and impurity profile.[1][4]Commercially available with purities often stated as ≥98%.[2]
Availability of Standardized Analytical Methods HPLC and other analytical methods are used by suppliers for quality control, but standardized pharmacopeial methods are not readily available.[5]Detailed HPLC and other analytical methods are provided in the USP monograph.[4][6]HPLC and other methods are used for research and quality control, but standardized public monographs are less common.[7]
Known Impurities Potential process-related impurities and degradation products are not extensively documented in public literature.The USP monograph specifies known impurities and their acceptance criteria.[4]Impurity profiles are less publicly documented compared to USP standards.
Primary Applications Primarily used as a building block in the synthesis of pharmaceuticals, including antihistamines and antiarrhythmic drugs.Used as an active pharmaceutical ingredient (API) for the treatment of dry mouth associated with Sjögren's syndrome.Used as a miotic agent in ophthalmology for the treatment of presbyopia.[7][8]
Structural Relationship Core quinuclidine scaffold.Quinuclidine derivative.[4]Quinuclidine derivative.[8]

Experimental Protocols

Detailed and validated experimental protocols are essential for the consistent and reliable use of a reference standard. Below are representative analytical methods for the characterization and quantification of quinuclidine derivatives.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is a general approach for assessing the purity of this compound and can be adapted for related compounds.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • Sodium 1-hexanesulfonate monohydrate

Chromatographic Conditions:

  • Mobile Phase A: 1.0 g of sodium 1-hexanesulfonate monohydrate in 1 L of water, with 1.0 mL of phosphoric acid added.[4]

  • Mobile Phase B: Acetonitrile with 1.0 mL of phosphoric acid per liter.[4]

  • Gradient: A suitable gradient program should be developed to ensure the separation of the main peak from all potential impurities. A starting point could be 95% Mobile Phase A and 5% Mobile Phase B, with a linear gradient to 50% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the reference standard in the initial mobile phase composition to a final concentration of approximately 0.2 mg/mL.

Data Analysis:

  • The purity is calculated by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Chiral Purity Analysis by Chiral HPLC

For chiral quinuclidine derivatives, it is crucial to determine the enantiomeric purity. The following is a representative method for the chiral separation of a quinuclidinol precursor, which can be adapted for other chiral quinuclidine compounds.[9]

Instrumentation:

  • HPLC with a UV detector.

  • Chiral stationary phase column (e.g., Chiralpak IC, or similar cellulose- or amylose-based column).[9][10]

Reagents:

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Isopropanol (HPLC grade)

  • Diethylamine (HPLC grade)

Chromatographic Conditions:

  • Mobile Phase: A mixture of n-Hexane, Ethanol, Isopropanol, and Diethylamine (e.g., 80:10:10:0.1, v/v/v/v).[10] The exact ratio may need to be optimized for the specific compound.

  • Flow Rate: 1.0 mL/min[10]

  • Column Temperature: 25 °C[10]

  • Detection Wavelength: 210-230 nm[10]

  • Injection Volume: 10 µL[10]

Sample Preparation:

  • Dissolve the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

Data Analysis:

  • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

Stability-Indicating HPLC Method

A stability-indicating method is crucial for a reference standard to ensure its integrity over time. This involves subjecting the standard to stress conditions to generate degradation products and developing an HPLC method that can separate the intact compound from these products.[11][12]

Stress Conditions (Forced Degradation):

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.[11]

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.[11]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 24 hours.

  • Photostability: Exposure to UV light (254 nm) and visible light for a defined period.

Chromatographic Method:

  • A gradient HPLC method, similar to the purity determination method, should be developed and validated to demonstrate specificity for the parent compound in the presence of its degradation products. The peak purity of the main peak in the chromatograms of the stressed samples should be evaluated using a photodiode array (PDA) detector.

Visualizations

Experimental Workflow for Reference Standard Qualification

G Workflow for Analytical Reference Standard Qualification cluster_0 Material Acquisition and Initial Characterization cluster_1 Method Development and Validation cluster_2 Characterization and Certification cluster_3 Ongoing Monitoring A Procure Candidate Reference Material B Identity Confirmation (e.g., NMR, MS) A->B C Preliminary Purity Assessment (e.g., HPLC, GC) B->C D Develop Purity Method (e.g., HPLC, GC) C->D Inform Method Development F Validate Analytical Methods (ICH Q2(R1)) D->F E Develop Identity Tests (e.g., IR, UV) E->F G Definitive Purity Determination (Mass Balance) F->G Use Validated Methods J Certificate of Analysis (CoA) Generation G->J H Characterization of Impurities H->J I Stability Studies (Forced Degradation) I->J K Periodic Re-testing J->K Establish Re-test Date L Long-term Stability Monitoring K->L

Caption: A flowchart illustrating the key stages in the qualification of an analytical reference standard.

Signaling Pathway Context: Muscarinic Receptor Agonism

Quinuclidine derivatives often interact with muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). Understanding this context is crucial for researchers in drug development.

G Simplified Signaling Pathway for M1/M3 Muscarinic Receptor Agonists Agonist Quinuclidine-based Agonist (e.g., Cevimeline, Aceclidine) Receptor M1/M3 Muscarinic Receptor (GPCR) Agonist->Receptor Binds to G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Salivary Gland Secretion, Pupil Constriction) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: A diagram showing the activation of the Gq/11 signaling pathway by muscarinic agonists.

References

Safety Operating Guide

Proper Disposal of Quinuclidine-3-carboxylic acid hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Quinuclidine-3-carboxylic acid hydrochloride, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Hazard Information

Before handling this compound for disposal, it is crucial to be aware of its potential hazards. This information dictates the necessary precautions to be taken.

Hazard ClassificationPrecautionary Statement
Skin Irritation P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P317: If skin irritation occurs: Get medical help. P362+P364: Take off contaminated clothing and wash it before reuse.[1]
Inhalation P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P319: Get medical help if you feel unwell.[1]
General Handling P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.[1]
Disposal P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.[1]

Personal Protective Equipment (PPE)

All personnel handling this compound for disposal must wear appropriate PPE to minimize exposure risk.

  • Eye Protection: Wear tight-sealing safety goggles.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the chemical.

  • Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If there is a risk of dust formation or if handling outside of a well-ventilated area, use a NIOSH/MSHA approved respirator.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in a manner that ensures safety and complies with all relevant regulations.

Step 1: Waste Identification and Segregation

  • Unused Product: Pure, unadulterated this compound should be treated as chemical waste.

  • Contaminated Materials: Any items that have come into contact with the chemical, such as personal protective equipment (gloves, etc.), weighing papers, and empty containers, must also be disposed of as hazardous waste.

  • Segregation: Do not mix this compound waste with other waste streams.[2] Keep it in its original or a clearly labeled, dedicated waste container.

Step 2: Container Management

  • Labeling: Ensure the waste container is clearly and accurately labeled as "Hazardous Waste: this compound."

  • Containment: Use a suitable, closed container for disposal.[3] Keep the container tightly closed except when adding waste.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.

Step 3: Spill Management In the event of a spill, follow these procedures:

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading and entering drains.[4]

  • Cleanup: Carefully sweep up the solid material and place it into a suitable container for disposal.[3][4] Avoid generating dust during cleanup.

Step 4: Final Disposal

  • Regulatory Compliance: The disposal of this compound must be conducted in accordance with all applicable national, state, and local environmental regulations.[2]

  • Licensed Disposal Facility: Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical through standard municipal waste or sewer systems.[4][5]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

A Start: Identify Quinuclidine-3-carboxylic acid hydrochloride for disposal B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is this unused product or contaminated material? B->C D Segregate as Hazardous Waste C->D Both E Place in a labeled, sealed container D->E F Store in a designated, secure, and ventilated area E->F G Arrange for pickup by a licensed waste disposal service F->G H Complete all necessary waste disposal documentation G->H I End: Disposal Complete H->I

Caption: Disposal workflow for this compound.

This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By following these procedures, laboratory professionals can minimize risks and ensure environmental responsibility. Always consult your institution's specific safety protocols and local regulations.

References

Personal protective equipment for handling Quinuclidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for laboratory safety and environmental responsibility. This guide provides immediate, essential safety and logistical information for Quinuclidine-3-carboxylic acid hydrochloride, outlining operational and disposal plans to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. The following table summarizes the necessary personal protective equipment.

Exposure Route Hazard Recommended Personal Protective Equipment (PPE)
Inhalation May cause respiratory irritation.[1]Use only in a well-ventilated area or outdoors.[1] If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.
Skin Contact May cause skin irritation.[1]Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[2][3]
Eye Contact May cause serious eye irritation.Tight-sealing safety goggles are required.[2]
Ingestion Harmful if swallowed.Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.

First Aid Measures

Immediate response is crucial in case of accidental exposure.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately wash off with soap and plenty of water.[1] Remove contaminated clothing. If skin irritation persists, consult a physician.[2]
Eye Contact Rinse cautiously with pure water for at least 15 minutes.[1] Seek immediate medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting.[1] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Handling and Storage

Proper handling and storage are essential to maintain the chemical's integrity and prevent accidents.

  • Handling : Handle in a well-ventilated place.[4] Avoid creating dust.[5] Avoid contact with skin, eyes, and clothing.[4]

  • Storage : Store in a cool, dry, and well-ventilated place.[2] Keep the container tightly closed and stored in a locked area.[1]

Spill and Disposal Procedures

In the event of a spill, evacuate the area and ensure adequate ventilation.[5]

  • Spill Cleanup : Wear appropriate PPE. Carefully sweep up the solid material to avoid generating dust and place it in a suitable, closed container for disposal.[2][5]

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not let the product enter drains.[5] Contact a licensed professional waste disposal service.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure safety Weighing Weighing Prepare Workspace->Weighing Proceed to handling Dissolution Dissolution Weighing->Dissolution Transfer solid Reaction Reaction Dissolution->Reaction Use in experiment Decontaminate Workspace Decontaminate Workspace Reaction->Decontaminate Workspace After experiment Dispose Waste Dispose Waste Decontaminate Workspace->Dispose Waste Collect all waste Doff PPE Doff PPE Dispose Waste->Doff PPE Final step

Standard Laboratory Workflow

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.